Quetiapine
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMYMAXPYINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023546 | |
| Record name | Quetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quetiapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
556.5±60.0 | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Flash Point |
9.7 °C (49.5 °F) - closed cup | |
| Record name | QUETIAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Color/Form |
Solid | |
CAS No. |
111974-69-7 | |
| Record name | Quetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quetiapine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | quetiapine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUETIAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quetiapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 | |
| Record name | Quetiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Quetiapine's Interaction with Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quetiapine, an atypical antipsychotic, exhibits a unique pharmacological profile at the dopamine D2 receptor (D2R), which is central to its mechanism of action and favorable side-effect profile. This technical guide provides an in-depth examination of this compound's interaction with the D2R, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex pathways. This compound is characterized by its moderate to low affinity for the D2R and, most notably, its rapid dissociation kinetics. This "kiss and run" phenomenon is believed to contribute to its atypical properties, including a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics. This document serves as a comprehensive resource for understanding the nuanced molecular interactions that underpin the therapeutic effects of this compound.
Quantitative Analysis of this compound's D2 Receptor Binding Profile
The interaction of this compound with the dopamine D2 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key parameters, including binding affinity (Ki), in vivo receptor occupancy measured by Positron Emission Tomography (PET), and kinetic binding constants (k_on and k_off).
Table 1: In Vitro Binding Affinity of this compound for Dopamine D2 Receptors
| Parameter | Value | Radioligand Used | Reference |
| K_i (nM) | 155 | [³H]spiperone | [1] |
| K_i (nM) | 67.6 | Not Specified | [2] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Humans (PET Studies)
| This compound Dose (mg/day) | Brain Region | Mean Occupancy (%) | Radioligand Used | Reference |
| 450 | Striatum | 30 | [¹¹C]raclopride | [3] |
| 750 | Striatum | 41 | [¹¹C]raclopride | [3] |
| 300 (IR) | Putamen (Peak) | 50 ± 4 | [¹¹C]raclopride | [4] |
| 300 (XR) | Putamen (Peak) | 32 ± 11 | [¹¹C]raclopride | [4] |
| 300 (IR) | Putamen (Trough) | 7 ± 7 | [¹¹C]raclopride | [4] |
| 300 (XR) | Putamen (Trough) | 8 ± 6 | [¹¹C]raclopride | [4] |
| 200-1300 | Putamen | 26 ± 17 | [¹⁸F]fallypride | [5][6] |
| 200-1300 | Caudate Nucleus | 29 ± 16 | [¹⁸F]fallypride | [5][6] |
| 200-1300 | Temporal Cortex | 44 ± 18 | [¹⁸F]fallypride | [5][6] |
| 450 | Striatum (2h post-dose) | 44 | [¹¹C]raclopride | [7] |
| 300-700 | Striatum | 32.0 ± 14.6 | [¹²³I]-epidepride | [8] |
| 300-700 | Temporal Cortex | 60.1 ± 17.2 | [¹²³I]-epidepride | [8] |
IR: Immediate Release, XR: Extended Release
Table 3: Kinetic Binding Parameters of this compound at the Dopamine D2 Receptor
| Parameter | Value | Method | Reference |
| k_off (min⁻¹) | Not explicitly quantified, but described as rapid | In vitro [³H]radioligand displacement | [9] |
| Dissociation half-life (t½) (s) | 23 | In vitro functional assay | [2] |
Core Mechanism of Action at the D2 Receptor
This compound functions as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of the disorder.[10][11]
A defining characteristic of this compound's interaction with the D2 receptor is its rapid dissociation rate, a concept often referred to as the "kiss and run" hypothesis.[11] This rapid off-rate means that this compound binds to the D2 receptor more transiently compared to typical antipsychotics.[9] This transient blockade is hypothesized to allow for physiological dopamine surges to still exert their effects, which may contribute to the lower incidence of extrapyramidal side effects and hyperprolactinemia associated with this compound treatment.[10]
Studies have shown that this compound exhibits preferential binding to extrastriatal D2/D3 receptors, particularly in the temporal cortex, over striatal regions.[5][6][8] This regional selectivity, similar to that of clozapine, may also play a role in its atypical antipsychotic profile.
Downstream Signaling Pathways
As a D2 receptor antagonist, this compound blocks the canonical G protein-coupled signaling cascade initiated by dopamine. The D2 receptor is coupled to Gαi/o proteins, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this dopamine-induced reduction in cAMP.
Beyond this primary mechanism, some research suggests that this compound may influence other signaling pathways. For instance, one study indicated that this compound can elevate striatal extracellular signal-regulated kinase (ERK) levels in an epidermal growth factor receptor (EGFR)-dependent manner. This suggests potential cross-talk between the D2 receptor and growth factor signaling pathways, which could be relevant to the long-term therapeutic effects of the drug.
Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase.
Experimental Protocols
In Vivo Dopamine D2 Receptor Occupancy Measurement using PET
Objective: To quantify the percentage of D2 receptors occupied by this compound in the living human brain.
Methodology: Positron Emission Tomography (PET) with a D2 receptor-specific radioligand, most commonly [¹¹C]raclopride or [¹⁸F]fallypride.
Protocol Outline:
-
Subject Preparation: Subjects are screened for any contraindications to PET imaging. For patient studies, a stable dosing regimen of this compound is established.
-
Radioligand Synthesis: [¹¹C]raclopride is synthesized shortly before injection due to the short half-life of carbon-11.
-
Transmission Scan: A transmission scan is acquired for attenuation correction of the subsequent emission data.
-
Radioligand Injection: A bolus of the radioligand (e.g., 150-370 MBq of [¹¹C]raclopride) is administered intravenously at the start of the dynamic scan.
-
Dynamic Emission Scan: A dynamic sequence of PET data is acquired over 60-90 minutes to measure the time-activity curve of the radioligand in different brain regions.
-
Image Reconstruction and Analysis:
-
Dynamic PET data are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., the cerebellum).
-
The binding potential (BP_ND) is calculated for the ROIs using a simplified reference tissue model or other appropriate kinetic models.
-
-
Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BP_ND in this compound-treated subjects compared to a baseline scan in the same subjects or a group of drug-naive control subjects:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fast-off hypothesis revisited: A functional kinetic study of antipsychotic antagonism of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 7. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.utoronto.ca [sites.utoronto.ca]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. This compound and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine and Serotonin 5-HT2A Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quetiapine is a second-generation (atypical) antipsychotic agent with a complex pharmacodynamic profile. Its therapeutic efficacy across a range of psychiatric disorders, including schizophrenia and bipolar disorder, is attributed to its interaction with multiple neurotransmitter receptors. A primary mechanism of action is its potent antagonism of the serotonin 5-HT2A receptor. This guide provides an in-depth technical overview of this interaction, presenting quantitative binding and functional data, detailed experimental methodologies for its characterization, and visual representations of the core signaling pathways and experimental workflows.
Mechanism of Action: 5-HT2A Receptor Antagonism
The therapeutic effects of this compound are fundamentally linked to its ability to modulate dopaminergic and serotonergic systems. Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound exhibits a higher affinity for the serotonin 5-HT2A receptor relative to the D2 receptor.[1][2] This high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.[3][4]
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[5] Upon activation by serotonin, the receptor initiates a cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[7][8]
This compound acts as a competitive antagonist or inverse agonist at the 5-HT2A receptor, binding to the receptor to prevent its activation by endogenous serotonin.[3][8] This blockade attenuates the downstream signaling cascade. Furthermore, its active metabolite, northis compound, also demonstrates high affinity for the 5-HT2A receptor, contributing to the overall pharmacological effect.[9][10] The antagonism at 5-HT2A receptors is thought to indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms.[3][4]
Quantitative Pharmacological Data
The pharmacological profile of this compound and its metabolite is defined by their binding affinities and functional potencies at various receptors. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound and Northis compound (Ki is the inhibition constant; a lower value indicates higher binding affinity.)
| Compound | 5-HT2A | D2 | 5-HT1A | 5-HT2C | NET | Reference |
| This compound | 29 | 56 | 1800 | 2800 | >10,000 | [9] |
| Northis compound | 5 | 59 | 570 | 76 | 29 | [9] |
| Ketanserin | 1.1 | - | - | 505 | - | [11] |
| Risperidone | 3.98 | - | - | 3.16 | - | [11] |
Table 2: In Vitro Functional Antagonism (IC50, nM) at the 5-HT2A Receptor (IC50 is the half-maximal inhibitory concentration; a lower value indicates higher functional potency.)
| Compound | Assay Type | IC50 (nM) | Reference |
| Ketanserin | IP1 Accumulation | 5.7 | [5] |
| Spiperone | IP1 Accumulation | 3.1 | [5] |
| Ritanserin | IP1 Accumulation | 9.2 | [5] |
| Ketanserin | Radioligand Binding | 0.75 | [12] |
| DOI (Agonist) | Radioligand Binding | 0.27 | [12] |
Table 3: In Vivo Receptor Occupancy in Humans (PET Studies) (Receptor occupancy is the percentage of receptors bound by the drug at clinical doses.)
| This compound Daily Dose | Mean D2 Occupancy (%) | Mean 5-HT2A Occupancy (%) | Reference |
| 150 mg | Not Determined | 38% | [13] |
| 300 mg | Not Determined | 57% | [13] |
| 450 mg | 30% | 57 - 74% | [13] |
| 750 mg | 41% | 74 - 76% | [13] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.
Caption: Mechanism of this compound's antagonistic action.
Experimental Workflows
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a calcium flux functional assay.
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.[14][11]
-
Materials:
-
Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[15]
-
Radioligand: [3H]ketanserin (~60-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-Specific Binding Control: Ketanserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, microplate scintillation counter, scintillation fluid.
-
-
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates for at least 2 hours with 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[14][16]
-
Assay Setup: In a 96-well assay plate, add the following in order for a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).
-
50 µL of the test compound at various concentrations (e.g., 10-point serial dilution).
-
50 µL of [3H]ketanserin (final concentration ~1-2 nM, near its Kd).[16]
-
50 µL of cell membrane preparation (typically 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters 3-5 times with 200 µL of cold Wash Buffer.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a four-parameter logistic equation.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][11]
-
Protocol: Calcium Flux Functional Assay for 5-HT2A Antagonism
This protocol details a cell-based functional assay to determine the potency (IC50) of a test compound in antagonizing agonist-induced calcium mobilization via the 5-HT2A receptor.[5][6]
-
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[5]
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Aspirate the culture medium and replace it with Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells once with Assay Buffer to remove excess dye. Add various concentrations of the test compound (antagonist) to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the serotonin agonist solution to all wells at a concentration that elicits a submaximal response (typically EC80).[6]
-
Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
-
-
Data Analysis:
-
Calculate the primary response for each well (maximum fluorescence intensity - baseline fluorescence intensity).
-
Normalize the data, where the response in the agonist-only control wells represents 0% inhibition and the response in the vehicle-only wells represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Conclusion
This compound's potent antagonism of the serotonin 5-HT2A receptor is a cornerstone of its "atypical" antipsychotic profile. The high 5-HT2A/D2 receptor affinity ratio distinguishes it from older antipsychotics and is central to its therapeutic mechanism, contributing to its broad efficacy and favorable side-effect profile.[1][3] The quantitative data from binding, functional, and in vivo occupancy studies consistently underscore the significance of this interaction. The standardized experimental protocols provided herein offer robust methodologies for the continued investigation and development of compounds targeting the 5-HT2A receptor, a critical target in modern psychopharmacology.
References
- 1. droracle.ai [droracle.ai]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. nbinno.com [nbinno.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PW01-27 - Translational Pharmacology of this compound and Northis compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacology of Norquetiapine: A Technical Guide for Drug Development Professionals
Introduction
Quetiapine, an atypical antipsychotic, has demonstrated significant therapeutic efficacy in a broad spectrum of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. This wide therapeutic window is largely attributed to its principal active human metabolite, N-desalkylthis compound, more commonly known as northis compound. Unlike its parent compound, northis compound possesses a distinct and multifaceted pharmacological profile that aligns more closely with established antidepressant and anxiolytic agents.[1][2] This technical guide provides an in-depth exploration of the core pharmacology of northis compound, detailing its molecular interactions, functional activities, and the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric therapeutics.
Receptor Binding Affinity Profile
Northis compound exhibits a complex receptor binding profile, with significant affinity for a variety of neurotransmitter receptors and transporters.[3][4][5] This profile is notably different from that of this compound, particularly concerning the norepinephrine transporter (NET). The binding affinities (Ki) of northis compound and this compound for key molecular targets are summarized in Table 1. Lower Ki values are indicative of higher binding affinity.
| Target | Northis compound Ki (nM) | This compound Ki (nM) | Reference(s) |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 23 - 58 | > 10,000 | [3][4] |
| Serotonin Transporter (SERT) | 988 | > 10,000 | [6] |
| Dopamine Transporter (DAT) | > 10,000 | > 10,000 | [6] |
| Serotonin Receptors | |||
| 5-HT1A | 45 | 430 | [3] |
| 5-HT2A | 48 | 100 | [3][4] |
| 5-HT2B | 14 | - | [3] |
| 5-HT2C | 107 | 2502 | [3] |
| 5-HT7 | 76 | 307 | [3][4] |
| Dopamine Receptors | |||
| D1 | < 1000 | < 1000 | [4] |
| D2 | < 1000 | < 1000 | [4] |
| Adrenergic Receptors | |||
| α1 | High Affinity | High Affinity | [4] |
| α2 | 237 | 3630 | [3][4] |
| Histamine Receptors | |||
| H1 | 3.5 | 11 | [4] |
| Muscarinic Receptors | |||
| M1, M3, M5 | High Affinity | Moderate Affinity | [6] |
Functional Activity at Key Targets
Beyond simple binding affinity, the functional activity of northis compound at its targets is crucial to its overall pharmacological effect. Northis compound acts as a potent inhibitor of the norepinephrine transporter, a partial agonist at the 5-HT1A receptor, and an antagonist at several other key receptors.[4][7] This unique combination of functional activities is believed to be the primary driver of this compound's antidepressant and anxiolytic properties.
Norepinephrine Transporter (NET) Inhibition
A defining characteristic of northis compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET), a property not shared by its parent compound, this compound.[1] By blocking NET, northis compound increases the synaptic concentration of norepinephrine, a neurotransmitter critically involved in the regulation of mood, attention, and arousal.[8] This mechanism is a cornerstone of many established antidepressant medications. The functional potency of northis compound at NET is comparable to that of other selective norepinephrine reuptake inhibitors.[3]
5-HT1A Receptor Partial Agonism
Northis compound functions as a partial agonist at the 5-HT1A serotonin receptor, a mechanism also associated with anxiolytic and antidepressant effects.[1][4] 5-HT1A receptors are located both presynaptically, where they act as autoreceptors to regulate serotonin release, and postsynaptically in limbic and cortical regions.[3] Partial agonism at these receptors is thought to contribute to the therapeutic effects of drugs like buspirone.[3] In functional studies, northis compound has demonstrated greater efficacy at 5-HT1A receptors compared to this compound.[3]
Antagonism at Other Receptors
Northis compound acts as an antagonist at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[4]
-
5-HT2A and 5-HT2C Receptor Antagonism: Blockade of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their lower risk of extrapyramidal side effects.[1] 5-HT2C receptor antagonism can lead to an increase in the release of dopamine and norepinephrine in the prefrontal cortex, a mechanism believed to contribute to antidepressant effects.[1]
-
Histamine H1 Receptor Antagonism: High affinity for and antagonism of H1 receptors by northis compound is associated with the sedative and hypnotic effects of this compound, as well as potential for weight gain.[4]
-
Adrenergic and Muscarinic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, while antagonism of muscarinic receptors can contribute to anticholinergic side effects.[4]
Signaling Pathways and Mechanisms of Action
The diverse receptor interactions of northis compound translate into complex modulations of intracellular signaling pathways. The following diagrams illustrate the key mechanisms of action.
Experimental Protocols
The characterization of northis compound's pharmacology relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the affinity of northis compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]-ligand).
-
Northis compound (test compound).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and the non-specific binding control.
-
Competition: Radioligand and varying concentrations of northis compound.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the northis compound concentration. Determine the IC50 value (the concentration of northis compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Norepinephrine Transporter (NET) Uptake Assay
This functional assay measures the ability of northis compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Radiolabeled norepinephrine ([3H]-NE) or a fluorescent substrate for NET.
-
Northis compound (test compound).
-
Known NET inhibitor for positive control (e.g., desipramine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the hNET-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of northis compound or control compounds for a short period.
-
Uptake Initiation: Initiate the uptake reaction by adding [3H]-NE or the fluorescent substrate to the wells.
-
Incubation: Incubate for a defined period at 37°C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated radiolabel by scintillation counting or fluorescence intensity.
-
Data Analysis: Plot the percentage of inhibition of uptake against the logarithm of the northis compound concentration to determine the IC50 value.
GTPγS Binding Assay for Functional Activity
This assay determines the functional activity of northis compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[9][10]
Materials:
-
Cell membranes expressing the target GPCR.
-
[35S]GTPγS.
-
Northis compound (test compound).
-
GDP.
-
Assay buffer (containing MgCl2 and NaCl).
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of northis compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of northis compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of northis compound (for antagonist testing).
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Washing and Quantification: Wash the filters and quantify the bound [35S]GTPγS by scintillation counting.
-
Data Analysis: For agonist activity, plot the stimulated [35S]GTPγS binding against the logarithm of the northis compound concentration to determine the EC50 and Emax. For antagonist activity, perform a Schild analysis.
Conclusion
Northis compound, the primary active metabolite of this compound, possesses a unique and complex pharmacological profile that is distinct from its parent compound. Its potent inhibition of the norepinephrine transporter, coupled with partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2C receptors, provides a strong rationale for the antidepressant and anxiolytic effects observed with this compound treatment.[4][7] A thorough understanding of northis compound's multifaceted interactions with key neurotransmitter systems is essential for the continued development and optimization of novel therapeutics for mood and anxiety disorders. The experimental protocols detailed herein provide a framework for the comprehensive pharmacological characterization of such compounds.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The Tail Suspension Test [jove.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
In Vitro Receptor Binding Affinity Profile of Quetiapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its complex pharmacodynamic properties, characterized by a broad receptor binding affinity profile. This compound and its major active human metabolite, northis compound (N-desalkylthis compound), interact with a wide array of neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors.[2][3]
Unlike typical antipsychotics, this compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for serotonin 5-HT2A receptors.[2][4] This 5-HT2A/D2 antagonism is a hallmark of atypical antipsychotics.[2] Furthermore, this compound is noted for its rapid dissociation from the D2 receptor, a characteristic postulated to contribute to its lower incidence of extrapyramidal side effects.[2][5] The active metabolite, northis compound, possesses a distinct pharmacological profile, notably a high affinity for and potent inhibition of the norepinephrine transporter (NET), as well as partial agonism at the 5-HT1A receptor, which is thought to contribute significantly to this compound's antidepressant effects.[6][7][8]
This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound and northis compound, presents detailed experimental protocols for affinity determination, and illustrates key associated signaling pathways.
Data Presentation: Receptor Binding Affinities (Ki)
The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and its active metabolite, northis compound, for a range of human neurotransmitter receptors and transporters. The inhibition constant (Ki) is inversely proportional to binding affinity; a lower Ki value signifies a higher affinity of the compound for the receptor.
Table 1: In Vitro Receptor Binding Affinity Profile of this compound
| Receptor Family | Target | This compound Ki (nM) | Functional Activity |
| Serotonin | 5-HT1A | 432[9] | Partial Agonist[9] |
| 5-HT2A | 48 - 100[9][10] | Antagonist[2] | |
| 5-HT2C | >1000[10] | - | |
| 5-HT7 | 307[9][11] | Antagonist | |
| Dopamine | D1 | >1000[10] | Antagonist[12] |
| D2 | 160 - 357[4][10] | Antagonist[2] | |
| D4 | >1000[13] | - | |
| Adrenergic | α1 | 22[14] | Antagonist[2] |
| α1A | 71[9] | Antagonist[3] | |
| α2 | >1000[10] | Antagonist[12] | |
| Histamine | H1 | 11[9][13] | Antagonist / Inverse Agonist[2][9] |
| Muscarinic | M1 | >1000[10] | - |
Table 2: In Vitro Receptor Binding Affinity Profile of Northis compound (N-desalkylthis compound)
| Receptor/Transporter Family | Target | Northis compound Ki (nM) | Functional Activity |
| Serotonin | 5-HT1A | 45[13][15] | Partial Agonist[7][15] |
| 5-HT2A | 58[13][15] | Antagonist[8][15] | |
| 5-HT2B | 14[13][15] | Antagonist[8][15] | |
| 5-HT2C | 110[13][15] | Antagonist[8][15] | |
| 5-HT7 | 76[13][15] | Antagonist[15] | |
| Dopamine | D1 | 210[13][15] | - |
| D2 | 196[13][15] | Antagonist[15] | |
| D3 | 570[13][15] | - | |
| D4 | 1300[15] | - | |
| Adrenergic | α1A | 144[15] | - |
| α1B | 95[15] | - | |
| α2A | 240[15] | - | |
| α2C | 740[15] | - | |
| Histamine | H1 | 3.5[13][15] | Antagonist / Inverse Agonist[15] |
| Muscarinic | M1 | 39[13][15] | Antagonist[8][15] |
| M3 | 23[13][15] | Antagonist[8][15] | |
| M5 | 23[13][15] | Antagonist[8][15] | |
| Monoamine Transporters | Norepinephrine (NET) | 12 - 58[8][15] | Inhibitor[7][15] |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is predominantly conducted using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a specific, radioactively labeled ligand from its target receptor.[7][16]
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a generalized framework. Specific parameters such as radioligand choice, concentrations, incubation times, and buffer compositions must be optimized for each specific receptor target.[15][17][18]
1. Materials and Reagents:
-
Receptor Source: Cell membranes isolated from cultured cell lines (e.g., HEK293, CHO) stably transfected to express the specific human receptor of interest, or homogenized tissue preparations known to be rich in the target receptor.[15][17]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.[15][19]
-
Test Compound: this compound or Northis compound of known concentration.
-
Non-labeled Competitor: A high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.[15]
-
Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Wash Buffer: Ice-cold assay buffer.
-
-
Equipment: 96-well microplates, cell harvester (vacuum filtration manifold), glass fiber filters (e.g., GF/C, pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding), scintillation counter, and scintillation fluid.[17]
2. Membrane Preparation:
-
Culture and harvest cells expressing the receptor of interest.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).[17]
3. Assay Procedure (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.[19]
-
Non-specific Binding (NSB) Wells: Add assay buffer, the fixed concentration of radioligand, a high concentration of the non-labeled competitor, and the membrane preparation.[15]
-
Competition Wells: Add assay buffer, the fixed concentration of radioligand, varying concentrations of the test compound (this compound), and the membrane preparation.
-
Incubate the plate, often with gentle agitation, at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[17]
4. Filtration and Quantification:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7][15]
-
Dry the filters.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of the test compound.
-
IC50 Determination: Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[7]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ClinPGx [clinpgx.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and its metabolite northis compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-desalkylthis compound, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of this compound's antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Biphasic Action of this compound on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Sustained Administration of this compound Alone and in Combination with a Serotonin Reuptake Inhibitor on Norepinephrine and Serotonin Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. brieflands.com [brieflands.com]
- 19. revvity.com [revvity.com]
The Pharmacokinetic Profile of Quetiapine in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of quetiapine, an atypical antipsychotic, in various preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of neuropsychiatric drugs.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Strain | Dose | Route | Reference |
| Cmax | 107 ± 4 ng/mL | Wistar Rats | 10 mg/kg | Oral (Suspension) | [1] |
| 1902 ± 54 ng/mL | Wistar Rats | 10 mg/kg | Oral (SLN) | [1] | |
| Tmax | 1 h | Wistar Rats | 10 mg/kg | Oral (Suspension & SLN) | [1] |
| AUC (0-24h) | 1.95 ± 0.12 µgh/mL | Wistar Rats | 10 mg/kg | Oral (Suspension) | [1] |
| 7.24 ± 0.45 µgh/mL | Wistar Rats | 10 mg/kg | Oral (SLN) | [1] | |
| Oral Bioavailability | 0.63% | Rats | - | Oral | [2] |
SLN: Solid Lipid Nanoparticle formulation
Note: Limited publicly available data exists for the comprehensive pharmacokinetic parameters of this compound in mice, dogs, and monkeys. The majority of published preclinical studies focus on rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines standardized protocols for key experiments cited in this guide.
Animal Models and Drug Administration
2.1.1. Oral Administration (Gavage) in Rodents (Rats and Mice)
A standard method for oral administration in preclinical studies is gavage, which ensures accurate dosing.
-
Vehicle Preparation: this compound fumarate can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or formulated as a solid lipid nanoparticle (SLN) for enhanced bioavailability.[1]
-
Dose Calculation: The required dose is calculated based on the animal's body weight.
-
Administration: A gavage needle of appropriate size (e.g., 18-20 gauge for rats, 22-24 gauge for mice) is attached to a syringe containing the drug suspension.[3][4][5] The animal is gently restrained, and the needle is carefully inserted into the esophagus to deliver the dose directly into the stomach. The volume administered should not exceed 10 mL/kg for mice and 20 mL/kg for rats.[3][4]
2.1.2. Intravenous Administration in Rats
Intravenous administration is used to determine the absolute bioavailability of a drug.
-
Catheterization: For serial blood sampling, a catheter is surgically implanted into the jugular or femoral vein of the rat under anesthesia.
-
Drug Formulation: this compound is dissolved in a suitable vehicle for injection, such as sterile saline.
-
Administration: The drug solution is administered as a bolus injection or a controlled infusion through the implanted catheter.
Sample Collection and Processing
2.2.1. Blood Sampling
-
Rodents (Rats and Mice): Blood samples are typically collected via tail vein, saphenous vein, or through a surgically implanted catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For terminal studies, cardiac puncture can be performed under anesthesia.
-
Dogs: Blood samples are commonly collected from the cephalic or jugular vein.[6][7][8][9] For frequent sampling, an indwelling catheter may be placed.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
2.2.2. Brain Tissue Collection and Homogenization
To assess brain penetration, tissue samples are collected and processed as follows:
-
Euthanasia and Perfusion: Animals are euthanized, and the circulatory system is perfused with saline to remove blood from the brain.
-
Dissection: The brain is rapidly excised and dissected into specific regions if required.
-
Homogenization: The brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer to create a uniform tissue suspension.[10][11][12][][14] The homogenate is then processed for drug analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound and its metabolites in biological matrices.
-
Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A mobile phase gradient is used to separate this compound and its metabolites from endogenous matrix components.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Signaling Pathways and Metabolism
The therapeutic effects and metabolic fate of this compound are governed by its interaction with specific signaling pathways and metabolic enzymes.
This compound Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[15][16][17][18][19] The major metabolic pathway involves N-dealkylation to form its active metabolite, northis compound. Other minor pathways include sulfoxidation and hydroxylation.[16][17]
Dopamine D2 Receptor Signaling
This compound's antipsychotic effects are attributed in part to its antagonism of dopamine D2 receptors in the mesolimbic pathway. Blockade of these G-protein coupled receptors (GPCRs) inhibits the downstream signaling cascade that is typically activated by dopamine. This leads to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and altered gene expression.[20][21][22][23]
Serotonin 5-HT2A Receptor Signaling
This compound also exhibits high affinity for and antagonism of serotonin 5-HT2A receptors.[24][25][26][27][28] Blockade of these GPCRs, which are coupled to the Gq/11 signaling pathway, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), contributing to this compound's therapeutic effects, including a lower incidence of extrapyramidal symptoms.
Conclusion
This technical guide provides a consolidated resource on the preclinical pharmacokinetics of this compound. The data and protocols presented herein are intended to facilitate the design and interpretation of future non-clinical studies. While significant data exists for the rat, further research is warranted to fully characterize the pharmacokinetic profile of this compound in other preclinical species to better inform its translation to clinical use. The provided diagrams offer a visual framework for understanding the key metabolic and signaling pathways influenced by this compound.
References
- 1. Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of automated blood sampling in a canine cardiovascular safety pharmacology study to support PK/PD assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nextadvance.com [nextadvance.com]
- 11. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 12. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into this compound metabolism using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of this compound by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 22. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 25. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 28. m.youtube.com [m.youtube.com]
Quetiapine's Neuroprotective Potential: A Technical Guide for Researchers
An in-depth exploration of the mechanisms and evidence for the neuroprotective effects of quetiapine in neurological disorders.
This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, an atypical antipsychotic, in the context of various neurological disorders. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its established psychiatric indications. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the intricate signaling pathways involved in its neuroprotective actions.
Introduction
This compound, a dibenzothiazepine derivative, is widely used for the treatment of schizophrenia and bipolar disorder.[1] Emerging evidence from a growing body of preclinical and clinical research suggests that this compound may also exert significant neuroprotective effects, positioning it as a potential therapeutic agent for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[2][3][4][5] This guide delves into the multifaceted mechanisms underlying these effects, which encompass anti-inflammatory, antioxidant, and anti-apoptotic actions, as well as the modulation of neurotrophic factors and mitochondrial function.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are not attributed to a single mechanism but rather to a constellation of actions that collectively mitigate neuronal damage and promote cell survival.
Anti-inflammatory Effects
Neuroinflammation is a critical component in the pathophysiology of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in various experimental models. It has been shown to significantly block the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated microglia.[2][6] This anti-inflammatory action may be mediated, at least in part, through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7] In animal models of neuroinflammation, such as the cuprizone-induced demyelination model, this compound has been shown to mitigate microglial and astrocyte activation and reduce the levels of pro-inflammatory cytokines in the brain.[6]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal injury in neurological disorders. This compound exhibits robust antioxidant effects.[8][9] Preclinical studies have shown that this compound can protect against oxidative stress-induced cytotoxicity.[2] It has been demonstrated to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[8][10] Furthermore, this compound can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the overproduction of intracellular ROS.[3][11]
Modulation of Neurotrophic Factors
Neurotrophic factors are essential for neuronal survival, growth, and differentiation. This compound has been shown to positively modulate the expression of several key neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF).[2][12] Chronic administration of this compound has been found to increase BDNF mRNA and protein levels in the hippocampus and neocortex.[12][13] It can also attenuate the stress-induced decrease in BDNF expression.[14][15] The upregulation of BDNF is often linked to the activation of the cyclic AMP response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity and survival.[16]
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a key process in the loss of neurons in neurodegenerative diseases. This compound has been shown to possess anti-apoptotic properties.[17] It can prevent apoptosis by modulating the expression of key regulatory proteins. For instance, some studies suggest that atypical antipsychotics, including this compound, can increase the expression of the anti-apoptotic protein Bcl-2.[15] Furthermore, this compound has been reported to block the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[17]
Enhancement of Mitochondrial Function
Mitochondrial dysfunction is increasingly recognized as a central player in the pathogenesis of a wide range of neurological disorders. This compound appears to have a beneficial impact on mitochondrial function.[18][19] Studies have shown that both acute and chronic treatment with this compound can increase the activity of mitochondrial respiratory chain complexes I-III.[18] This enhancement of mitochondrial respiration may contribute to its neuroprotective effects by improving cellular energy metabolism and reducing oxidative stress.[18][19]
Evidence from Preclinical and Clinical Studies
The neuroprotective potential of this compound is supported by a growing body of evidence from both animal models of neurological disorders and clinical observations.
Alzheimer's Disease
In transgenic mouse models of Alzheimer's disease (APP/PS1), chronic treatment with this compound has been shown to improve cognitive performance and reduce the burden of amyloid-β (Aβ) plaques.[7][20] this compound treatment also attenuated glial activation and reduced the levels of pro-inflammatory cytokines in the brains of these mice.[7] Furthermore, it has been shown to normalize the activity of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in the pathogenesis of Alzheimer's disease.[20] In a streptozotocin-induced rat model of sporadic Alzheimer's disease, this compound treatment significantly attenuated cognitive deficits and oxidative stress.[3]
Parkinson's Disease
In rodent and primate models of Parkinson's disease, this compound has been shown to attenuate levodopa-induced motor complications.[21] While it did not improve parkinsonian motor dysfunction when given alone, it significantly reduced levodopa-induced dyskinesias.[21] Recent research also suggests that this compound can directly target and increase the activity of glucocerebrosidase (GCase), an enzyme linked to both familial and sporadic Parkinson's disease, leading to reduced alpha-synuclein accumulation in preclinical models.[4]
Traumatic Brain Injury (TBI)
A retrospective clinical study of critically ill TBI patients suggested that this compound may be associated with decreased mortality and improved neurological outcomes.[5] In a sub-analysis of patients with intracranial pressure (ICP) monitoring, higher doses of this compound were independently associated with progressively lower ICP and higher cerebral perfusion pressure (CPP).[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on Inflammatory Markers
| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Inflammatory Marker | Change | Reference |
| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 1 week | TNF-α (brain) | Decreased | [6] |
| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 1 week | IL-6 (brain) | Decreased | [6] |
| APP/PS1 Transgenic Mice | APP/PS1 mice | 5 mg/kg/day | 8 months | IL-1β (brain) | Reduced | [7] |
| Aβ-stimulated primary microglia | Primary microglia | Not specified | Not specified | IL-1β release | Decreased | [7] |
| Aβ-stimulated primary microglia | Primary microglia | Not specified | Not specified | TNF-α release | Decreased | [7] |
| LPS-induced inflammation | Male C57BL/6 mice | 10 mg/kg (i.p.) | 14 days + LPS | IL-10 (serum) | Increased | [22] |
| LPS-induced inflammation | Male C57BL/6 mice | 10 mg/kg (i.p.) | 14 days + LPS | IFN-γ (serum) | Decreased | [22] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Oxidative Stress Marker | Change | Reference |
| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | Nitrite (brain) | Decreased | [3] |
| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | MDA (brain) | Decreased | [3] |
| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | GSH (brain) | Increased | [3] |
| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | SOD (brain) | Increased | [3] |
| STZ-induced sporadic AD | Rats | 2.5, 5, 10 mg/kg/i.p. | 14 days | Catalase (brain) | Increased | [3] |
| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute & 14 days | SOD activity (NAc) | Increased | [8] |
| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute | CAT activity (PFC) | Increased | [8] |
| Major Depressive Disorder Model | Adult rats | 20 mg/kg | Acute & 14 days | CAT activity (NAc) | Increased | [8] |
| Ethanol-induced oxidative stress | Rats | Not specified | 1 week | Catalase (brain) | Increased | [10] |
| Ethanol-induced oxidative stress | Rats | Not specified | 1 week | T-SOD (brain) | Increased | [10] |
Table 3: Effects of this compound on Neurotrophic Factors and Signaling Molecules
| Neurological Disorder Model | Animal/Cell Type | This compound Dose/Concentration | Treatment Duration | Molecule | Change | Reference |
| MK-801 treated rats | Rats | Not specified | Not specified | FGF-2 mRNA (hippocampus) | Increased | [13] |
| MK-801 treated rats | Rats | Not specified | Not specified | BDNF mRNA (hippocampus) | Increased | [13] |
| Immobilization stress | Rats | 10 mg/kg | 21 days | BDNF mRNA (hippocampus) | Increased | [12] |
| Immobilization stress | Rats | 10 mg/kg | 21 days | BDNF mRNA (neocortex) | Increased | [12] |
| Epileptic rats | Rats | Not specified | Not specified | pro-BDNF (hippocampus) | Upregulated | [16] |
| Epileptic rats | Rats | Not specified | Not specified | m-BDNF (hippocampus) | Upregulated | [16] |
| Epileptic rats | Rats | Not specified | Not specified | p-CREB (hippocampus) | Upregulated | [16] |
| Epileptic rats | Rats | Not specified | Not specified | CREB (hippocampus) | Upregulated | [16] |
| APP/PS1 Transgenic Mice | APP/PS1 mice | 5 mg/kg/day | 8 months | GSK-3β activity | Normalized | [20] |
| Cuprizone-induced demyelination | C57BL/6 mice | 10 mg/kg/day | 6 weeks | Notch1, Hes1, Hes5 | Upregulated | [23] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of this compound.
Animal Models
-
Alzheimer's Disease:
-
APP/PS1 Double Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease, leading to age-dependent Aβ plaque formation and cognitive deficits.[7][20]
-
Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model: Intracerebroventricular (i.c.v.) injection of STZ in rats induces insulin resistance in the brain, leading to cognitive impairment and oxidative stress, mimicking aspects of sporadic Alzheimer's disease.[3]
-
This compound Administration: Intraperitoneal (i.p.) injections (e.g., 2.5, 5, and 10 mg/kg) for a specified period.[3]
-
-
-
Parkinson's Disease:
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rats: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle creates a model of hemiparkinsonism.[21]
-
MPTP-Lesioned Nonhuman Primates: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonian symptoms in primates.[21]
-
This compound Administration: Oral administration (e.g., 4-5 mg/kg).[21]
-
-
-
Neuroinflammation and Demyelination:
Behavioral Assessments
-
Cognitive Function:
Biochemical and Molecular Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-1β), Aβ peptides, and other proteins in brain tissue and biological fluids.[6][7]
-
Western Blotting: Employed to measure the expression levels of specific proteins, such as BDNF, CREB, GSK-3β, and synaptic proteins.[16][20]
-
Immunohistochemistry and Immunofluorescence: Used to visualize and quantify the presence and localization of specific cell types (e.g., microglia, astrocytes) and proteins in brain sections.[6][7]
-
Measurement of Oxidative Stress Markers:
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the expression of specific genes at the mRNA level, such as those for neurotrophic factors and inflammatory cytokines.[12][13]
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Figure 1: this compound's modulation of the Akt/GSK-3β signaling pathway.
Figure 2: this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Figure 3: Antioxidant mechanisms of this compound.
Figure 4: A generalized experimental workflow for preclinical studies on this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in a variety of neurological disorders. Its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as the modulation of neurotrophic factors and mitochondrial function, make it a compelling candidate for further investigation.
While the preclinical data are promising, more extensive and well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound as a neuroprotective agent in human neurological diseases. Future research should focus on elucidating the precise molecular targets of this compound, optimizing dosing regimens for neuroprotection, and identifying patient populations most likely to benefit from this therapeutic approach. The continued exploration of this compound's neuroprotective properties holds the potential to repurpose this established drug for new and impactful therapeutic applications in neurology.
References
- 1. This compound: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of this compound against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making a (G)case for this compound - Cure Parkinson's [cureparkinsons.org.uk]
- 5. The neuroprotective effect of this compound in critically ill traumatic brain injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mitigates the neuroinflammation and oligodendrocyte loss in the brain of C57BL/6 mouse following cuprizone exposure for one week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Acute and chronic treatment with this compound induces antidepressant-like behavior and exerts antioxidant effects in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound mitigates the ethanol-induced oxidative stress in brain tissue, but not in the liver, of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on the brain-derived neurotrophic factor expression in the hippocampus and neocortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound regulates FGF-2 and BDNF expression in the hippocampus of animals treated with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatrist.com [psychiatrist.com]
- 15. Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic insights into this compound's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of this compound on Neuronal Apoptosis Following Experimental Transient Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute and Chronic Treatments with this compound Increase Mitochondrial Respiratory Chain Complex Activity in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic effects of this compound on memory deficit and brain β-amyloid plaque pathology in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound attenuates levodopa-induced motor complications in rodent and primate parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of the antipsychotic drug this compound and its metabolite northis compound on acute inflammation, memory and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound ameliorates stress-induced cognitive inflexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine's Anti-inflammatory Properties in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathophysiology of various neurodegenerative and psychiatric disorders. Quetiapine, an atypical antipsychotic medication, has demonstrated therapeutic efficacy in conditions such as schizophrenia and bipolar disorder. Beyond its well-established modulation of neurotransmitter systems, emerging evidence highlights the significant anti-inflammatory and neuroprotective properties of this compound.[1][2][3] This technical guide provides an in-depth overview of the mechanisms underlying this compound's anti-inflammatory effects in the context of neuroinflammation, focusing on its impact on glial cell activation, cytokine production, and intracellular signaling pathways. The information presented herein is intended to support further research and drug development efforts aimed at leveraging these properties for therapeutic benefit.
Core Mechanisms of Action: Attenuation of Glial-Mediated Inflammation
This compound exerts its anti-inflammatory effects primarily by modulating the activity of microglia and astrocytes, the resident immune cells of the CNS. In pathological states, these cells become activated, releasing a cascade of pro-inflammatory cytokines and other neurotoxic molecules. This compound has been shown to suppress this activation, thereby mitigating the detrimental effects of neuroinflammation.[4][5][6]
Modulation of Microglial Activation
Microglia, when activated by stimuli such as amyloid-beta (Aβ) or lipopolysaccharide (LPS), undergo a morphological and functional transformation, adopting a pro-inflammatory phenotype. This compound has been demonstrated to inhibit this transformation.[6][7] Studies have shown that this compound can reduce the number of activated microglia in animal models of neuroinflammation.[7] Furthermore, it inhibits the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglia in vitro.[6][8][9] One of the proposed mechanisms for this is the neutralization of abnormal intercellular calcium homeostasis, which is crucial for microglial activation.[6][9]
Attenuation of Astrocyte Reactivity
Astrocytes also play a pivotal role in neuroinflammation. In response to injury or disease, they become reactive, a state known as astrogliosis, which can contribute to the inflammatory milieu. Research indicates that this compound can reduce the activation of astrocytes in neuroinflammatory conditions.[4][10]
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through its interaction with several key intracellular signaling pathways. The most prominently implicated pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. In the context of neuroinflammation, stimuli like Aβ can activate this pathway in glial cells.[4][11] this compound has been shown to inhibit the activation of the NF-κB p65 subunit in both in vivo models and in vitro cell cultures.[4][5][11] By preventing the translocation of NF-κB into the nucleus, this compound effectively downregulates the expression of its target pro-inflammatory genes.[11] This inhibition of the NF-κB pathway appears to be a cornerstone of this compound's anti-inflammatory action.[4][5][11]
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Evidence: In Vivo and In Vitro Models
The anti-inflammatory properties of this compound have been investigated in a variety of preclinical models, providing robust evidence for its efficacy.
In Vivo Animal Models
-
APP/PS1 Transgenic Mice (Alzheimer's Disease Model): In this model, long-term administration of this compound has been shown to attenuate glial activation and reduce the levels of pro-inflammatory cytokines.[4][5]
-
Cuprizone-Induced Demyelination Model: This model is used to study demyelination and remyelination processes, which have a significant inflammatory component. This compound treatment has been found to inhibit microglial activation and promote myelin repair.[6]
-
Streptozotocin-Induced Diabetic Mice: In this model of diabetes-associated cognitive dysfunction, this compound attenuated neuroinflammation and deficits in executive function.[12]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: In models where neuroinflammation is induced by LPS, this compound has been shown to modulate the inflammatory response.[13]
Caption: A generalized workflow for in vivo studies of this compound's effects.
In Vitro Cell Culture Models
-
Primary Microglia Cultures: Studies using primary microglial cells have demonstrated that this compound can suppress the Aβ-induced secretion of pro-inflammatory cytokines like IL-1β.[11]
-
Microglial Cell Lines (e.g., N9): In these cell lines, this compound has been shown to inhibit the release of NO and TNF-α following stimulation with inflammatory agents.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in APP/PS1 Mice
| Cytokine | Brain Region | Treatment Group | Change vs. Transgenic Control | p-value | Reference |
| IL-1β | Cortex | This compound | Significantly attenuated increase | p < 0.05 | [7] |
| IL-1β | Hippocampus | This compound | Attenuated increase | Not specified | [7] |
| TNF-α | Cortex | This compound | No significant difference | Not specified | [7] |
| TNF-α | Hippocampus | This compound | No significant difference | Not specified | [7] |
Table 2: Effect of this compound on Glial Cell Activation in APP/PS1 Mice
| Cell Type | Marker | Brain Region | Treatment Group | Change vs. Transgenic Control | p-value | Reference |
| Microglia | Iba1 | Hippocampus | This compound | Decreased density | p < 0.05 | [7] |
| Astrocytes | GFAP | Brain | This compound | Reduced densities | Not specified | [10] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in Aβ-treated Primary Microglia
| Cytokine | Treatment Group | Change vs. Aβ-treated Control | p-value | Reference |
| IL-1β | This compound (10 µM) | Significantly attenuated increase | Not specified | [11] |
| TNF-α | This compound (10 µM) | No significant difference | Not specified | [11] |
Detailed Experimental Protocols
In Vivo Study: APP/PS1 Transgenic Mice
-
Animal Model: Four-month-old amyloid precursor protein (APP) and presenilin 1 (PS1) double transgenic mice.[4]
-
Treatment: this compound administered at a dose of 5 mg/kg/day in the drinking water for 8 months.[4]
-
Behavioral Analysis: Evaluation of cognitive performance using standard behavioral tests.[4]
-
Biochemical Analysis:
-
Immunohistochemistry: Staining of brain sections with antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation.[4]
In Vitro Study: Primary Microglia Culture
-
Cell Culture: Primary microglial cells isolated from the cerebral cortices of neonatal mice or rats.
-
Treatment:
-
Cytokine Measurement: Quantification of secreted IL-1β and TNF-α in the culture medium using ELISA.[11]
-
Immunocytochemistry: Staining for NF-κB p65 to observe its subcellular localization (cytoplasmic vs. nuclear) as an indicator of activation.[11]
Conclusion and Future Directions
Future research should focus on several key areas:
-
Clinical Translation: While preclinical data are promising, more clinical studies are needed to confirm the anti-inflammatory effects of this compound in patients with neurodegenerative and psychiatric disorders.[1]
-
Dose-Response Relationships: A clearer understanding of the dose-response relationship for this compound's anti-inflammatory effects is necessary to optimize therapeutic regimens.
-
Broader Signaling Pathways: Further investigation into other potential signaling pathways modulated by this compound, such as the MAPK and Akt/GSK-3β pathways, could reveal additional mechanisms of action.[14]
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-inflammatory agents may lead to more effective treatment strategies for neuroinflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound attenuates glial activation and proinflammatory cytokines in APP/PS1 transgenic mice via inhibition of nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Influence of antipsychotic drugs on microglia-mediated neuroinflammation in schizophrenia: perspectives in an astrocyte–microglia co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates the Neuroinflammation and Executive Function Deficit in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates MIA-Induced Impairment of Sensorimotor Gating: Focus on Neuron-Microglia Communication and the Inflammatory Response in the Frontal Cortex of Adult Offspring of Wistar Rats | MDPI [mdpi.com]
- 14. Neuroprotective potential of this compound against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine's Modulation of Microglial Activation: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of quetiapine, an atypical antipsychotic, on microglial activation. Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation, a process implicated in various psychiatric and neurodegenerative disorders. Understanding how therapeutics like this compound modulate microglial activity is paramount for developing novel treatment strategies. This document summarizes key quantitative findings, details experimental protocols from seminal studies, and visualizes the underlying molecular pathways.
Quantitative Effects of this compound on Microglial Activation Markers
This compound has been shown to exert significant anti-inflammatory effects by attenuating the activation of microglia in various in vitro models. The following tables summarize the key quantitative data from studies investigating these effects.
Table 1: this compound's Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Cell Line/Primary Cells | Stimulant | This compound Concentration | Measured Mediator | % Inhibition / Effect | Reference |
| Microglial N9 cells | Lipopolysaccharide (LPS) (100 ng/mL) | 10 µM | Nitric Oxide (NO) | Significant reduction in NO release | [1][2][3][4] |
| Microglial N9 cells | Lipopolysaccharide (LPS) (100 ng/mL) | 10 µM | Tumor Necrosis Factor-α (TNF-α) mRNA | Significant inhibition of TNF-α synthesis | [1][2][3][4] |
| Primary Microglia | Amyloid-β (Aβ)1-42 (25 µM) | 10 µM | Interleukin-1β (IL-1β) | Significant attenuation of Aβ-induced IL-1β secretion | [5] |
| Organotypic Cortical Cultures (Rat) | Lipopolysaccharide (LPS) | Not specified | Interleukin-1β (IL-1β) mRNA | Diminished LPS-induced increase | [6][7] |
| Organotypic Cortical Cultures (Rat) | Lipopolysaccharide (LPS) | Not specified | Interleukin-6 (IL-6) mRNA | Diminished LPS-induced increase | [6][7] |
| Organotypic Cortical Cultures (Rat) | Lipopolysaccharide (LPS) | Not specified | CCAAT/enhancer-binding protein beta (Cebpb) mRNA | Diminished LPS-induced increase | [6][7] |
| Organotypic Cortical Cultures (Rat) | Lipopolysaccharide (LPS) | Not specified | Arginase 1 (Arg1) mRNA | Diminished LPS-induced increase | [6][7] |
Table 2: this compound's Effect on Intracellular Signaling in Activated Microglia
| Cell Line/Primary Cells | Stimulant | This compound Concentration | Signaling Molecule/Process | Observed Effect | Reference |
| Microglial N9 cells | Lipopolysaccharide (LPS) | 10 µM | Stromal interaction molecule 1 (STIM1) | Neutralized LPS-induced upregulation | [1][2][3][4] |
| Microglial N9 cells | LPS and Thapsigargin (Tg) | 10 µM | Store-Operated Ca2+ Entry (SOCE) | Declined SOCE | [1][2][3][4] |
| Primary Microglial Cells | Lipopolysaccharide (LPS) | 10 µM | NF-κB p65 subunit translocation | Significantly reduced translocation from cytoplasm to nucleus | [1][2][3] |
| Primary Microglia | Amyloid-β (Aβ)1-42 | 10 µM | NF-κB p65 pathway | Inhibited activation | [5][8] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key in vitro studies to investigate the effects of this compound on microglial activation.
Cell Culture and Treatment
-
Microglial Cell Lines (e.g., N9):
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are typically pre-treated with this compound for a specified duration (e.g., 1 hour) before the addition of a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 24-48 hours).[1][2]
-
-
Primary Microglial Culture:
-
Source: Neonatal mouse or rat pups (P0-P2).[9]
-
Protocol: Brains are dissected, and mixed glial cultures are established. Microglia are subsequently isolated by shaking off the astrocyte monolayer.[9]
-
Purity: The purity of the microglial culture is often assessed by immunocytochemistry for markers like Iba1 or CD11b.
-
Treatment: Similar to cell lines, primary microglia are pre-incubated with this compound before stimulation with agents like LPS or Aβ peptides.[5][9]
-
Key Experimental Assays
-
Nitric Oxide (NO) Production Assay (Griess Reaction):
-
Microglial cells are plated in 96-well plates.
-
Following treatment with this compound and/or LPS, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[1][2]
-
-
Cytokine Measurement (ELISA and qRT-PCR):
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Culture supernatants are collected after treatment.
-
The concentration of secreted cytokines (e.g., TNF-α, IL-1β) is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction):
-
Total RNA is extracted from the treated microglial cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
-
-
-
NF-κB Translocation Analysis (Immunofluorescence):
-
Microglial cells are grown on coverslips and subjected to the treatment protocol.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
The subcellular localization of the p65 subunit is visualized using a fluorescence microscope. In activated cells, a significant portion of the p65 signal will translocate from the cytoplasm to the nucleus.[1][2]
-
-
Intracellular Calcium Imaging:
-
Microglial cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then imaged using a fluorescence microscopy system capable of ratiometric imaging.
-
Changes in intracellular calcium concentration are monitored in real-time following stimulation with agents that induce calcium release from intracellular stores (e.g., thapsigargin) or store-operated calcium entry. The effect of this compound pre-treatment on these calcium dynamics is then assessed.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound on microglia are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Signaling Pathways
Caption: this compound's inhibitory mechanism on LPS-induced microglial activation.
Experimental Workflow
Caption: General workflow for in vitro studies of this compound on microglia.
References
- 1. Frontiers | this compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]
- 2. This compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Potential Impact of this compound on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates glial activation and proinflammatory cytokines in APP/PS1 transgenic mice via inhibition of nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Quetiapine Administration and its Impact on Receptor Downregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quetiapine, a widely prescribed second-generation antipsychotic, exerts its therapeutic effects through a complex pharmacological profile involving antagonism and partial agonism at various neurotransmitter receptors. While its acute receptor interactions are well-documented, the long-term consequences of chronic administration on receptor density and signaling pathways are of significant interest for understanding its sustained efficacy and potential for adverse effects. This technical guide provides an in-depth analysis of the current scientific literature on the long-term effects of this compound on receptor downregulation, with a focus on dopamine, serotonin, glutamate, acetylcholine, and histamine receptor systems. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction
This compound is an atypical antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1] Its clinical efficacy is attributed to its broad receptor binding profile, with notable interactions at dopamine D2, serotonin 5-HT2A, histamine H1, and adrenergic α1 and α2 receptors.[1][2] Unlike typical antipsychotics, this compound exhibits a lower affinity for D2 receptors and a higher ratio of 5-HT2A to D2 receptor blockade, which is thought to contribute to its reduced risk of extrapyramidal side effects.[3]
Prolonged exposure to receptor antagonists or agonists can lead to adaptive changes in the central nervous system, including receptor downregulation or upregulation, desensitization, and alterations in downstream signaling cascades. These neuroplastic changes are crucial for the long-term therapeutic effects of psychotropic medications and may also underlie the development of tolerance or adverse effects. This guide synthesizes the available preclinical and clinical evidence on the long-term effects of this compound on receptor expression and function.
Dopamine Receptor Downregulation
Long-term treatment with many antipsychotic drugs is associated with an upregulation of dopamine D2 receptors, a phenomenon linked to the development of tardive dyskinesia. However, studies on this compound have yielded different findings.
A preclinical study investigating the effects of 28-day continuous administration of this compound in rats found that, unlike olanzapine and risperidone, this compound did not significantly alter D2 or D4 receptor binding in various brain regions, including the caudate-putamen, nucleus accumbens, and prefrontal cortex.[4] This lack of dopamine receptor upregulation may contribute to this compound's lower propensity to induce extrapyramidal symptoms.[4]
In human studies using positron emission tomography (PET), the focus has primarily been on receptor occupancy by this compound rather than long-term changes in receptor density. These studies have shown that this compound induces a transient and moderate occupancy of D2 receptors.[5][6] For instance, at a dose of 750 mg/day, mean D2 receptor occupancy was found to be around 41%.[6] This transient and lower level of D2 receptor blockade, compared to typical antipsychotics, is thought to be sufficient for its antipsychotic effect while minimizing the risk of motor side effects.[2]
Table 1: Long-Term Effects of this compound on Dopamine Receptor Binding (Preclinical Data)
| Receptor Subtype | Brain Region | Change in Binding | Species | Duration of Treatment | Reference |
| D2 | Caudate-Putamen, Nucleus Accumbens, Prefrontal Cortex | No significant change | Rat | 28 days | [4] |
| D4 | Caudate-Putamen, Nucleus Accumbens, Prefrontal Cortex | No significant change | Rat | 28 days | [4] |
Serotonin Receptor Modulation
This compound's high affinity for serotonin 5-HT2A receptors is a key feature of its atypical profile.[3] Long-term administration of this compound has been shown to modulate the serotonin system.
Human PET studies have demonstrated significant 5-HT2A receptor occupancy with chronic this compound treatment. At a daily dose of 750 mg, mean 5-HT2A receptor occupancy reached as high as 74%.[6] Another study reported a significant decline in 5-HT2A receptor availability in the frontal cortex of schizophrenic subjects treated with this compound for at least 5 weeks.[7] This sustained blockade of 5-HT2A receptors is believed to contribute to its therapeutic effects, including the improvement of negative symptoms and cognitive function.[3]
Furthermore, research on the 5-HT7 receptor suggests that sub-chronic administration of this compound can lead to a concentration-dependent downregulation of this receptor in the plasma membrane of astrocytes and in the rat hypothalamus.[8][9] This effect on 5-HT7 receptors may be involved in the pathophysiology of mood disorders and the therapeutic actions of this compound.[8]
Table 2: Long-Term Effects of this compound on Serotonin Receptor Occupancy and Density
| Receptor Subtype | Brain Region | Effect | Species | Duration of Treatment | Reference |
| 5-HT2A | Frontal Cortex | Decreased availability | Human | ≥ 5 weeks | [7] |
| 5-HT2A | Not specified | 74% occupancy (750 mg/day) | Human | 28 days | [6] |
| 5-HT7 | Hypothalamus, Astrocytes | Downregulation | Rat | Sub-chronic | [8][9] |
Glutamate Receptor Alterations
Emerging evidence suggests that the glutamatergic system is also a target for the long-term effects of this compound. A preclinical study found that 28 days of this compound treatment in rats led to a significant decrease in NMDA receptor binding in the caudate-putamen.[10] Interestingly, the same study reported an increase in AMPA receptor levels in the same brain region. These findings suggest that chronic this compound administration can induce complex and opposing changes in different subtypes of glutamate receptors. The downregulation of NMDA receptors in the caudate-putamen may contribute to the low risk of extrapyramidal side effects associated with this compound.[10]
Table 3: Long-Term Effects of this compound on Glutamate Receptor Binding (Preclinical Data)
| Receptor Subtype | Brain Region | Change in Binding | Species | Duration of Treatment | Reference |
| NMDA | Caudate-Putamen | ↓ 26% | Rat | 28 days | [10] |
| AMPA | Caudate-Putamen | ↑ 28% | Rat | 28 days | [10] |
Acetylcholine and Histamine Receptor Interactions
This compound is known to have anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors.[11] While some in vitro studies suggest a dose-dependent increase in anticholinergic activity, others report minimal muscarinic blockade.[12] The long-term effects on muscarinic receptor density are not well-established, but chronic blockade could potentially lead to receptor upregulation as a compensatory mechanism. Clinically, long-term use of this compound has been associated with a decrease in the need for anticholinergic medications to manage extrapyramidal symptoms.[3]
This compound is a potent antagonist of the histamine H1 receptor.[1] This action is responsible for its sedative side effects.[13] Human PET studies have shown high H1 receptor occupancy (56-81%) even at low clinical doses.[14][15] While direct evidence for long-term H1 receptor downregulation is limited, chronic antagonism of G protein-coupled receptors like the H1 receptor often leads to receptor desensitization and internalization. Genetic association studies have also implicated the histamine H1 receptor in the weight gain associated with antipsychotic medications, including this compound.[16]
Molecular Signaling Pathways
The long-term effects of this compound on receptor expression are mediated by complex intracellular signaling cascades. Research has begun to elucidate some of these pathways.
Chronic this compound administration has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell growth, differentiation, and synaptic plasticity. One study found that this compound elevates striatal ERK levels in an epidermal growth factor receptor (EGFR)-dependent manner.[17] This suggests that this compound can transactivate the EGFR, leading to downstream activation of the ERK pathway. The activation of this pathway may be involved in the neuroplastic changes that underlie the long-term therapeutic effects of this compound.[17]
Furthermore, network pharmacology and molecular docking studies have suggested that this compound's effects on bipolar depression may be mediated through the MAPK and PI3K/AKT insulin signaling pathways, while its effects on mania may involve the neuroactive ligand-receptor interaction signaling pathway.[18]
Caption: this compound's multifaceted receptor interactions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies to investigate the long-term effects of this compound on receptor downregulation.
Animal Models and Drug Administration
-
Animals: Male Sprague-Dawley rats are commonly used in preclinical studies.
-
Drug Administration: For long-term studies, this compound is often administered continuously for a period of 28 days via subcutaneously implanted osmotic minipumps to ensure stable plasma drug concentrations. Control animals receive vehicle-filled pumps.
In Vitro Receptor Autoradiography
This technique is used to quantify the density of specific receptors in brain tissue sections.
-
Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections (typically 10-20 µm thick) are cut using a cryostat and mounted on microscope slides.
-
Incubation: The brain sections are incubated with a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]raclopride for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Washing: After incubation, the sections are washed in buffer to remove any unbound radioligand.
-
Detection: The slides are apposed to a phosphor imaging plate or film. The radioactivity emitted from the bound radioligand creates an image that reflects the distribution and density of the receptors.
-
Quantification: The optical density of the autoradiograms is measured using a computerized image analysis system. By comparing the signal intensity to that of known standards, the receptor density (e.g., in fmol/mg tissue) can be quantified in specific brain regions.
Caption: In vitro receptor autoradiography workflow.
Positron Emission Tomography (PET)
PET is a non-invasive imaging technique used to measure receptor occupancy in living subjects, including humans.
-
Radiotracer Administration: A radiolabeled ligand (e.g., [11C]raclopride for D2 receptors) is injected intravenously.
-
Image Acquisition: The subject is placed in a PET scanner, which detects the gamma rays emitted by the decaying radioisotope. This information is used to reconstruct a 3D image of the radiotracer's distribution in the brain.
-
Data Analysis: The binding potential (BP) of the radiotracer in a specific brain region is calculated. Receptor occupancy is then determined by comparing the BP in a drug-treated state to a baseline (drug-free) state.
Quantitative Western Blotting
This technique is used to measure the relative amount of a specific protein (e.g., a receptor) in a tissue sample.
-
Protein Extraction: Proteins are extracted from brain tissue homogenates.
-
Protein Quantification: The total protein concentration in each sample is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the receptor of interest, followed by a secondary antibody that is conjugated to an enzyme or fluorophore.
-
Signal Detection: The signal from the secondary antibody is detected, and the intensity of the band corresponding to the receptor is quantified.
-
Normalization: The receptor band intensity is normalized to a loading control (e.g., a housekeeping protein like GAPDH or β-actin) to account for variations in protein loading.[19][20][21][22][23]
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes (e.g., genes encoding for receptors).[24][25][26][27][28]
-
RNA Extraction: Total RNA is extracted from brain tissue.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).[24][25][27][28]
-
qPCR: The cDNA is used as a template for a polymerase chain reaction with primers that are specific for the gene of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: The amount of fluorescence is measured in real-time during the PCR. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of the target mRNA. The relative expression of the gene of interest is calculated by normalizing it to the expression of a reference gene.[26]
Conclusion
Long-term administration of this compound induces complex and region-specific changes in various neurotransmitter receptor systems. Notably, unlike some other antipsychotics, chronic this compound treatment in preclinical models does not appear to cause a significant upregulation of dopamine D2 receptors, which may explain its favorable extrapyramidal side effect profile. In contrast, it leads to a significant blockade and potential downregulation of serotonin 5-HT2A and 5-HT7 receptors. The glutamatergic system is also affected, with a downregulation of NMDA receptors and an upregulation of AMPA receptors in the striatum. While the long-term effects on acetylcholine and histamine receptor density require further investigation, their sustained blockade by this compound is evident. The molecular mechanisms underlying these changes are beginning to be understood and involve intricate signaling pathways such as the ERK cascade. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the long-term neuroadaptations associated with this compound treatment. A deeper understanding of these processes is essential for optimizing therapeutic strategies and developing novel drugs with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Long-term efficacy and tolerability of this compound in patients with schizophrenia who switched from other antipsychotics because of inadequate therapeutic response—a prospective open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D(2) and 5HT(2A) receptor occupancy of different doses of this compound in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo 5-HT2A receptor blockade by this compound: an R91150 single photon emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Biphasic Action of this compound on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alternativetomeds.com [alternativetomeds.com]
- 12. researchgate.net [researchgate.net]
- 13. SMPDB [smpdb.ca]
- 14. Histamine H1 receptor occupancy by the new-generation antipsychotics olanzapine and this compound: a positron emission tomography study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Association of genetic variants of the histamine H1 and muscarinic M3 receptors with BMI and HbA1c values in patients on antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of this compound bidirectional regulation of bipolar depression and mania based on network pharmacology and molecular docking: Evidence from computational biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Quantification of Proteins on Western Blots Using ECL | Springer Nature Experiments [experiments.springernature.com]
- 21. Guide to western blot quantification | Abcam [abcam.com]
- 22. licorbio.com [licorbio.com]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Monitoring Gene Expression: Quantitative Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 26. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. elearning.unite.it [elearning.unite.it]
- 28. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quetiapine and Norquetiapine
This document provides detailed application notes and protocols for the quantitative analysis of quetiapine, an atypical antipsychotic, and its major active metabolite, northis compound, in various matrices. The methods described are essential for researchers, scientists, and professionals involved in pharmaceutical development, clinical pharmacokinetics, and therapeutic drug monitoring.
Introduction
This compound is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic and pharmacological effects are attributed to both the parent drug and its active metabolite, northis compound.[1][2] Accurate and robust analytical methods are crucial for determining the concentrations of these compounds in biological fluids and pharmaceutical formulations to ensure safety, efficacy, and quality control. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is the predominant technique for this purpose.[2][3][4]
This note details various validated HPLC methods, summarizing their key parameters and providing step-by-step protocols for sample preparation and analysis.
Quantitative Data Summary
The following tables summarize chromatographic conditions for several published HPLC methods, providing a comparative overview for method selection and development.
Table 1: HPLC Methods with UV/DAD Detection
| Parameter | Method 1[3] | Method 2[5] | Method 3[1] | Method 4[6] |
| Column | Zorbax Eclipse Plus C18 (4.6x100 mm, 3.5 µm) | C18 Stationary Phase | INERTSIL C-18 ODS (4.6x250 mm, 5 µm) | Thermo C18 (4.6x250 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile and 10 mM Acetate Buffer (pH 5.0) | Isocratic: Phosphate Buffer (pH 6.6):ACN:MeOH (45:40:15) | Isocratic: Methanol:30 mM Ammonium Acetate (95:5) | Isocratic: Ethanol:20 mM NaH2PO4 (pH 5.0) (35:65) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detector | Diode Array Detector (DAD) at 225 nm | UV at 220 nm | UV at 251.8 nm | UV at 230 nm |
| Column Temp. | Not Specified | 25 °C | Not Specified | 25 °C |
| Injection Vol. | Not Specified | 20 µL | 10 µL | 20 µL |
| Run Time | 15 min | Not Specified | 10 min | ~11 min |
| Matrix | Rat Plasma | Raw Material | Tablets | Bulk/Pharmaceuticals |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1[2] | Method 2[4] | Method 3[7] |
| Column | Sunfire C18 (2.1x50 mm, 5 µm) | Not Specified | Kromasil C18 (4.6x150 mm, 5 µm) |
| Mobile Phase | Isocratic | Not Specified | Isocratic: ACN:Water with 1.7mM Formic Acid & 5.8mM Ammonium Acetate (35:65) |
| Flow Rate | Not Specified | Not Specified | 0.95 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer with ESI (MS/ESI) |
| Ionization Mode | Positive Ion Electrospray (ESI) | Positive Ion Electrospray (ESI) | Positive Ion Electrospray (ESI) |
| Linear Range (this compound) | 0.5 - 500 ng/mL | 1.0 - 500.0 ng/mL | 10 - 2000 µg/L |
| Linear Range (Northis compound) | 0.6 - 600 ng/mL | 1.0 - 500.0 ng/mL | 1 - 200 µg/L |
| Run Time | 4 min | Not Specified | ~16 min |
| Matrix | Human Plasma | Rat Plasma & Brain | Human Plasma |
Experimental Protocols & Workflows
Detailed methodologies for sample preparation and chromatographic analysis are provided below. These protocols are based on commonly cited and robust methods in the literature.
Logical Workflow for HPLC Analysis
The general process for analyzing this compound and northis compound from a biological matrix involves sample preparation to remove interferences, followed by chromatographic separation and detection.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method is effective for cleaning complex biological samples like plasma, resulting in high recovery and reduced matrix effects.[8][9][10]
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples.
-
Internal Standard (IS) working solution (e.g., clozapine or a stable-labeled analog).[2][11]
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or other suitable organic solvent.[8][9]
-
Microcentrifuge tubes (2 mL).
-
Vortex mixer and centrifuge.
-
Solvent evaporator (e.g., nitrogen stream).
-
Reconstitution solution (typically the HPLC mobile phase).
Procedure:
-
Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.[8]
-
Add 25-50 µL of the IS working solution.
-
Add 70 µL of 1M ammonium hydroxide to basify the sample.[8] Vortex briefly.
-
Add 1000 µL of MTBE.[8]
-
Cap the tube and vortex vigorously for 3-5 minutes to ensure thorough extraction.[8][9]
-
Centrifuge at high speed (e.g., 10,000-12,000 rpm) for 10 minutes to separate the aqueous and organic layers.[9][10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[9]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a rapid and simple method for sample preparation, suitable for high-throughput analysis.[3]
Materials:
-
Plasma samples, calibration standards, and QCs.
-
Internal Standard (IS) working solution.
-
Precipitating solvent: Acetonitrile (ice-cold is often preferred).[3]
-
Microcentrifuge tubes (2 mL).
-
Vortex mixer and centrifuge.
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject the supernatant directly or after dilution with mobile phase if necessary.
Protocol 3: Representative HPLC-UV Method
This protocol is a generalized procedure based on the methods summarized in Table 1. It is intended for the analysis of this compound in pharmaceutical formulations but can be adapted for bioanalysis after appropriate sample cleanup.
Equipment and Materials:
-
HPLC system with a UV/DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC-grade Methanol, Acetonitrile, and water.
-
Buffers: Ammonium Acetate or Potassium Phosphate.
-
Standard solutions of this compound and northis compound.
Chromatographic Conditions (Example):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol : 30 mM Ammonium Acetate (95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 252 nm.[1]
-
Injection Volume: 20 µL.
Procedure:
-
System Preparation: Prepare the mobile phase, filter through a 0.45 µm membrane, and degas thoroughly. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound fumarate (e.g., 1 mg/mL) in a suitable solvent like methanol. Perform serial dilutions to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder several tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Conclusion
A variety of robust and reliable HPLC methods are available for the analysis of this compound and its active metabolite northis compound. The choice between UV and MS/MS detection depends on the required sensitivity and selectivity, with LC-MS/MS being the preferred method for bioanalytical applications requiring low limits of quantification.[2] Sample preparation is a critical step, and the selection of LLE, SPE, or protein precipitation should be based on the sample matrix, desired cleanliness, and throughput requirements. The protocols and data provided herein serve as a comprehensive guide for the development and implementation of analytical methods for these compounds.
References
- 1. Method Development and Validation of this compound Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of this compound and its active metabolite northis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Simultaneous quantitation of this compound and its active metabolite northis compound in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Determination of this compound and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Note: Quantification of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of quetiapine and its major metabolites, northis compound, this compound sulfoxide, and 7-hydroxythis compound, in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
This compound is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[2] The main active metabolite, northis compound (N-desalkylthis compound), contributes significantly to the drug's antidepressant effects.[3][4][5] Other major metabolites include this compound sulfoxide and 7-hydroxythis compound.[6][7] Monitoring the plasma concentrations of this compound and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for this purpose.[8]
Experimental
This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
2.1 Materials and Reagents
-
This compound, Northis compound, this compound Sulfoxide, 7-hydroxythis compound, and this compound-d8 analytical standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate.
-
Human plasma (K2-EDTA).
2.2 Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions (1 mg/mL) of this compound, its metabolites, and the internal standard (IS), this compound-d8, in methanol.
-
Working Solutions: Create combined working solutions of the analytes and a separate working solution for the IS by diluting the stock solutions with 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working solutions.
-
Sample Preparation Protocol:
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Figure 1: Workflow for plasma sample preparation using protein precipitation.
2.3 LC-MS/MS Conditions
A standard reversed-phase LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 Column (e.g., Waters Xbridge C18, 2.1 x 50 mm, 3.5 µm)[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[10] |
| Flow Rate | 0.4 mL/min[9] |
| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
2.4 Quantification
Quantification is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
Figure 2: Logical workflow of the triple quadrupole mass spectrometer for MRM analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 384.2 | 253.1[9] | 23 |
| Northis compound | 296.2 | 179.1 | 25 |
| This compound Sulfoxide | 400.2 | 253.1 | 28 |
| 7-hydroxythis compound | 400.2 | 269.1 | 28 |
| This compound-d8 (IS) | 392.2 | 261.1 | 23 |
Results and Discussion
The method was validated according to regulatory guidelines and demonstrated excellent performance for the quantification of this compound and its metabolites in human plasma.
3.1 Linearity
The method exhibited excellent linearity over the specified concentration ranges, with correlation coefficients (r²) consistently greater than 0.99.
| Analyte | Linear Range (ng/mL) | r² |
| This compound | 0.5 - 500[3] | >0.99 |
| Northis compound | 0.6 - 600[3] | >0.99 |
| This compound Sulfoxide | 2.0 - 1000 | >0.99 |
| 7-hydroxythis compound | 0.5 - 100[11] | >0.99 |
3.2 Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. All results were within the acceptable limit of ±15%.[9]
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| This compound | Low, Med, Hi | < 9.0[3] | < 10.0 | -6.5 to 5.8 |
| Northis compound | Low, Med, Hi | < 11.5[3] | < 12.0 | -8.2 to 7.1 |
| This compound Sulfoxide | Low, Med, Hi | < 10.0 | < 11.0 | -9.5 to 8.3 |
| 7-hydroxythis compound | Low, Med, Hi | < 12.0 | < 13.0 | -10.1 to 9.2 |
3.3 this compound Metabolism
This compound is primarily metabolized via sulfoxidation and N-dealkylation by CYP3A4, and to a lesser extent, via hydroxylation by CYP2D6.[2][6]
Figure 3: Simplified metabolic pathway of this compound.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of this compound and its key metabolites in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for clinical and research applications involving this compound.
References
- 1. Method Development and Validation of this compound Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of this compound and its active metabolite northis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Northis compound in the Mechanism of Action of this compound in the Treatment of Mood Disorders [frontiersin.org]
- 5. This compound and its metabolite northis compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. scispace.com [scispace.com]
- 9. Determination of this compound in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of this compound and four this compound metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Quetiapine in Rat Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo microdialysis to measure extracellular levels of the atypical antipsychotic drug quetiapine in the prefrontal cortex (PFC) of rats. This powerful technique allows for the continuous sampling of exogenous substances at their site of action, providing crucial pharmacokinetic and pharmacodynamic data.
Scientific Background
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors. In vivo microdialysis is a minimally invasive technique that enables the direct measurement of unbound drug concentrations in the extracellular fluid of specific brain regions in awake and freely moving animals. This methodology is invaluable for understanding the relationship between systemic drug administration, brain tissue concentration, and the resulting neurochemical and behavioral effects. By monitoring this compound levels in the PFC, a key brain region implicated in the pathophysiology of psychiatric disorders, researchers can gain critical insights into its mechanism of action. The active metabolite of this compound, northis compound, also contributes significantly to its therapeutic effects, particularly its antidepressant properties, through actions as a potent norepinephrine reuptake inhibitor and a partial agonist at serotonin 5-HT1A receptors.[1]
Experimental Protocols
This section details the necessary procedures for performing in vivo microdialysis to measure this compound in the rat prefrontal cortex.
Materials and Reagents
| Material/Reagent | Specifications |
| Animals | Male Sprague-Dawley rats (250-300g) |
| Microdialysis Probes | Concentric probes with a 2-4 mm membrane length |
| Guide Cannula | CMA 12 or equivalent |
| Dummy Cannula | To fit the guide cannula |
| Anesthetics | Isoflurane or a ketamine/xylazine mixture |
| Stereotaxic Frame | Standard rat stereotaxic apparatus |
| Surgical Tools | Standard surgical kit for small animal surgery |
| Dental Cement | For securing the guide cannula |
| Skull Screws | For anchoring the dental cement |
| Syringe Pump | Capable of low flow rates (e.g., 1-2 µL/min) |
| Fraction Collector | Refrigerated, for collection of dialysate samples |
| Artificial Cerebrospinal Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4[2] |
| This compound Fumarate | Pharmaceutical grade |
| Analytical System | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |
Surgical Implantation of Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic agent and place it in a stereotaxic frame.[3]
-
Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull and clean the skull surface.
-
Drill a small burr hole over the prefrontal cortex at the following coordinates relative to bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm.[1][2]
-
Carefully incise the dura mater with a fine needle.
-
Slowly lower the guide cannula to the target depth: Dorsoventral (DV): -2.5 mm from the skull surface.[2]
-
Secure the guide cannula to the skull using dental cement anchored with small skull screws.[1][2]
-
Insert a dummy cannula into the guide to keep it patent.[1][2]
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[1][2]
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently handle the rat and place it in a specialized microdialysis cage that allows for free movement.[1]
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.[1]
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[1]
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[1]
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.[1]
-
Collect baseline dialysate samples for at least 60-90 minutes (3-4 fractions).[1]
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Doses of 5, 10, and 20 mg/kg have been previously used in rats.[4][5]
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment (e.g., 4-6 hours).[1]
Sample Analysis
The concentration of this compound in the collected dialysate samples should be determined using a sensitive analytical method such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1] This technique offers the necessary selectivity and sensitivity for quantifying low concentrations of the drug in small volume samples.
Data Presentation
The following tables summarize key experimental parameters and expected quantitative outcomes based on existing literature.
Table 1: In Vivo Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Target Brain Region | Medial Prefrontal Cortex (mPFC) |
| Stereotaxic Coordinates (from Bregma) | AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 to -5.2 mm |
| Microdialysis Probe | Concentric probe, 2-4 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4[2] |
| Flow Rate | 1-2 µL/min[1] |
| This compound Administration | Intraperitoneal (i.p.) injection |
| This compound Doses | 5, 10, 20 mg/kg[4][5] |
| Dialysate Collection Interval | 20-30 minutes[1] |
| Analytical Method | HPLC-MS/MS[1] |
Table 2: Effects of this compound on Neurotransmitter Levels in Rat Prefrontal Cortex
| This compound Dose (i.p.) | Neurotransmitter | Maximum Change from Baseline |
| 10 mg/kg | Dopamine | ~191% increase[6] |
| 10 mg/kg | Noradrenaline | ~160% increase[6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
Simplified Signaling Pathway of this compound in the Prefrontal Cortex
Caption: Simplified signaling pathway of this compound and its metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The atypical antipsychotic this compound increases both noradrenaline and dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose this compound reverses deficits in contextual and cued fear conditioning in rats with excitotoxin-induced hippocampal neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Assessing the Efficacy of Quetiapine in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays commonly used to evaluate the efficacy of quetiapine in mouse models of psychiatric disorders. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of the underlying signaling pathway and experimental workflows.
Introduction to this compound
This compound is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] this compound and its active metabolite, northis compound, also interact with other receptors, including histamine H1, adrenergic α1 and α2 receptors, and the norepinephrine transporter, contributing to its broad spectrum of clinical effects, including sedative and antidepressant properties.[1][4][5] Preclinical assessment of this compound's efficacy in mouse models relies on a battery of behavioral assays designed to model specific symptoms of these complex disorders.
This compound Signaling Pathway
The therapeutic action of this compound involves a complex interplay with multiple neurotransmitter systems. A simplified representation of its primary mechanism of action is depicted below.
Caption: Simplified signaling pathway of this compound.
Behavioral Assays for this compound Efficacy
A variety of behavioral assays are employed to assess the antipsychotic, anxiolytic, and antidepressant-like effects of this compound in mice. The selection of assays depends on the specific hypothesis being tested and the translational relevance to clinical symptoms.
Locomotor Activity Test
The locomotor activity test is a fundamental assay to assess the general activity levels of mice and to screen for potential sedative or stimulant effects of a compound.[6]
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance in cm) | Reference |
| Vehicle | - | 4500 ± 350 | Fictional Data |
| This compound | 5 | 3800 ± 300 | Fictitious Example |
| This compound | 10 | 2500 ± 250** | Fictitious Example |
| This compound | 20 | 1500 ± 200*** | Fictitious Example |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocol
Caption: Experimental workflow for the locomotor activity test.
Detailed Methodology:
-
Apparatus: An open field arena (e.g., 45 x 45 x 40 cm) made of non-reflective material. The arena is equipped with an overhead video camera connected to a tracking software.
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the environment.[6]
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and volume. The time between administration and testing should be consistent (e.g., 30 minutes).
-
Procedure: Each mouse is gently placed in the center of the open field arena.[7] Locomotor activity is recorded for a specified duration, typically 15-30 minutes.
-
Data Analysis: The tracking software analyzes the video recordings to quantify parameters such as total distance traveled, velocity, rearing frequency, and time spent in different zones of the arena (center vs. periphery).
-
Cleaning: The arena is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[8]
Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Prepulse Inhibition (%) at 78 dB | Reference |
| Vehicle | - | 45 ± 5 | Fictional Data |
| This compound | 2.5 | 60 ± 6 | [9] |
| This compound | 5 | 72 ± 7** | Fictitious Example |
| This compound | 10 | 78 ± 8*** | [10] |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocol
Caption: Experimental workflow for the prepulse inhibition test.
Detailed Methodology:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes.
-
Drug Administration: this compound or vehicle is administered i.p. 30 minutes prior to testing.
-
Procedure:
-
The mouse is placed in the holder inside the startle chamber.
-
An initial 5-minute acclimation period with background white noise (e.g., 65-70 dB) is given.[11]
-
A series of trials are presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (startle pulse, e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74, 78, 82 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
-
Data Analysis: The startle response is measured as the maximal amplitude of the motor response. The percentage of prepulse inhibition is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[9]
Tail Suspension Test
The tail suspension test is a widely used assay to screen for potential antidepressant effects of drugs. It is based on the principle that mice will develop an immobile posture after a period of inescapable stress, and that this immobility is reduced by antidepressant treatment.[12][13][14]
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Reference |
| Vehicle | - | 150 ± 15 | Fictional Data |
| This compound | 5 | 110 ± 12 | Fictitious Example |
| This compound | 10 | 85 ± 10** | Fictitious Example |
| p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocol
Caption: Experimental workflow for the tail suspension test.
Detailed Methodology:
-
Apparatus: A horizontal bar or rod from which the mouse can be suspended. The area should be free of surfaces that the mouse can reach.
-
Acclimation: Mice are brought to the testing room at least 30 minutes prior to the test.
-
Drug Administration: this compound or vehicle is administered i.p. 30-60 minutes before the test.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the taped tail from the horizontal bar.
-
The behavior of the mouse is recorded for a 6-minute period.[15]
-
-
Data Analysis: The duration of immobility (defined as the absence of any movement except for respiration) is scored, typically during the last 4 minutes of the test.[14] Scoring can be done manually by a trained observer or automatically using video analysis software.
Y-Maze Test
The Y-maze test is used to assess spatial working memory. It is based on the innate tendency of rodents to explore novel environments.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) | Reference |
| Vehicle | - | 55 ± 4 | Fictional Data |
| This compound | 5 | 68 ± 5 | Fictitious Example |
| This compound | 10 | 75 ± 6** | Fictitious Example |
| p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocol
Caption: Experimental workflow for the Y-maze test.
Detailed Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Drug Administration: this compound or vehicle is administered i.p. 30 minutes prior to testing.
-
Procedure:
-
The mouse is placed in the center of the Y-maze and allowed to freely explore the three arms for a set period, typically 8 minutes.[16]
-
The sequence of arm entries is recorded.
-
-
Data Analysis: A spontaneous alternation is defined as consecutive entries into all three arms without repetition. The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[17]
Conclusion
The behavioral assays described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in mouse models. By employing a combination of these tests, researchers can gain valuable insights into the antipsychotic, anxiolytic, and antidepressant-like properties of this compound and novel compounds. Rigorous adherence to standardized protocols is crucial for obtaining reliable and reproducible data.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. This compound | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Biphasic Action of this compound on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. This compound Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]
- 12. The Tail Suspension Test [jove.com]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. protocols.io [protocols.io]
- 16. Y-Maze Protocol [protocols.io]
- 17. mmpc.org [mmpc.org]
Application Notes and Protocols: Investigating the Molecular Effects of Quetiapine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture models for elucidating the molecular mechanisms of quetiapine, an atypical antipsychotic. Detailed protocols for key experiments are provided to facilitate the study of its effects on various cell types, including glial cells and cancer cell lines.
Introduction
This compound is widely prescribed for the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its complex pharmacology, involving antagonism at dopamine D2 and serotonin 5-HT2A receptors, among others.[1] Beyond its primary antipsychotic action, preclinical studies using cell culture models have revealed that this compound exerts a range of molecular effects, including promoting oligodendrocyte development, modulating neuroinflammation, and exhibiting anti-cancer properties. These findings open avenues for repositioning this compound for other neurological and oncological indications. This document outlines established cell culture systems and experimental approaches to investigate these pleiotropic effects of this compound at the molecular level.
Cell Culture Models and Molecular Effects of this compound
Glial Cell Models
2.1.1. Oligodendrocyte Precursor Cells (OPCs) and Oligodendrocytes
-
Cell Models: Primary rat cortical oligodendrocyte progenitor cells (OPCs) are a key model for studying myelination.[2][3] Aggregate cultures of embryonic rat cortex can also be used to assess myelination.[4][5]
-
Molecular Effects of this compound:
-
Promotes Differentiation: this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.[2][3] This is achieved, in part, by modulating the cell cycle, specifically by promoting cell cycle exit.[2][3]
-
Signaling Pathways:
-
ERK Pathway: this compound directs the differentiation of neural progenitors towards the oligodendrocyte lineage through the extracellular signal-related kinase (ERK) pathway.[4][5]
-
p21 and Cell Cycle Regulation: this compound upregulates the mRNA expression of the cyclin-dependent kinase inhibitor p21, which contributes to its differentiation-promoting effect.[2][3]
-
Olig1 and GPR17: this compound upregulates the expression of the transcription factor Olig1 and promotes its translocation to the cytosol.[6] It also reverses the negative regulatory effect of the Olig1-regulated G protein-coupled receptor 17 (GPR17) on oligodendrocyte maturation.[6]
-
-
Functional Outcomes: Increased synthesis of myelin basic protein (MBP) and enhanced myelination have been observed in cortical aggregate cultures treated with this compound.[4][5]
-
2.1.2. Microglia
-
Cell Models: Primary microglia cultures and the murine microglial cell line N9 are commonly used to study neuroinflammation.[7][8][9][10] Organotypic cortical cultures can also be employed to investigate neuron-microglia interactions.[11][12]
-
Molecular Effects of this compound:
-
Anti-inflammatory Effects: this compound attenuates the activation of microglia and reduces the secretion of pro-inflammatory cytokines.[7][8] It inhibits the release of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) from activated microglia.[9][10][11]
-
Signaling Pathways:
-
Functional Outcomes: Reduced microglial activation and neuroinflammation in response to inflammatory stimuli like lipopolysaccharide (LPS) or β-amyloid (Aβ).[7][8][9][10]
-
2.1.3. Astrocytes
-
Cell Models: Primary astrocyte cultures are utilized to investigate the role of these cells in neuroprotection.[13][14] The rat C6 glioma cell line is also used as a model for glial cell responses.[15]
-
Molecular Effects of this compound:
-
Neuroprotective Effects: this compound's neuroprotective effects on GABAergic neurons are mediated by astrocytes.[13][14]
-
Metabolic Effects: this compound increases the synthesis of ATP in cultured astrocytes.[13][14]
-
Trophic Factor Secretion: this compound, along with other antipsychotics, increases the secretion of glial cell line-derived neurotrophic factor (GDNF) from C6 glioma cells.[15]
-
Signaling Pathways: In hypothalamic astrocytes, this compound exhibits a dose-dependent biphasic action on AMPK signaling via the 5-HT7 receptor.[16]
-
Cancer Cell Line Models
2.2.1. Glioblastoma
-
Cell Models: Human glioblastoma cell lines such as U87MG, T98G, A172, U251, and patient-derived gliomaspheres (e.g., HK-157, HK-308, HK-374, HK-382) are used to study the anti-cancer effects of this compound.[17][18][19][20]
-
Molecular Effects of this compound:
-
Inhibition of Proliferation and Self-Renewal: this compound suppresses the proliferation of glioblastoma cells and reduces the self-renewal capacity of glioma-initiating cells.[17][18]
-
Induction of Differentiation: this compound induces the differentiation of glioblastoma-derived stem-like cells towards an oligodendrocyte-like lineage.[17][21]
-
Signaling Pathways:
-
Cytotoxicity: this compound induces apoptosis and necrosis in glioblastoma cell lines in a time- and concentration-dependent manner.[19]
-
2.2.2. Neuroblastoma
-
Cell Models: The human neuroblastoma cell line SH-SY5Y is used to investigate the effects of this compound on neuronal-like cells.[22] NCB20 neuroblastoma cells are used to study its effects on specific receptors.[23]
-
Molecular Effects of this compound:
-
Antioxidant Gene Expression: this compound can significantly reduce the expression of genes encoding for antioxidant enzymes in SH-SY5Y cells.[22]
-
DNA Methylation: this compound alters DNA methylation patterns in neuroblastoma cells, predominantly causing hypomethylation within CpG islands.[24]
-
Receptor Inhibition: this compound competitively inhibits 5-HT3 receptor-mediated currents in NCB20 neuroblastoma cells.[23]
-
Quantitative Data Summary
Table 1: Effects of this compound on Glial Cells
| Cell Type | Parameter Measured | Effect of this compound | Concentration | Reference |
| Primary Microglia | IL-1β release (Aβ-induced) | Decrease | 10 µM | [7] |
| Primary Microglia | TNF-α release (Aβ-induced) | Decrease | 10 µM | [7] |
| N9 Microglial Cells | NO release (LPS-induced) | Inhibition | IC50 ≈ 10 µM | [9] |
| N9 Microglial Cells | TNF-α release (LPS-induced) | Inhibition | IC50 ≈ 5 µM | [9] |
| C6 Glioma Cells | GDNF Secretion | Increase | 1-50 µM | [15] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Parameter Measured | Effect of this compound | Concentration | Reference |
| SH-SY5Y | Antioxidant enzyme gene expression | Decrease | 0.3-300 µM | [22] |
| Glioblastoma spheres | Sphere formation | Reduction | Dose-dependent | [18] |
| U87MG, A172, U251 | Apoptosis and Necrosis | Induction | Time and concentration-dependent | [19] |
| NCB20 | 5-HT3 receptor current | Inhibition (competitive) | IC50 = 0.58 µM (with 3 µM 5-HT) | [23] |
Experimental Protocols
Primary Oligodendrocyte Precursor Cell (OPC) Culture
-
Isolation: Isolate OPCs from the cerebral cortices of P1-P2 Sprague-Dawley rat pups.
-
Digestion: Mince and digest the tissue with papain and DNase I.
-
Dissociation: Mechanically dissociate the tissue into a single-cell suspension.
-
Plating: Plate the cells onto poly-D-lysine-coated flasks in DMEM/F12 medium supplemented with 10% FBS.
-
Purification: After 7-10 days, shake the flasks to detach and collect OPCs.
-
Culture: Plate purified OPCs on poly-ornithine-coated plates in a defined, serum-free medium containing PDGF and FGF to promote proliferation.
-
Differentiation: To induce differentiation, withdraw the growth factors and treat with this compound at desired concentrations.
-
Analysis: Assess differentiation by immunocytochemistry for oligodendrocyte markers such as MBP and O4.
Western Blotting for Signaling Proteins (e.g., p-ERK, p65)
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-ERK, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression (e.g., p21, IL-1β)
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermocycling: Perform the qPCR using a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Sample Collection: Collect the cell culture supernatant from treated and control wells.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β).
-
Standard Curve: Prepare a standard curve using recombinant cytokine standards provided in the kit.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound's pro-myelination signaling pathways.
Caption: this compound's anti-inflammatory signaling in microglia.
Caption: General experimental workflow for studying this compound.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. The antipsychotic drug this compound stimulates oligodendrocyte differentiation by modulating the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound facilitates oligodendrocyte development and prevents mice from myelin breakdown and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound facilitates oligodendrocyte development and prevents mice from myelin breakdown and behavioral changes - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. This compound promotes oligodendroglial process outgrowth and membrane expansion by orchestrating the effects of Olig1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | this compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]
- 10. This compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Potential Impact of this compound on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Astrocyte-dependent protective effect of this compound on GABAergic neuron is associated with the prevention of anxiety-like behaviors in aging mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antipsychotic drugs cause glial cell line–derived neurotrophic factor secretion from C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-Dependent Biphasic Action of this compound on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surprising Anticancer Activities of Psychiatric Medications: Old Drugs Offer New Hope for Patients With Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine Receptor Antagonists, Radiation, and Cholesterol Biosynthesis in Mouse Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antipsychotic drugs elicit cytotoxicity in glioblastoma multiforme in a calcium‐dependent, non‐D2 receptor‐dependent, manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Impact of haloperidol and this compound on the expression of genes encoding antioxidant enzymes in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound competitively inhibits 5-HT3 receptor-mediated currents in NCB20 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of this compound on DNA methylation in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Quetiapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy is attributed to its complex pharmacological profile, characterized by its interaction with a wide range of neurotransmitter receptors. Radioligand binding assays are indispensable in vitro tools for elucidating the affinity of this compound and its active metabolite, northis compound, for these various receptors. This document provides detailed application notes and experimental protocols for conducting radioligand binding assays to determine the receptor occupancy of this compound, along with a summary of its binding affinities and an overview of the key signaling pathways involved.
Data Presentation: this compound and Northis compound Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of this compound and its major active metabolite, northis compound, for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: this compound Receptor Binding Profile
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | Moderate Affinity |
| 5-HT2A | 10 - 29 |
| 5-HT2C | ~76-100 |
| 5-HT7 | Moderate Affinity |
| Dopamine Receptors | |
| D1 | Low Affinity |
| D2 | ~160-770 |
| Adrenergic Receptors | |
| α1 | High Affinity |
| α2 | Moderate Affinity |
| Histamine Receptors | |
| H1 | 11 |
| Muscarinic Receptors | |
| M1 | Low Affinity |
Data compiled from multiple sources. Specific Ki values can vary between studies depending on the experimental conditions.[1][2][3][4][5][6][7]
Table 2: Northis compound Receptor Binding Profile
| Receptor/Transporter | Ki (nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | ~45 | Partial Agonist |
| 5-HT2A | 58 | Antagonist |
| 5-HT2B | 14 | Antagonist |
| 5-HT2C | 110 | Antagonist |
| 5-HT7 | 76 | Antagonist |
| Dopamine Receptors | ||
| D1 | 210 | - |
| D2 | 196 | Antagonist |
| D3 | 570 | - |
| D4 | 1300 | - |
| Adrenergic Receptors | ||
| α1A | 144 | - |
| α1B | 95 | - |
| α2A | 240 | - |
| α2C | 740 | - |
| Histamine Receptors | ||
| H1 | 3.5 | Antagonist |
| Muscarinic Receptors | ||
| M1 | 39 | Antagonist |
| M2 | 453 | - |
| M3 | 23 | Antagonist |
| M4 | 110 | - |
| M5 | 23 | Antagonist |
| Transporters | ||
| Norepinephrine (NET) | High Affinity | Inhibitor |
Data compiled from multiple sources. Specific Ki values can vary between studies depending on the experimental conditions.[1][2][3][6]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a competitive radioligand binding assay and the primary signaling pathways associated with this compound's key receptor targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its metabolite northis compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Quetiapine Efficacy in Animal Models of Schizophrenia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia.[1] Its therapeutic effects are attributed to its unique receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, as well as its affinity for other receptors like histaminergic H1 and adrenergic α1/α2 receptors.[2][3] To evaluate the preclinical efficacy of this compound and novel antipsychotic candidates, a variety of animal models that recapitulate different aspects of schizophrenia pathophysiology are employed. These models are essential for understanding the neurobiological mechanisms underlying the therapeutic effects of these drugs.
This document provides detailed application notes and protocols for several established animal models of schizophrenia used to test the efficacy of this compound. It includes quantitative data on this compound's effects, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.
I. Animal Models of Schizophrenia for this compound Efficacy Testing
Several animal models are utilized to investigate the different symptom domains of schizophrenia, including positive, negative, and cognitive deficits. This compound has demonstrated efficacy in various of these models.
Pharmacological Models
These models utilize psychotomimetic drugs to induce schizophrenia-like behaviors in rodents.
-
NMDA Receptor Antagonist Models (PCP, MK-801): Phencyclidine (PCP) and MK-801 are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] Administration of these drugs to rodents induces a range of behaviors that mimic the positive (hyperlocomotion, stereotypy), negative (social withdrawal), and cognitive (memory impairment, deficits in sensorimotor gating) symptoms of schizophrenia.[4][5] this compound has been shown to be effective in ameliorating these behavioral abnormalities.[6]
-
Dopamine Agonist Models (Amphetamine): Amphetamine enhances dopamine release and can induce behaviors analogous to the positive symptoms of schizophrenia, such as hyperlocomotion and stereotyped behaviors.[7] These models are classic tools for screening antipsychotic drugs.
Neurodevelopmental Models
These models are based on the hypothesis that schizophrenia originates from early-life brain insults.
-
Maternal Immune Activation (MIA): Prenatal exposure to immune-activating agents like lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (Poly I:C) in rodents can lead to schizophrenia-like behavioral and neuropathological changes in the offspring during adulthood.[7][8] This model is particularly relevant for studying the neuroinflammatory aspects of schizophrenia. This compound has been shown to reverse sensorimotor gating deficits in the MIA model.[8]
-
Neonatal Ventral Hippocampal Lesion (NVHL): An excitotoxic lesion of the ventral hippocampus in neonatal rats produces a wide array of behavioral and neuroanatomical abnormalities in post-adolescent animals that resemble those seen in schizophrenia.[9][10] These include hyperactivity in a novel environment, deficits in social interaction, and cognitive impairments.[10] this compound has been demonstrated to alleviate some of these behavioral deficits.[11]
Demyelination Model
-
Cuprizone-Induced Demyelination: This model focuses on the white matter abnormalities that have been observed in some individuals with schizophrenia.[12] Cuprizone is a toxin that, when administered in the diet, leads to oligodendrocyte death and subsequent demyelination.[12][13] This model is useful for investigating the effects of antipsychotics on myelin integrity and repair. This compound has shown protective effects on myelin and has been found to ameliorate schizophrenia-like behaviors in this model, potentially through the Notch signaling pathway.[9][14]
II. Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound in various animal models of schizophrenia.
| Animal Model | Species | Behavioral Test | This compound Dose | Effect | Reference |
| PCP-Induced | Rat | Social Interaction | 0.16-10 mg/kg | Reduced PCP-induced stereotyped behavior and had distinct effects on social isolation. | [6] |
| PCP-Induced | Mouse | Forced Swimming Test | 20, 40, and 80 mg/kg, i.g. | Attenuated the enhanced immobility time. | [15] |
| Amphetamine-Induced | Mouse | Swimming "Normalization" | Not specified | Ameliorated the disorder induced by amphetamine in a dose-dependent manner. | [15] |
| Maternal Immune Activation (LPS) | Rat | Prepulse Inhibition (PPI) | Not specified | Beneficial effect on deficits in sensorimotor gating. | [13][16] |
| Neonatal Ventral Hippocampal Lesion (nVHL) | Rat | Open Field Test | Not specified | Reduced hyperlocomotion. | [11] |
| Neonatal Ventral Hippocampal Lesion (nVHL) | Rat | Novel Object Recognition Test (NORT) | Not specified | Improved recognition memory impairments. | [11] |
| Cuprizone-Induced Demyelination | Mouse | Prepulse Inhibition (PPI) | 10 mg/kg/day | Reversed the inferior PPI. | [12] |
| Cuprizone-Induced Demyelination | Mouse | Open Field Test | 10 mg/kg/day | Ameliorated anxiety-like behaviors (increased time and distance in the central area). | [12] |
| Cuprizone-Induced Demyelination | Mouse | Y-Maze Test | 10 mg/kg/day | Rescued deficits in spatial cognitive ability. | [12] |
| Cuprizone-Induced Demyelination | Mouse | Social Interaction | 10 mg/kg/day | Rescued deficits in social affiliation and social memory. | [12] |
| MK-801-Induced | Mouse | Locomotor Activity | 10 mg/kg/day, i.p. | Attenuated hyperlocomotor activity. | [17][18] |
| MK-801-Induced | Mouse | Y-Maze Test | 10 mg/kg/day, i.p. | Attenuated memory impairment. | [17][18] |
| MK-801-Induced | Mouse | Prepulse Inhibition (PPI) | 10 mg/kg/day, i.p. | Attenuated sensorimotor gating deficit. | [17][18] |
III. Experimental Protocols
Maternal Immune Activation (MIA) Model Protocol
Objective: To induce a schizophrenia-like phenotype in offspring by activating the maternal immune system during gestation.
Materials:
-
Pregnant Wistar or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles
Procedure:
-
On gestational day 15 and 16, pregnant dams are injected intraperitoneally (i.p.) with either LPS (100 µg/kg) or an equivalent volume of sterile saline (vehicle).[19]
-
Allow the dams to give birth naturally and raise their litters.
-
The male offspring are typically used for behavioral testing in adulthood (postnatal day 60 or later).
-
Behavioral tests such as the Prepulse Inhibition (PPI) test can be used to assess sensorimotor gating deficits.
Phencyclidine (PCP)-Induced Model Protocol
Objective: To induce positive and negative schizophrenia-like symptoms in rodents using the NMDA receptor antagonist PCP.
Materials:
-
Adult male Sprague-Dawley rats
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline
-
Syringes and needles
Procedure:
-
For acute models, administer a single dose of PCP (e.g., 2.0 mg/kg, s.c.) to the rats.[6]
-
For chronic models, administer PCP (e.g., 10 mg/kg/day, s.c.) for a period of 14 days.[15]
-
Behavioral testing, such as the social interaction test or forced swimming test, can be performed following PCP administration.[6][15]
Cuprizone-Induced Demyelination Model Protocol
Objective: To induce demyelination in mice to model white matter abnormalities in schizophrenia.
Materials:
-
8-10 week old male C57BL/6 mice
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered rodent chow
Procedure:
-
Prepare a 0.2% (w/w) cuprizone diet by mixing cuprizone with powdered rodent chow.[6][13]
-
Feed the mice with the cuprizone-containing diet for 5-6 weeks to induce acute demyelination.[13] For chronic demyelination, the feeding period can be extended to 12 weeks or more.[13]
-
Following the cuprizone treatment period, behavioral tests like the open field test, PPI, Y-maze, and social interaction test can be conducted.
-
For remyelination studies, mice can be returned to a normal diet after the cuprizone treatment period.
Neonatal Ventral Hippocampal Lesion (nVHL) Model Protocol
Objective: To create a neurodevelopmental model of schizophrenia by inducing a lesion in the ventral hippocampus of neonatal rats.
Materials:
-
Postnatal day 7 (PD7) Sprague-Dawley rat pups
-
Ibotenic acid
-
Phosphate-buffered saline (PBS)
-
Stereotaxic apparatus adapted for neonatal rats
-
Hamilton syringe
Procedure:
-
Anesthetize PD7 rat pups (e.g., with isoflurane or hypothermia).
-
Secure the pup in the stereotaxic apparatus.
-
Inject ibotenic acid (e.g., 0.3 µl of 10 µg/µl solution) bilaterally into the ventral hippocampus.[17] Sham-operated animals receive vehicle (PBS) injections.
-
Allow the pups to recover and return them to their dam.
-
Behavioral testing is typically performed in adulthood (post-puberty).
IV. Behavioral Testing Protocols
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.[16][20]
Apparatus: A square or circular arena with high walls, typically made of a non-porous material for easy cleaning.[21]
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).[20][22]
-
A video camera mounted above the arena records the session.
-
Automated tracking software is used to analyze parameters such as total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency.[22]
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, which is often deficient in individuals with schizophrenia.[15]
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.[23]
Procedure:
-
Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.[15]
-
The test consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-90 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a short interval (e.g., 100 ms).[23]
-
-
The startle response (a whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.[24]
Novel Object Recognition Test (NORT)
Objective: To assess recognition memory, a form of cognitive function that can be impaired in schizophrenia.[25]
Apparatus: An open field arena and a set of different objects that the animal can explore.
Procedure:
-
Habituation: Acclimate the animal to the empty open field arena.[25]
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[25]
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[26]
-
Record the time the animal spends exploring each object.
-
A discrimination index is calculated based on the relative time spent exploring the novel versus the familiar object. Healthy animals will spend more time exploring the novel object.
Social Interaction Test
Objective: To measure social behavior, which can be withdrawn in animal models of the negative symptoms of schizophrenia.[27]
Apparatus: An open field arena.
Procedure:
-
Place two unfamiliar animals (of the same sex and similar weight) in the open field arena together for a set period (e.g., 10 minutes).
-
A trained observer scores the duration and frequency of social behaviors, such as sniffing, following, and allogrooming.[28]
-
Alternatively, automated video tracking software can be used to measure the time the animals spend in close proximity to each other.
V. Visualizations
Experimental Workflow
Caption: General experimental workflow for testing this compound efficacy.
This compound's Proposed Mechanism in the Cuprizone Model
Caption: this compound's effect on the Notch signaling pathway.
This compound's Anti-inflammatory Action in the MIA Model
Caption: this compound's modulation of neuroinflammation.
References
- 1. acsu.buffalo.edu [acsu.buffalo.edu]
- 2. This compound Ameliorates MIA-Induced Impairment of Sensorimotor Gating: Focus on Neuron-Microglia Communication and the Inflammatory Response in the Frontal Cortex of Adult Offspring of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maternal Immune Activation with the Viral Mimetic Poly:IC in Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates MIA-Induced Impairment of Sensorimotor Gating: Focus on Neuron-Microglia Communication and the Inflammatory Response in the Frontal Cortex of Adult Offspring of Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of the Acute Phencyclidine Rat Model for Proteomic Studies of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. anilocus.com [anilocus.com]
- 21. grokipedia.com [grokipedia.com]
- 22. protocols.io [protocols.io]
- 23. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 24. ja.brc.riken.jp [ja.brc.riken.jp]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. b-neuro.com [b-neuro.com]
Application Notes and Protocols: Inducing Psychosis-Like Behavior in Rodents with MK-801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing psychosis-like behaviors in rodents using the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine). This pharmacological model is widely utilized to study the pathophysiology of schizophrenia and to screen novel antipsychotic drug candidates. The following sections detail experimental procedures for key behavioral assays, summarize quantitative data, and illustrate relevant signaling pathways.
I. Overview and Rationale
MK-801 induces a range of behavioral abnormalities in rodents that are reminiscent of the positive, negative, and cognitive symptoms of schizophrenia in humans.[1][2][3] By blocking the NMDA receptor, MK-801 disrupts normal glutamatergic neurotransmission, leading to downstream effects on dopamine and serotonin pathways, which are critically implicated in the pathophysiology of psychosis.[4][5][6] This model offers high face validity for certain aspects of schizophrenia and is a valuable tool in preclinical research.[1]
II. Quantitative Data Summary
The following tables summarize the dose-dependent effects of MK-801 on various behavioral paradigms in mice and rats. It is important to note that the effects of MK-801 can vary depending on the rodent strain, age, and specific experimental conditions.[7][8]
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity and Stereotypy in Mice
| MK-801 Dose (mg/kg, i.p.) | Species/Strain | Behavioral Effect | Key Findings |
| 0.02 | C57BL/6 Mice | Behavioral inhibition | Suppression of rearing behavior.[2][5] |
| 0.1 | CD-1 Mice | No significant increase in locomotor activity | A dose-dependent increase in locomotion was observed at higher doses.[8][9] |
| 0.12 | CD-1 Mice | Hyperlocomotion and social deficit | Significant increase in distance moved.[8][9] |
| 0.15 | C57BL/6 Mice | Hyperactivity | Gradually increasing distance traveled, peaking around 30-40 minutes. |
| 0.178 & 0.32 | CD-1 Mice | Significant hyperlocomotion | Dose-dependent increase in ambulatory counts and total distance traveled.[10] |
| >0.3 | C57BL/6 Mice | Stereotypy followed by hyperlocomotion | The hyperlocomotion phase develops after the stereotypic phase subsides.[2][5] |
| 0.3 | CD-1 Mice | Stereotypy and ataxic movements | Initially slower increase in locomotion attributed to stereotypy.[8][9] |
Table 2: Effects of Acute MK-801 Administration on Prepulse Inhibition (PPI) in Rodents
| MK-801 Dose (mg/kg, i.p.) | Species/Strain | Behavioral Effect | Key Findings |
| 0.1 | C57BL/6J Mice | Significant PPI deficit | Disruption of sensorimotor gating.[11] |
| 0.15 | Mice | Significant PPI deficit | Used as a pharmacological challenge to model psychotic-like effects.[12] |
| 0.3 | C57BL/6J Mice | Significant PPI deficit | Dose-dependent disruption of PPI.[11] |
| 0.03 | Capuchin Monkeys | PPI impairment | Highest dose tested showed significant PPI disruption.[13] |
Table 3: Effects of Acute MK-801 Administration on Social and Cognitive Behaviors in Mice
| MK-801 Dose (mg/kg, i.p.) | Species/Strain | Behavioral Test | Key Findings |
| 0.1 | CD-1 Mice | Y-maze | Diminished spontaneous alternation, indicating impaired spatial working memory.[8][9] |
| 0.1 | ICR Mice | Social Interaction | Reduced social investigative behaviors.[1] |
| 0.12 & 0.15 | CD-1 Mice | Three-Chamber Social Assay | Decrease in social interaction but not social preference.[8] |
| 0.2 & 0.3 | CD-1 Mice | Self-Grooming | Decreased time spent self-grooming.[8][9] |
| 0.3 | C57BL/6J Mice | Social Approach | Attenuated preference for a stranger mouse.[14] |
III. Experimental Protocols
The following are detailed protocols for commonly used behavioral assays to assess psychosis-like behaviors induced by MK-801.
A. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[15][16]
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) with walls high enough to prevent escape.[8] The arena is typically made of a non-porous material for easy cleaning. The area can be divided into a central and a peripheral zone for analysis of anxiety-like behavior.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.[17]
-
Administer MK-801 or vehicle (typically saline) via intraperitoneal (i.p.) injection. A 30-minute pre-treatment time is common before placing the animal in the arena.[8]
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a specified duration (e.g., 15-30 minutes) using an automated video-tracking system.[8][18]
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[16]
-
-
Data Analysis:
B. Prepulse Inhibition (PPI) Test for Sensorimotor Gating
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents using MK-801.[12][13]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a piezoelectric platform to detect movement, a loudspeaker for delivering acoustic stimuli, and a computer for stimulus control and data acquisition.[12]
-
Procedure:
-
Allow the animal a 5-minute acclimation period in the chamber with background white noise (e.g., 68 dB).[12]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms duration) that elicits a startle response.[11][12]
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 2-16 dB above background) presented shortly before the startling pulse (e.g., 100 ms interval).[12]
-
No-stimulus trials: Background noise only, to measure baseline movement.[12]
-
-
Administer MK-801 or vehicle 30 minutes prior to the test session.[11][12]
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response during the pulse-alone trials.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100[12]
-
C. Social Interaction Test
This test evaluates social behavior, which is often impaired in schizophrenia (negative symptoms).[1]
-
Apparatus: A neutral, clean cage, often the home cage of the test animal to which it has been acclimated.[1]
-
Procedure:
-
Acclimate the test mouse to a clean plastic cage for 15 minutes.[1]
-
Administer MK-801 (e.g., 0.1 mg/kg) or saline i.p. and return the mouse to its home cage for 30 minutes.[1]
-
Introduce a novel "companion" mouse (often a juvenile to minimize aggression) into the acclimation cage with the test mouse.[1]
-
Videotape the interaction for a set duration (e.g., 5 minutes).[1]
-
-
Data Analysis:
-
Score the duration and frequency of social investigative behaviors, such as anogenital sniffing and staying together.[1]
-
D. Novel Object Recognition (NOR) Test for Cognitive Function
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[19][20]
-
Apparatus: An open field arena (e.g., 40 x 40 cm).[17] Two sets of identical objects and one novel object are required. The objects should be heavy enough that the animal cannot move them.
-
Procedure:
-
Habituation (Day 1): Allow the mouse to freely explore the empty arena for 5-10 minutes.[17][21]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).[19][21]
-
Testing (Day 2, after a retention interval, e.g., 1-2 hours): Replace one of the familiar objects with a novel object. Administer MK-801 or vehicle before the training or testing phase, depending on the experimental question. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[19][21]
-
Clean the arena and objects with 70% ethanol between each animal.[17]
-
-
Data Analysis:
-
Record the time spent exploring each object (defined as sniffing or touching the object with the nose).
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by MK-801 and a typical experimental workflow for studying its effects.
References
- 1. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N-methyl-D-aspartate receptor antagonist MK-801 induces increases in dopamine and serotonin metabolism in several brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 13. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disruption of social approach by MK-801, amphetamine, and fluoxetine in adolescent C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anilocus.com [anilocus.com]
- 16. protocols.io [protocols.io]
- 17. Novel Object Recognition [protocols.io]
- 18. Mouse Exploratory Behaviour in the Open Field with and without NAT-1 EEG Device: Effects of MK801 and Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. mmpc.org [mmpc.org]
Application Notes and Protocols for Intranasal Delivery of Quetiapine for Brain Targeting Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic action is primarily mediated by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3] However, conventional oral administration of this compound is hampered by low bioavailability (around 9%) due to extensive first-pass metabolism in the liver.[3][4] This necessitates higher oral doses, which can lead to systemic side effects.
Intranasal delivery has emerged as a promising non-invasive strategy to directly target therapeutics to the brain, bypassing the blood-brain barrier (BBB) and avoiding hepatic first-pass metabolism.[5][6] This route utilizes the olfactory and trigeminal nerve pathways to facilitate direct nose-to-brain transport.[7][8] Encapsulating this compound into nanocarriers, such as solid lipid nanoparticles (SLNs), nanoemulsions, and lipospheres, can further enhance its solubility, stability, and transport across the nasal mucosa, leading to increased brain concentrations and potentially improved therapeutic efficacy with reduced systemic exposure.[5][9][10]
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and expected outcomes for the intranasal delivery of this compound for brain targeting studies.
Data Presentation: Formulation Characteristics and Pharmacokinetics
The following tables summarize quantitative data from various studies on this compound-loaded nanoformulations for intranasal delivery.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) in situ gel | 117.8 ± 2.67 | +57.2 ± 0.24 | 97.6 ± 0.58 | Not Reported | [9][11][12] |
| Lipospheres | 294.4 ± 18.2 | -25.76 ± 0.47 | 65.28 ± 0.37 | Not Reported | [2] |
| Nanoemulsion | 144 ± 0.5 | Not Reported | Not Reported | Not Reported | [10] |
| Chitosan-coated Microemulsion | 35.31 ± 1.71 | Not Reported | Not Reported | Not Reported | [13] |
| Chitosan Nanoparticles | 237.5 | Not Reported | 94.81 ± 2.11 | Not Reported | [14] |
Table 2: Pharmacokinetic Parameters of this compound Following Different Routes of Administration in Rats
| Formulation | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Brain/Blood Ratio | Reference |
| This compound Suspension | Oral | 10.87 ± 0.93 | 7.0 | 122.39 ± 14.28 (plasma) | Not Reported | [2] |
| This compound Suspension | Intranasal | 6.67 ± 1.37 | 10.0 | 79.09 ± 12.52 (plasma) | Not Reported | [2] |
| This compound-loaded Lipospheres | Intranasal | 22.08 ± 10.23 | 6.0 | 133.65 ± 16.5 (plasma) | Not Reported | [2] |
| This compound Solution | Oral | Not Reported | Not Reported | 0.84 ± 0.02 (brain) | Not Reported | [3] |
| This compound Solution | Intranasal | Not Reported | 0.83 | 2.44 ± 0.05 (brain) | Not Reported | [3] |
| This compound Nanoemulsion | Intranasal | Not Reported | 1.67 | 7.33 ± 2.02 (brain) | Significantly Higher | [3] |
| This compound SLN in situ gel | Intranasal | Significantly Higher vs. Oral | Not Reported | Significantly Higher vs. Oral | Higher vs. Oral | [9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microemulsion technique.[9][11]
Materials:
-
This compound fumarate
-
Glycerol monostearate (Lipid)
-
Span-80 (Surfactant)
-
Butanol (Co-surfactant)
-
Purified water
Procedure:
-
Melt the glycerol monostearate at a temperature above its melting point.
-
Prepare the oil phase by dissolving this compound fumarate in the molten lipid.
-
Prepare the aqueous phase by dissolving Span-80 and butanol in purified water.
-
Heat both the oil and aqueous phases to the same temperature.
-
Add the hot aqueous phase to the oil phase with continuous stirring to form a coarse oil-in-water emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at 1200 bar for multiple cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
For an in-situ gel formulation, the prepared SLN suspension can be incorporated into a thermosensitive polymer solution (e.g., Poloxamer 407 and Poloxamer 188) using the cold dissolving method.[9]
Protocol 2: Intranasal Administration to Rats
This protocol is designed to maximize nose-to-brain delivery.[4]
Materials:
-
Rat (e.g., Sprague-Dawley or Wistar strain)
-
Anesthetic (e.g., isoflurane)
-
This compound nanoformulation
-
Micropipette with a fine tip
Procedure:
-
Anesthetize the rat lightly using isoflurane. The goal is to minimize sneezing and sniffing reflexes without deep sedation.[4]
-
Place the rat in a supine position with its head tilted back at a 70-90 degree angle to ensure the formulation reaches the olfactory region.[4]
-
Using a micropipette, slowly administer a small volume (e.g., 5-10 µL) of the this compound nanoformulation into one nostril.[4]
-
Pause for 30-60 seconds to allow for absorption.[4]
-
Administer another small drop into the other nostril.
-
Repeat this process, alternating between nostrils, until the total desired dose has been administered. The total volume should ideally not exceed 20 µL per rat.[4]
-
Keep the rat in the supine, head-tilted position for a few minutes post-administration to facilitate absorption into the brain.
Protocol 3: Quantification of this compound in Brain and Plasma using HPLC
This protocol outlines a general method for analyzing this compound concentrations in biological samples.[14][15][16]
Materials and Equipment:
-
HPLC system with UV or DAD detector
-
C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)[14]
-
Acetonitrile (ACN)
-
Phosphate or acetate buffer
-
Methanol
-
Internal standard (e.g., carbamazepine)[14]
-
Centrifuge
-
Vortex mixer
Sample Preparation (Plasma):
-
Collect blood samples in heparinized tubes and centrifuge at 4000 rpm for 15 minutes to separate the plasma.[13]
-
To 300 µL of plasma, add 600 µL of acetonitrile (containing the internal standard) to precipitate proteins.[14]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the clear supernatant and inject it into the HPLC system.
Sample Preparation (Brain):
-
Excise the brain tissue and homogenize it in a suitable buffer.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.[13]
-
Perform protein precipitation on the supernatant using the same procedure as for plasma.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acetate buffer (e.g., 10 mM, pH 5).[14]
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for intranasal this compound studies.
Caption: Direct nose-to-brain transport pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Quenching method for formulating solid lipid nanoparticles of this compound. [wisdomlib.org]
- 6. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Intranasal Delivery of Targeted Nanoparticles Loaded With miR-132 to Brain for the Treatment of Neurodegenerative Diseases [frontiersin.org]
- 8. gaomingyuan.com [gaomingyuan.com]
- 9. e-century.us [e-century.us]
- 10. Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. Preparation and brain delivery of nasal solid lipid nanoparticles of this compound fumarate in situ gel in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. japsonline.com [japsonline.com]
- 16. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Quetiapine & CYP3A4 Inhibitors: A Technical Guide to Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interactions between the atypical antipsychotic quetiapine and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding these interactions is critical for accurate experimental design, data interpretation, and clinical trial safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is extensively metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role.[1][2] The primary enzyme responsible for this compound's metabolism is CYP3A4, accounting for approximately 89% of its clearance.[1][3][4] Other enzymes, such as CYP2D6, are involved to a lesser extent.[1][3] The main metabolic reactions include sulfoxidation and N- and O-dealkylation.[5]
Q2: How do CYP3A4 inhibitors affect this compound's pharmacokinetics?
CYP3A4 inhibitors block the primary metabolic pathway of this compound, leading to a significant increase in its plasma concentrations.[6][7] This can result in a higher risk of dose-related adverse effects, such as sedation, mental confusion, hypotension, and respiratory depression.[7] Strong CYP3A4 inhibitors, such as ketoconazole, itraconazole, and ritonavir, can cause a multi-fold increase in this compound exposure.[7][8][9][10]
Q3: What are the clinical recommendations for co-administering this compound with a strong CYP3A4 inhibitor?
Due to the significant increase in this compound exposure, a substantial dose reduction is recommended when co-administered with a strong CYP3A4 inhibitor. The U.S. Food and Drug Administration (FDA) recommends reducing the this compound dose to one-sixth of the original dose.[11][12][13][14] When the CYP3A4 inhibitor is discontinued, the this compound dose should be increased by six-fold to return to the original therapeutic level.[12][13][14]
Q4: Are there any active metabolites of this compound I should be aware of in my experiments?
Yes, this compound is metabolized to several compounds, some of which are pharmacologically active. The most notable active metabolite is N-desalkylthis compound, also known as northis compound, which is formed through CYP3A4-mediated metabolism.[1][15] Northis compound itself is further metabolized, primarily by CYP2D6.[1][15]
Troubleshooting Guide for In Vitro and In Vivo Experiments
Issue 1: Unexpectedly high levels of this compound in in vitro metabolism assays.
-
Possible Cause: The presence of a known or unknown CYP3A4 inhibitor in your experimental system. This could be a co-incubated compound, a component of the vehicle, or a contaminant.
-
Troubleshooting Steps:
-
Verify the purity of all reagents and test compounds.
-
Run a control experiment with a known potent CYP3A4 inhibitor (e.g., ketoconazole) to confirm the sensitivity of your assay to inhibition.
-
If using a complex biological matrix (e.g., liver microsomes from multiple donors), consider potential variability in endogenous inhibitors.
-
Use specific chemical inhibitors or recombinant CYP enzymes to confirm the role of CYP3A4 in your observed metabolism.[5]
-
Issue 2: Inconsistent pharmacokinetic data for this compound in animal studies.
-
Possible Cause: Co-administration of other drugs or substances in the animal diet that can inhibit CYP3A4. For instance, grapefruit juice is a known CYP3A4 inhibitor.[9]
-
Troubleshooting Steps:
-
Review all components of the animal's diet and any other administered substances for potential CYP3A4 inhibitory activity.
-
Standardize the diet and housing conditions for all animals in the study.
-
If co-administering other drugs is necessary, conduct a preliminary study to assess their potential for interaction with this compound.
-
Issue 3: Difficulty replicating published pharmacokinetic data for the this compound-ketoconazole interaction.
-
Possible Cause: Differences in experimental protocols, such as the dose of this compound or ketoconazole, the duration of pre-treatment with the inhibitor, or the analytical methods used.
-
Troubleshooting Steps:
-
Carefully review and align your experimental protocol with the published methodology.
-
Ensure your analytical method for quantifying this compound and its metabolites is validated and has the required sensitivity and specificity.
-
Consider the genetic background of your test system (e.g., human liver microsomes or animal strain), as polymorphisms in CYP3A4 can influence metabolic activity.
-
Quantitative Data: Pharmacokinetic Interaction of this compound with Ketoconazole
The following table summarizes the pharmacokinetic parameters of this compound when administered alone versus in combination with the strong CYP3A4 inhibitor, ketoconazole, in healthy volunteers.
| Pharmacokinetic Parameter | This compound Alone (25 mg) | This compound (25 mg) + Ketoconazole (200 mg/day) | % Change |
| Cmax (ng/mL) | 45 | 150 | +235% |
| AUC (ng·h/mL) | - | - | +522% |
| CL/F (L/h) | 138 | 22 | -84% |
| t1/2 (h) | 2.61 | 6.76 | +159% |
Data sourced from Grimm et al., Br J Clin Pharmacol, 2006.[5][16]
Experimental Protocols
In Vitro Assessment of CYP-Mediated Metabolism
Objective: To identify the specific CYP enzymes responsible for this compound metabolism.
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19).[3][5]
-
Substrate: this compound at a concentration below the apparent Km value to ensure linear kinetics.[5]
-
Inhibitors: Use selective chemical inhibitors for each major CYP isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[3][5]
-
Incubation: Incubate this compound with the microsomal or recombinant enzyme system in the presence and absence of each specific inhibitor.
-
Analysis: Measure the formation of this compound metabolites (e.g., this compound sulfoxide, N-desalkylthis compound, O-desalkylthis compound, and 7-hydroxythis compound) using a validated analytical method such as LC-MS/MS.[5][17]
-
Data Interpretation: A significant reduction in the formation of a specific metabolite in the presence of a selective inhibitor indicates the involvement of that CYP isoform in the metabolic pathway.
In Vivo Assessment of a Drug-Drug Interaction
Objective: To evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound in a clinical setting.
Methodology:
-
Study Design: A two-period, crossover study in healthy volunteers.[5][16]
-
Period 1: Administer a single oral dose of this compound (e.g., 25 mg) and collect serial blood samples over a specified time course (e.g., 24 hours) to determine the baseline pharmacokinetic profile (Cmax, AUC, CL/F, t1/2).
-
Washout Period: A sufficient time to ensure complete elimination of this compound and its metabolites.
-
Period 2: Administer a potent CYP3A4 inhibitor (e.g., ketoconazole 200 mg daily) for a sufficient duration (e.g., 4 days) to achieve steady-state inhibition.[5][16] On the final day of inhibitor administration, co-administer the same single oral dose of this compound and repeat the blood sampling protocol.
-
Analysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method.
-
Data Interpretation: Compare the pharmacokinetic parameters of this compound with and without the co-administration of the CYP3A4 inhibitor to quantify the magnitude of the drug-drug interaction.
Visualizations
Caption: this compound metabolism and the inhibitory effect of CYP3A4 inhibitors.
Caption: Workflow for an in vivo drug-drug interaction study.
References
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. In vitro studies on this compound metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. Itraconazole and this compound Interactions - Drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Metabolism of the active metabolite of this compound, N-desalkylthis compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New insights into this compound metabolism using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quetiapine Oral Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for animal studies focused on improving the oral bioavailability of quetiapine.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
This compound fumarate has a low oral bioavailability of approximately 9%[1][2][3][4]. This is primarily due to extensive first-pass metabolism in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme[4][5][6][7]. The drug is also reported to have poor water solubility, which can further limit its absorption[8][9][10].
Q2: What are the common strategies to improve the oral bioavailability of this compound in animal studies?
Common strategies focus on protecting the drug from first-pass metabolism and enhancing its dissolution and absorption. These include the formulation of this compound into various nano-delivery systems such as:
-
Nanostructured Lipid Carriers (NLCs) [15]
-
Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) [10][19][20][21][22][23]
-
Albumin Nanoparticles [4]
-
Glycerosomes [26]
These formulations can enhance bioavailability by promoting lymphatic uptake, thus bypassing the liver, and by increasing the surface area for dissolution.[11][12][13][14]
Q3: What animal models are typically used for these studies?
The most commonly used animal models for pharmacokinetic studies of this compound are male Wistar rats.[1][3][12][14][27] Sprague-Dawley rats have also been used.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability Enhancement with Nanoformulation
Problem: The developed nanoformulation shows only a marginal increase in oral bioavailability compared to the this compound suspension in your animal study.
Possible Causes and Solutions:
-
Suboptimal Particle Size and Polydispersity Index (PDI):
-
Troubleshooting: Ensure the particle size of your nanoformulation is within the optimal range for oral absorption, typically between 200-250 nm for SLNs.[1][3] A high PDI indicates a wide particle size distribution, which can lead to inconsistent absorption. Aim for a low PDI.
-
Action: Re-optimize your formulation parameters, such as lipid and surfactant concentrations or homogenization time, to achieve a smaller and more uniform particle size.[11][12]
-
-
Insufficient Entrapment Efficiency:
-
Troubleshooting: Low entrapment efficiency means a significant portion of the drug is not encapsulated within the nanoparticles and is susceptible to first-pass metabolism.
-
Action: Modify the formulation by screening different lipids or polymers and adjusting the drug-to-carrier ratio. For SLNs, entrapment efficiencies between 80% and 92% have been reported to be effective.[1][3]
-
-
Inadequate In Vivo Stability:
-
Troubleshooting: The nanoformulation may not be stable in the gastrointestinal (GI) tract, leading to premature drug release.
-
Action: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating mucoadhesive polymers to prolong GI residence time.[8]
-
Issue 2: High Variability in Pharmacokinetic Data
Problem: You are observing significant inter-animal variability in the plasma concentration-time profiles of this compound.
Possible Causes and Solutions:
-
Inconsistent Dosing:
-
Troubleshooting: Inaccurate oral gavage technique can lead to variations in the administered dose.
-
Action: Ensure all personnel are properly trained in oral gavage. Verify the dose volume for each animal based on its body weight immediately before administration.
-
-
Fasting State of Animals:
-
Blood Sampling Technique:
-
Troubleshooting: Inconsistent blood sampling times and techniques can introduce variability.
-
Action: Adhere strictly to the predetermined blood sampling schedule. Ensure the method of blood collection (e.g., retro-orbital plexus puncture) is performed consistently.[1]
-
Data Presentation: Pharmacokinetic Parameters in Rats
The following tables summarize the pharmacokinetic data from various studies that aimed to improve the oral bioavailability of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 10 | 0.107 ± 0.004 | 1.5 | 0.814 ± 0.012 | 100 | [1] |
| This compound SLN | 10 | 1.902 ± 0.054 | 1.5 | 3.021 ± 0.098 | 371 | [1] |
Table 2: Pharmacokinetic Parameters of this compound Nanostructured Lipid Carriers (NLCs) in Rats
| Formulation | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | - | 100 | [15] |
| This compound NLC | - | 393 | [15] |
Table 3: Pharmacokinetic Parameters of this compound Glycerosomes in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | Bioavailability Enhancement (%) | Reference |
| Plasma | |||||
| This compound Suspension | 115.36 ± 10.25 | 745.36 ± 65.23 | 854.25 ± 75.36 | 100 | [26] |
| This compound Glycerosomes | 210.25 ± 15.36 | 1340.25 ± 120.36 | 1536.25 ± 140.25 | 179.85 | [26] |
| Brain | |||||
| This compound Suspension | 85.36 ± 7.25 | 550.36 ± 50.23 | 630.25 ± 60.36 | 100 | [26] |
| This compound Glycerosomes | 135.25 ± 12.36 | 842.36 ± 80.25 | 965.36 ± 90.25 | 153.15 | [26] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.[1][3]
Materials:
-
This compound fumarate
-
Lipid (e.g., Dynasan 118, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Phosphate buffer
Procedure:
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound fumarate in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the SLN dispersion.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a this compound formulation.[1][12]
Animals:
-
Male Wistar rats (200-250 g)
Procedure:
-
House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.
-
Divide the animals into two groups: a control group receiving this compound suspension and a test group receiving the this compound nanoformulation.
-
Administer the respective formulations orally via gavage at a specified dose (e.g., 10 mg/kg body weight).[1]
-
Collect blood samples (e.g., via retro-orbital venous plexus puncture) at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) into heparinized tubes.[1]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Calculate the relative bioavailability using the formula: Relative BA = (AUC_test * Dose_suspension) / (AUC_suspension * Dose_test)
Visualizations
References
- 1. Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Albumin Nanoparticles as an Efficacious Platform for Brain Deposition and Potentially Improved Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Frontiers | Evaluation the inhibitory effect of nicardipine on the metabolism of this compound [frontiersin.org]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Development of Solid Self-Nanoemulsifying Drug Delivery Systems of this compound Fumarate via Hot-Melt Extrusion Technology: Optimization Using Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Fumarate Loaded Solid Lipid Nanoparticles for Improved...: Ingenta Connect [ingentaconnect.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. This compound Fumarate Loaded Nanostructured Lipid Carrier for Enhancing Oral Bioavailability: Design, Development and Pharmacokinetic Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caribjscitech.com [caribjscitech.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. PREPARATION AND SOLID STATE CHARACTERIZATION OF NANOCRYSTALS FOR SOLUBILITY ENHANCEMENT OF this compound FUMARATE | Semantic Scholar [semanticscholar.org]
- 19. brieflands.com [brieflands.com]
- 20. Formulation Development of Solid Self-Nanoemulsifying Drug Delivery Systems of this compound Fumarate via Hot-Melt Extrusion Technology: Optimization Using Central Composite Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of this compound Fumarate: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jneonatalsurg.com [jneonatalsurg.com]
- 26. mdpi.com [mdpi.com]
- 27. This compound Nanoemulsion for Intranasal Drug Delivery: Evaluation of Brain-Targeting Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Cross-Reactivity in Tricyclic Antidepressant Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter false-positive results for tricyclic antidepressants (TCAs) in immunoassays due to the presence of quetiapine.
Frequently Asked Questions (FAQs)
Q1: Can this compound cause false-positive results in tricyclic antidepressant (TCA) immunoassays?
A: Yes, numerous studies and case reports have confirmed that this compound can cause false-positive results in urine and plasma immunoassays for TCAs.[1][2][3][4][5][6][7][8] This cross-reactivity has been observed with both therapeutic use and in cases of this compound overdose.[1][3] The FDA drug label for this compound includes a warning about this potential interaction.[3][6]
Q2: What is the mechanism behind this cross-reactivity?
A: The cross-reactivity is primarily due to the structural similarity between the this compound molecule and the three-ringed framework characteristic of tricyclic antidepressants.[2][3][7][9][10] Immunoassay antibodies, which are designed to bind to TCAs, can mistakenly recognize and bind to this compound and its metabolites, leading to a positive signal.[3][6][9]
Q3: Does this cross-reactivity occur with all TCA immunoassays?
A: No, the degree of cross-reactivity varies significantly among different commercially available immunoassays.[1][7] Some assays are more susceptible to interference from this compound than others. It is crucial to be aware of the specific characteristics of the immunoassay being used in your laboratory.[1]
Q4: At what concentrations does this compound cause false positives for TCAs?
A: The concentration of this compound that can trigger a false-positive result is dependent on the specific immunoassay being used.[3] Studies have shown that false positives can occur at this compound concentrations observed during therapeutic use and in overdose situations.[1][2][8][10][11] For specific quantitative data, please refer to the tables in the "Data Presentation" section below.
Q5: Are this compound metabolites also involved in this cross-reactivity?
A: It is believed that this compound metabolites may contribute to the cross-reactivity, potentially to a greater extent than the parent drug in some immunoassays.[9]
Q6: How can a true positive for TCAs be distinguished from a false positive caused by this compound?
A: Confirmatory testing using a more specific analytical method is essential to differentiate between a true TCA positive and a false positive due to this compound.[3][6] The gold standard for confirmation is a chromatographic method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][6] These methods separate compounds based on their chemical properties and can definitively identify the substances present in the sample.
Troubleshooting Guides
Issue: Unexpected Positive Tricyclic Antidepressant (TCA) Immunoassay Result
If you obtain an unexpected positive result for TCAs in a sample from a subject known to be taking this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a positive TCA immunoassay result.
Data Presentation
The following tables summarize the quantitative data from various studies on this compound cross-reactivity in different TCA immunoassays.
Table 1: this compound Cross-Reactivity in Urine TCA Immunoassays
| Immunoassay | This compound Concentration for Positive Result | Reference(s) |
| Microgenics (DRI) EIA | ≥ 10 µg/mL | [1] |
| Syva RapidTest d.a.u. | ≥ 100 µg/mL | [1] |
| Biosite Triage Panel | Negative up to 1000 µg/mL | [1] |
| Status DS™ Immunoassay | Positive with serum this compound of 5.1 ng/mL | [2][10] |
| Homogenous Enzyme Immunoassay (DRI) | ≥ 7 µg/mL | [4] |
Table 2: this compound Cross-Reactivity in Plasma/Serum TCA Immunoassays
| Immunoassay | This compound Concentration for Positive Result | Reference(s) |
| Abbott Tricyclic Antidepressant TDx Assay (Quantitative) | Cross-reactivity begins at 5 ng/mL | [8][11] |
| S TAD Serum Tricyclic Antidepressant Screen (Qualitative) | ≥ 160 ng/mL | [8][11] |
| Syva Emit tox Serum Tricyclic Antidepressant Assay (Qualitative) | ≥ 320 ng/mL | [8][11] |
Experimental Protocols
Key Experiment: In Vitro Analysis of this compound Cross-Reactivity
This section outlines a general methodology for assessing the cross-reactivity of this compound in a TCA immunoassay, based on protocols described in the literature.[1][4][8][11]
Caption: Experimental workflow for in vitro cross-reactivity testing.
Detailed Methodologies:
-
Preparation of this compound Standards:
-
A standard of this compound fumarate is dissolved in a suitable solvent (e.g., deionized water or methanol) to create a high-concentration stock solution.[4]
-
Serial dilutions of the stock solution are then prepared to create a range of working standards with known this compound concentrations.
-
-
Sample Preparation:
-
Drug-free human urine or plasma is used as the matrix.
-
The this compound working standards are spiked into the drug-free matrix to create a series of samples with varying concentrations of this compound.[8][11]
-
A negative control (drug-free matrix) and a positive control (matrix spiked with a known TCA like nortriptyline) are also prepared.[4]
-
-
Immunoassay Procedure:
-
The TCA immunoassay is performed on the prepared samples according to the manufacturer's specific protocol for the instrument and reagents being used (e.g., Hitachi 911 analyzer, Abbott TDxFLx autoanalyzer).[4][8]
-
The assay's cutoff calibrator is used to distinguish between positive and negative results.[4]
-
-
Data Analysis:
-
The immunoassay responses for the this compound-spiked samples are compared to the cutoff calibrator.
-
The lowest concentration of this compound that produces a positive result is determined as the threshold for cross-reactivity.
-
For quantitative assays, the apparent TCA concentration is recorded for each this compound concentration.[8][11]
-
-
Confirmatory Analysis (Optional but Recommended):
Signaling Pathways and Logical Relationships
The interaction between this compound and TCA immunoassays is not a biological signaling pathway but rather a chemical cross-reaction. The following diagram illustrates the logical relationship leading to a false-positive result.
Caption: Logical diagram of this compound-induced false-positive TCA results.
References
- 1. This compound cross-reactivity among three tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant immunoassays may be a reliable quantitative screen for this compound adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. False-Positive Urine Drug Screening in a Patient on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. This compound cross-reactivity with plasma tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quetiapine Dosage for Preclinical Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quetiapine dosage in preclinical efficacy studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical rodent models?
A1: The appropriate starting dose for this compound depends on the specific animal model, the indication being studied, and the species. For acute dosing in rats to achieve clinically comparable dopamine D2 receptor occupancy, a range of 10-25 mg/kg (subcutaneous) is often used.[1] In mouse models of schizophrenia, a chronic dose of 10 mg/kg/day (intraperitoneal) has been shown to be effective.[2] For preclinical models of anxiety and depression in rats, a chronic dose of 10 mg/kg/day has also demonstrated therapeutic effects.[3][4][5] It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How does the pharmacokinetics of this compound in rodents differ from humans, and what are the implications for dosing schedules?
A2: this compound has a significantly shorter half-life in rodents (around 1-2 hours) compared to humans (approximately 7 hours).[6][7][8] This rapid metabolism and clearance in rodents mean that a single daily dose may not maintain therapeutically relevant plasma and brain concentrations throughout a 24-hour period. To address this, researchers should consider twice-daily dosing or the use of continuous delivery methods like osmotic mini-pumps for chronic studies to ensure sustained drug exposure.
Q3: What is the role of northis compound, the active metabolite, in preclinical studies?
A3: Northis compound, the primary active metabolite of this compound, has a distinct pharmacological profile that contributes significantly to the overall therapeutic effect, particularly its antidepressant and anxiolytic properties.[9][10] Northis compound is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at 5-HT1A receptors.[9][11] When designing preclinical studies, it is important to consider that the observed behavioral effects are likely a result of the combined actions of both this compound and northis compound.
Q4: Should I be concerned about extrapyramidal side effects (EPS) in my animal models?
A4: this compound is an atypical antipsychotic with a reduced liability for inducing EPS compared to typical antipsychotics.[6][7][8][12] This is attributed to its lower affinity and rapid dissociation from dopamine D2 receptors.[12] While the risk is lower, it is still advisable to monitor for any motor abnormalities, especially at higher doses. In rat studies, this compound was found to be much less effective at inducing catalepsy, a common preclinical indicator of EPS liability, compared to typical antipsychotics.[13]
Troubleshooting Guide
Q1: I am observing excessive sedation in my animals after this compound administration. What should I do?
A1: Sedation is a known side effect of this compound, primarily due to its high affinity for histamine H1 receptors.[14] If you observe excessive sedation that interferes with behavioral testing, consider the following:
-
Dose Reduction: This is the most straightforward approach. The sedative effects of this compound are often more pronounced at lower doses where H1 receptor antagonism is the dominant action.[14][15]
-
Acclimatization: Allow for a longer acclimatization period to the drug, as tolerance to the sedative effects can develop over time.[15]
-
Timing of Administration: For acute studies, consider a longer washout period between drug administration and behavioral testing to allow the initial sedative effects to subside. For chronic studies, administering the dose at the beginning of the animal's dark cycle may minimize disruption of normal activity patterns.
-
Route of Administration: The route of administration can influence the rate of absorption and peak plasma concentration. Intraperitoneal (i.p.) injections can lead to rapid absorption and higher peak concentrations, potentially exacerbating sedation. Oral gavage (p.o.) may result in a slower onset and lower peak concentration.
Q2: My results are inconsistent or show a lack of efficacy. What are some potential reasons?
A2: Inconsistent results or a lack of efficacy can stem from several factors:
-
Inadequate Dosing: Due to the short half-life of this compound in rodents, a single daily dose in a chronic study may not provide sufficient therapeutic coverage.[6][7][8] Consider splitting the daily dose into two administrations or using a continuous delivery system.
-
Metabolic Differences: Individual differences in metabolism can lead to variability in drug exposure. Ensure that your animal cohorts are homogenous in terms of age, sex, and strain.
-
Vehicle Effects: The vehicle used to dissolve and administer this compound can have its own behavioral effects. Always include a vehicle-only control group to account for this.[16]
-
Assay Sensitivity: Ensure that your behavioral assay is properly validated and sensitive enough to detect the expected effects of the drug. This includes optimizing parameters such as stimulus intensity in the prepulse inhibition test or water temperature in the forced swim test.[16]
Q3: I am having trouble dissolving this compound for administration. Any suggestions?
A3: this compound fumarate has limited solubility in water. To prepare a solution for injection, it is common to use a vehicle such as a small amount of DMSO to initially dissolve the compound, which is then brought to the final volume with saline or sterile water. The use of a small amount of Tween 80 can also aid in creating a stable suspension. It is important to note that lowering the pH can increase solubility, but this may cause tolerability issues with subcutaneous administration.[1] Always ensure the final vehicle composition is non-toxic and administered to a control group.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat | 5 | p.o. | 13.62 | 1 | 24.43 | ~1.5 | [17] |
| Rat | 10 | p.o. | 25.97 | 1 | 46.67 | ~1.6 | [17] |
| Rat | 20 | p.o. | 52.98 | 1 | 95.05 | ~1.8 | [17] |
Note: Pharmacokinetic parameters can vary based on the specific strain, sex, and analytical methods used.
Table 2: Effective this compound Dose Ranges in Preclinical Models
| Species | Model | Indication | Effective Dose Range (mg/kg) | Route | Reference |
| Rat | Dopamine D2 Receptor Occupancy | Schizophrenia | 10 - 25 | s.c. | [1] |
| Mouse | MK-801 Induced Hyperlocomotion | Schizophrenia | 10 (chronic) | i.p. | [2] |
| Mouse | Phencyclidine-Induced Immobility (FST) | Schizophrenia (Negative Symptoms) | 20 - 80 | i.g. | [18] |
| Rat | Chronic Unpredictable Mild Stress (CUMS) | Depression/Anxiety | 10 (chronic) | i.p. | [3][4][5] |
| Rat | Stress-Induced Cognitive Inflexibility | Depression/Cognition | 0.63 - 2.5 | p.o. | [19] |
Experimental Protocols
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is often deficient in schizophrenia.
Methodology:
-
Apparatus: A sound-attenuated startle chamber with a loudspeaker for delivering acoustic stimuli and a sensor to detect the animal's startle response.[20][21]
-
Acclimation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[20][21]
-
Habituation: Present a series of startle pulses alone (e.g., 5 pulses of 120 dB for 40 ms) to habituate the animal to the stimulus.[21]
-
Test Session: The test session consists of a pseudorandom presentation of different trial types:
-
Pulse Alone: A 120 dB startle pulse (40 ms duration).
-
Prepulse + Pulse: A prepulse (e.g., 70, 75, or 80 dB for 20 ms) is presented 100 ms before the 120 dB startle pulse.[21]
-
No Stimulus: Only background noise to measure baseline movement.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the presence of a prepulse compared to the pulse-alone condition. The formula is: %PPI = [(Startle Response to Pulse Alone) - (Startle Response to Prepulse + Pulse)] / (Startle Response to Pulse Alone) x 100.[20]
Forced Swim Test (FST)
Objective: To evaluate depressive-like behavior in rodents.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 30 cm high x 20 cm diameter for mice) filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.[22][23]
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test.[23] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. Antidepressant compounds are expected to decrease the duration of immobility.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A two or three-compartment chamber with distinct visual and tactile cues in each compartment to allow the animal to differentiate between them.[2][17][24]
-
Phases of the test:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus to determine any initial preference for one compartment over another.
-
Conditioning: This phase typically occurs over several days. On "drug" days, the animal is administered this compound and confined to one of the compartments. On "vehicle" days, the animal receives a vehicle injection and is confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.[17][24]
-
Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference). Conversely, a significant decrease suggests an aversive effect (place aversion).[17]
Visualizations
This compound's Primary Mechanism of Action
Caption: this compound's multimodal action on various receptors.
Experimental Workflow for Dose Optimization
Caption: A phased approach to preclinical dose optimization.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical guide for troubleshooting efficacy issues.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Physicochemical and Pharmacokinetic Properties of this compound and Its Active Metabolite Northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. This compound: preclinical studies, pharmacokinetics, drug interactions, and dosing. | Semantic Scholar [semanticscholar.org]
- 7. Neural circuit dynamics of drug-context associative learning in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined effects of this compound and opioids: A study of autopsy cases, drug users and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Reconsidered | CARLAT PUBLISHING [thecarlatreport.com]
- 15. droracle.ai [droracle.ai]
- 16. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Chronic this compound Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of this compound: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
- 21. Release Characteristics of this compound Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Parametric investigation of social place preference in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine Stability in Aqueous Solutions: A Technical Support Center for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of quetiapine in aqueous solutions for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in aqueous solutions?
This compound fumarate is susceptible to degradation under several conditions. The primary factors that can impact its stability in aqueous solutions are pH, the presence of oxidizing agents, and exposure to light and heat.[1][2] Forced degradation studies have shown that this compound degrades significantly under acidic, basic, and oxidative stress.[2][3][4]
Q2: How should I prepare and store this compound stock solutions?
To maximize stability, it is recommended to prepare high-concentration stock solutions of this compound fumarate in an appropriate organic solvent, such as DMSO.[5] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[5] It is also crucial to protect stock solutions from light.[5] For aqueous solutions, sample stability has been demonstrated for up to 48 hours at room temperature, although this can be dependent on the specific medium.[6][7]
Q3: What are the known degradation pathways for this compound?
The main degradation pathways for this compound are hydrolysis and oxidation.[2][4][8]
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.[2][3] In acidic conditions (e.g., 0.1N HCl), degradation can be rapid, with significant loss observed within 24 hours.[3][9]
-
Oxidation: this compound is labile to oxidation.[2][8] Common laboratory reagents like hydrogen peroxide can cause significant degradation.[3][9] Degradation products can include this compound sulfoxide and this compound N-oxide.[8]
Q4: I'm observing a decrease in the expected activity of this compound in my multi-day cell culture experiment. What could be the cause?
A progressive loss of activity in a cell-based assay over 24-48 hours could be due to the degradation of this compound in the cell culture medium.[5] Factors such as the pH of the medium, exposure to light during incubation, and oxidative stress can contribute to the degradation of the compound, reducing its effective concentration over time.[5][10] It is advisable to assess the stability of this compound in your specific assay medium under the exact experimental conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | This compound is poorly water-soluble at physiological pH.[3] The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility. | Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5% for DMSO). Prepare fresh dilutions from a high-concentration stock solution immediately before use. |
| Inconsistent or non-reproducible experimental results. | This could be due to the instability of this compound in the experimental solution, leading to a variable effective concentration. Degradation can occur during storage of working solutions or over the course of the experiment. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of aqueous solutions to light and elevated temperatures. Consider a stability study of this compound in your specific experimental medium over the time course of your assay.[5] |
| Formation of unexpected peaks in HPLC analysis. | These may be degradation products of this compound resulting from hydrolysis or oxidation.[3][8] | Compare the chromatograms of your samples to those from forced degradation studies to tentatively identify the degradation products.[3] Ensure proper storage and handling of solutions to minimize degradation. |
Summary of Forced Degradation Studies
The following table summarizes the results from forced degradation studies on this compound, providing insights into its stability under various stress conditions.
| Stress Condition | Concentration | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | Not specified | 24 hours | 84.9% | [3][9] |
| Acidic Hydrolysis | 0.1N HCl | Not specified | 48 hours | 100% | [3][9] |
| Acidic Hydrolysis | 1N HCl | 60°C | 4 days | 7.48% | [11] |
| Basic Hydrolysis | 0.1N NaOH | Not specified | 24 hours | 33.1% | [3][9] |
| Basic Hydrolysis | 0.1N NaOH | Not specified | 48 hours | 66.1% | [3][9] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 24 hours | 11.5% | [3][9] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 48 hours | 100% | [3][9] |
Experimental Protocols
Protocol for Forced Degradation Studies
These protocols are based on common methodologies for the forced degradation of this compound fumarate and can be adapted for specific laboratory requirements.[1]
1. Acidic Hydrolysis
-
Objective: To assess the degradation of this compound in an acidic environment.
-
Protocol:
-
Prepare a stock solution of this compound fumarate in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).[1]
-
Treat the stock solution with 1N hydrochloric acid (HCl).[1]
-
Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[1]
-
After the specified time, cool the solution to room temperature.[1]
-
Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (NaOH).[1]
-
Dilute the solution to a suitable concentration for analysis by HPLC.[1]
-
2. Basic Hydrolysis
-
Objective: To evaluate the degradation of this compound in a basic environment.
-
Protocol:
-
Prepare a stock solution of this compound fumarate.[1]
-
Treat the stock solution with 2N sodium hydroxide (NaOH).[1]
-
Stress the mixture for 2 hours at room temperature, or alternatively, heat in 1N NaOH at 60°C for 30 minutes.[1]
-
After the incubation period, cool the solution.[1]
-
Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).[1]
-
Dilute to the target concentration for analysis.[1]
-
3. Oxidative Degradation
-
Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.
-
Protocol:
HPLC Method for this compound Analysis
The following is an example of an HPLC method that can be used to analyze the stability of this compound.[9]
-
Column: Eclipse Plus C18
-
Mobile Phase A: Acetonitrile/Methanol (80:20 v/v) with 200 μL of phosphoric acid and 500 μL of triethylamine (TEA) in 200 mL of the organic mixture.
-
Mobile Phase B: 200 μL of phosphoric acid and 500 μL TEA in 200 mL water.[9]
-
Flow Rate: 0.8 mL/min
-
Gradient Elution:
-
Start with 40% mobile phase A for 0.5 min.
-
Increase to 80% mobile phase A within 4 min.
-
Maintain at 80% for 3 min.
-
Return to 40% mobile phase A within 0.5 min.
-
Maintain at 40% for 5 min.[9]
-
-
Injection Volume: 20 μL
-
Detection Wavelength: 220 nm
-
Retention Time for this compound: Approximately 5.9 min[9]
Visualizations
Caption: Workflow for preparing and using this compound solutions in in vitro experiments.
Caption: Primary degradation pathways of this compound in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation studies of this compound fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of this compound oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of this compound in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stability of this compound oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Technical Support Center: Quetiapine Formulations for In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with quetiapine for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
This compound is an atypical antipsychotic drug.[1][2] The free base form is poorly soluble in water.[3] To improve solubility, it is commonly available as a salt, this compound fumarate (QF).[4] However, even in its salt form, QF is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[5][6] Its solubility is pH-dependent, being higher in acidic conditions (pH 2-4) and decreasing significantly at physiological pH.[5][6] This poor aqueous solubility at physiological pH can lead to precipitation upon administration, impacting bioavailability and causing inconsistent results in in vivo experiments.
Q2: What is the difference between this compound base and this compound fumarate?
This compound base is the non-ionic, active form of the drug, which is oily and poorly water-soluble.[3] this compound fumarate is the hemifumarate salt of this compound, designed to improve its solubility and stability, and is supplied as a crystalline solid.[1][4] For research purposes, you will most likely be working with this compound fumarate.
Q3: What are the primary strategies to improve this compound's solubility for experimental use?
Several strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo studies:
-
Co-solvent Systems: Using a combination of a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) with an aqueous buffer (e.g., PBS or saline) is a common and straightforward approach.[1][7]
-
pH Adjustment: Since this compound fumarate is more soluble in acidic conditions, using a vehicle with a lower pH can improve solubility, although care must be taken to ensure the pH is suitable for the chosen route of administration.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with the this compound base, enhancing the apparent solubility of the drug for parenteral formulations.[3]
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers (e.g., nicotinamide, Plasdone K-29/32) can form highly soluble co-amorphous systems, significantly increasing the dissolution rate.[2][5]
-
Nanosuspensions: Reducing the particle size of this compound fumarate to the nanometer range via techniques like media milling can dramatically increase the surface area, leading to a faster dissolution rate and improved bioavailability.[8][9][10]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve oral bioavailability by enhancing absorption and potentially bypassing first-pass metabolism.[6][11][12]
Q4: Can I prepare an aqueous stock of this compound fumarate and store it?
It is not recommended to store aqueous solutions of this compound fumarate for more than one day.[1] The compound's limited stability and potential for precipitation in aqueous buffers at neutral pH can compromise the effective concentration of your solution over time. For stock solutions, dissolving the compound in an organic solvent like DMSO and storing it at -20°C or -80°C in single-use aliquots is the recommended practice.[13]
Data Presentation: Solubility & Formulation Parameters
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent/Vehicle | Solubility / Concentration | Notes | Source |
| DMSO | ~10 mg/mL | - | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | - | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by first dissolving in DMSO, then diluting with PBS. | [1] |
| Ethanol | 1 mg/mL | At 25°C. | [14] |
| Water | Insoluble | At 25°C. | [14] |
| 0.1N HCl | Soluble | High solubility at low pH. | [15] |
| Saline | 10 mg/mL | Used for intraperitoneal injection in a rat study. | [7] |
Table 2: Efficacy of Advanced Solubility Enhancement Techniques
| Technique | Carrier/System | Fold Increase in Solubility | Key Finding | Source |
| Co-amorphous Solid Dispersion | Nicotinamide (1:3 molar ratio) | >14-fold | Formed a highly soluble system through H-bonding. | [5] |
| Solid Lipid Nanoparticles (SLN) | Glyceryl trimyristate, etc. | 3.71x increase in relative bioavailability | Minimized first-pass metabolism. | [11] |
| Nanosuspension (Media Milling) | Poloxamer 407 | Significantly faster dissolution rate | Reduced particle size to ~225 nm. | [8] |
| Solid Dispersion (Solvent Evaporation) | Plasdone K-29/32 (1:1 ratio) | Higher dissolution rate vs. pure drug | Enhanced availability in pharmacodynamic studies. | [2] |
Troubleshooting Guides
Problem: My this compound solution is precipitating after I add it to the aqueous vehicle.
This is a common issue known as "concentration shock," where the rapid change in solvent polarity causes the drug to fall out of solution.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: I need to select the right formulation strategy for my specific experiment.
The optimal strategy depends on your required dose, route of administration, and desired release profile.
Caption: Decision tree for selecting a this compound formulation strategy.
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate in a DMSO/Aqueous Buffer Co-solvent System
This protocol is adapted from standard laboratory procedures for dissolving sparingly soluble compounds for in vivo use.[1]
Materials:
-
This compound Fumarate (QF)
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the required amount of QF powder and place it in a sterile vial.
-
Add a small volume of DMSO to the vial. For a final 1:1 DMSO:PBS solution, you would start with a volume of DMSO that is half of your final desired volume.
-
Vortex vigorously until the QF is completely dissolved in the DMSO. This is the critical first step. The solution should be clear.
-
While vortexing or stirring, slowly add an equal volume of sterile PBS (pH 7.2) to the DMSO solution. For example, add 500 µL of PBS to 500 µL of the DMSO-drug concentrate.
-
Continue to vortex for another 1-2 minutes to ensure the final solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Prepare this solution fresh before each experiment. Do not store the final aqueous solution for more than one day.[1]
Protocol 2: Preparation of this compound Fumarate Nanosuspension by Media Milling
This protocol is based on the media milling method to enhance dissolution by reducing particle size.[8]
Materials:
-
This compound Fumarate (QF)
-
Poloxamer 407 (or other suitable stabilizer)
-
Purified water
-
Zirconium oxide beads (milling media, size 0.4-0.7 mm)
-
Magnetic stirrer
-
High-speed homogenizer (optional, for pre-milling)
Methodology:
-
Prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407).
-
Disperse the weighed amount of QF powder into this aqueous stabilizer solution to form a coarse pre-dispersion.
-
(Optional) Homogenize this pre-dispersion at high speed to reduce the initial particle size.
-
Transfer the pre-dispersion to a milling vessel.
-
Add the zirconium oxide beads to the vessel. The volume of beads should be sufficient to allow for efficient milling.
-
Place the vessel on a magnetic stirrer and mill the suspension for a predetermined time (e.g., 1-4 hours). The stirring speed should be high enough to create a vortex and ensure continuous impact between the beads and drug particles.
-
After milling, separate the nanosuspension from the milling beads by decanting or sieving.
-
Characterize the resulting nanosuspension for particle size and zeta potential to confirm the formation of nanoparticles and assess physical stability.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method creates a co-amorphous system with a hydrophilic carrier to dramatically increase solubility.[2][5]
Materials:
-
This compound Fumarate (QF)
-
Hydrophilic carrier (e.g., Nicotinamide, Plasdone K-29/32)
-
Solvent system (e.g., Ethanol, or a 50% v/v mixture of ethanol and water)[5]
-
Round bottom flask
-
Rotary evaporator or sonicator
Methodology:
-
Determine the desired molar or weight ratio of QF to the carrier (e.g., 1:3 molar ratio for QF:Nicotinamide[5] or 1:1 weight ratio for QF:Plasdone K-29/32[2]).
-
Completely dissolve both the weighed QF and the carrier in the chosen solvent system in a round bottom flask. Sonication may be required to achieve full dissolution, especially for the carrier.[5]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum. This should be done until a solid film or powder is formed on the flask wall.
-
Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder can be reconstituted in an aqueous vehicle for in vivo administration. The dissolution should be significantly faster than that of the pure drug.
Protocol 4: Preparation of this compound-Cyclodextrin Complex for Parenteral Use
This protocol enhances the solubility of the this compound base by forming an inclusion complex.[3]
Materials:
-
This compound Fumarate (QF)
-
A suitable base (e.g., NaOH) to convert QF to the free base
-
An organic solvent (e.g., dichloromethane) for extraction
-
A hydrophilic β-cyclodextrin derivative (e.g., 2-hydroxypropyl-β-CD)
-
Purified water
-
Lyophilizer (freeze-dryer)
Methodology:
-
Convert QF to Free Base: Dissolve QF in water and adjust the pH to the alkaline range to precipitate the this compound free base.
-
Extract Free Base: Extract the oily this compound free base using an appropriate organic solvent like dichloromethane. Evaporate the solvent to isolate the base.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin derivative.
-
Form the Complex: Add the this compound free base to the cyclodextrin solution. Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Isolate the Complex: Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin complex.
-
The resulting powder should be readily soluble in water and can be used to prepare solutions for parenteral administration.
Visualization of Solubility Enhancement Mechanisms
Caption: Mechanisms of advanced solubility enhancement strategies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound free base complexed with cyclodextrins to improve solubility for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of this compound oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freeze Dried this compound-Nicotinamide Binary Solid Dispersions: A New Strategy for Improving Physicochemical Properties and Ex Vivo Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic this compound Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistaseug.ugr.es [revistaseug.ugr.es]
- 9. Formulation and Development of this compound Fumarate Nan Suspension Using Design [ijaresm.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Characterization and Evaluation of this compound Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Minimizing Extrapyramidal Side Effects of Quetiapine in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the extrapyramidal side effects (EPS) of quetiapine in animal models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo experiments to assess EPS.
Catalepsy Test
Q1: Why are my control animals (e.g., haloperidol-treated) not showing a consistent cataleptic response?
A1: Several factors can contribute to inconsistent catalepsy induction:
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to antipsychotics. Ensure you are using a consistent strain and sex throughout your study.[1]
-
Drug Dose and Administration: Verify the correct dose of the positive control (e.g., haloperidol 1 mg/kg, i.p. for rats) and ensure proper intraperitoneal (i.p.) administration.[2] Improper injection technique can lead to variable drug absorption.
-
Testing Environment: The testing environment should be quiet and free from stressors. Excessive noise or handling can affect the animal's behavior and mask the cataleptic response.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[1]
-
Time of Testing: The peak cataleptic response for haloperidol is typically observed around 60 minutes post-injection. Ensure your observation time points are aligned with the known pharmacokinetics of the drug.[3]
Q2: My this compound-treated animals are showing unexpected motor impairments that interfere with the catalepsy test. How can I differentiate this from true catalepsy?
A2: this compound can sometimes induce sedation or motor incoordination, which can be mistaken for catalepsy. To distinguish between these effects:
-
Righting Reflex: Perform a righting reflex test. A sedated animal will have a delayed or absent righting reflex, while a cataleptic animal should still be able to right itself.[3]
-
Crossed-Legs Position (CLP) Test: This test is less dependent on the animal's ability to grip a bar. If an animal shows catalepsy in the CLP test but not the bar test, it may be due to gripping problems rather than a lack of cataleptic response.[3]
-
Dose-Response Curve: Test a range of this compound doses. True catalepsy is typically dose-dependent.[4]
Q3: The duration of catalepsy in my animals is highly variable between individuals in the same treatment group. How can I reduce this variability?
A3: Inter-individual variability is common in behavioral tests. To minimize this:
-
Standardized Procedure: Ensure a highly standardized procedure for placing the animals on the bar. The height of the bar and the position of the paws should be consistent for every animal.[5][6]
-
Automated Systems: Consider using an automated catalepsy test chamber to reduce experimenter bias and improve the accuracy of time measurement, especially for shorter durations.[3][7]
-
Blinding: The experimenter scoring the catalepsy should be blind to the treatment groups to avoid unconscious bias.
Paw Test
Q1: I am not observing a clear difference in forelimb retraction time (FRT) and hindlimb retraction time (HRT) with my atypical antipsychotic.
A1: The paw test is designed to differentiate typical from atypical antipsychotics. Atypical drugs like this compound are expected to have a much smaller effect on FRT compared to HRT.[8][9] If you are not seeing this separation:
-
Dose Selection: Ensure you are using an appropriate dose range. The minimal effective dose (MED) for HRT with this compound is significantly lower than for FRT.[8][9] A dose that is too high may start to affect both.
-
Animal Handling: Gentle and consistent handling is crucial. Stress can influence the animal's response.
-
Measurement Technique: The method of applying pressure to the paw must be consistent. Using a device with a standardized tip and pressure application can improve reproducibility.
Q2: My results from the paw test are not consistent across different experimental days.
A2: Day-to-day variability can be a challenge. To improve consistency:
-
Consistent Environment: Maintain a consistent testing environment (lighting, temperature, noise levels).
-
Same Experimenter: If possible, have the same experimenter perform the test for all animals in a study.
-
Baseline Measurements: Always take baseline measurements before drug administration to account for individual differences in sensitivity.
Methamphetamine-Induced Hyperlocomotion Test
Q1: The level of hyperlocomotion induced by methamphetamine is highly variable in my control group.
A1: Variability in the response to methamphetamine can be caused by several factors:
-
Animal Strain and Age: Different mouse strains and ages can show different locomotor responses to methamphetamine.[10]
-
Dose and Route of Administration: The dose and route of administration of methamphetamine will significantly impact the level and duration of hyperlocomotion. A common dose is 2 mg/kg, i.p.[1]
-
Habituation: Insufficient habituation to the locomotor activity chambers can lead to novelty-induced hyperactivity, confounding the drug effect. Allow for at least 60 minutes of habituation.[1]
-
Time of Day: The time of day can influence locomotor activity due to circadian rhythms. Conduct experiments at the same time each day.
Q2: My test compound is causing sedation, which is making it difficult to assess its effect on methamphetamine-induced hyperlocomotion.
A2: This is a common issue with compounds that have sedative properties. To address this:
-
Dose-Response Study: Conduct a dose-response study to find a dose of your test compound that does not cause significant sedation on its own but is still effective at reducing methamphetamine-induced hyperlocomotion.
-
Pre-treatment Time: Vary the pre-treatment time of your compound. It's possible that a shorter or longer pre-treatment time could minimize sedation while maintaining efficacy against hyperlocomotion.
-
Control for Sedation: Include a separate group of animals that receive only the test compound to quantify its effect on baseline locomotor activity.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and other antipsychotics on measures of EPS in animal models.
Table 1: Catalepsy Induction by Antipsychotics in Rodents
| Drug | Species | Dose (mg/kg) | Catalepsy Score/Duration | Reference |
| Haloperidol | Rat | 1.0 | Induces significant catalepsy | [2] |
| Haloperidol | Rat | 0.3 | Significant cataleptic response | [6] |
| Haloperidol | Rat | 1.0 | Significant cataleptic response | [6] |
| Risperidone | Mouse | 1.0 | Attenuated cataleptic response | [6] |
| Risperidone | Mouse | 3.0 | Attenuated cataleptic response | [6] |
| This compound | Rat | up to 100 | Only weakly induced catalepsy | [2] |
| Clozapine | Rat | up to 40 | Catalepsy not detected in bar test | [3] |
Table 2: Effects of Antipsychotics in the Paw Test in Rats
| Drug | Parameter | Minimal Effective Dose (MED) (mg/kg) | Ratio of MEDFRT to MEDHRT | Reference |
| This compound Fumarate | MEDHRT | 20 | 5 | [8][9] |
| MEDFRT | 100 | [8][9] | ||
| Haloperidol | MEDHRT | 0.2 | 1 | |
| MEDFRT | 0.2 | |||
| Clozapine | MEDHRT | 10 | >10 | |
| MEDFRT | >100 |
Table 3: this compound Dose-Response on Prepulse Inhibition (PPI) in Rats
| Dose (mg/kg) | Effect on PPI Deficits in Isolation-Reared Animals | Reference |
| 0.5 | No significant effect | [11] |
| 2.0 | Restored PPI deficits | [11] |
| 4.0 | Restored PPI deficits | [11] |
| 5.0 | Restored PPI deficits | [11] |
Experimental Protocols
Catalepsy Test (Bar Test)
Objective: To assess the potential of a compound to induce catalepsy, a measure of extrapyramidal side effects.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound (e.g., this compound) and vehicle
-
Positive control (e.g., haloperidol, 1 mg/kg)
-
Horizontal bar (diameter 0.5-1 cm) fixed at a height of 9 cm.
-
Stopwatch or automated catalepsy meter.
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes.
-
Administer the test compound, vehicle, or positive control via the appropriate route (e.g., i.p.).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[5]
-
The hind paws should remain on the surface.
-
Start the timer and measure the latency for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Compare the mean latencies between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Paw Test
Objective: To differentiate atypical antipsychotics from typical antipsychotics based on their differential effects on forelimb and hindlimb retraction times.
Materials:
-
Male Wistar rats (250-300 g)
-
Test compound (e.g., this compound) and vehicle
-
Pressure application device (e.g., electronic von Frey anesthesiometer)
Procedure:
-
Habituate the rats to the testing apparatus.
-
Administer the test compound or vehicle.
-
At the time of peak drug effect, place the rat in the testing chamber.
-
Apply increasing pressure to the plantar surface of the hind paw with the electronic pressure-meter until the rat withdraws its paw. Record the force at which withdrawal occurs (HRT).
-
Repeat the procedure for the forepaw to determine the forelimb retraction time (FRT).
-
Alternate between forepaws and hindpaws for testing.
Data Analysis:
-
Calculate the mean HRT and FRT for each treatment group.
-
Determine the minimal effective dose (MED) that causes a significant increase in HRT and FRT compared to the vehicle group.
-
Calculate the ratio of MEDFRT to MEDHRT. A higher ratio is indicative of an atypical antipsychotic profile.[8][9]
Methamphetamine-Induced Hyperlocomotion Test
Objective: To assess the antipsychotic potential of a compound by its ability to inhibit hyperlocomotion induced by a dopamine agonist.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Test compound (e.g., this compound) and vehicle
-
Methamphetamine (2 mg/kg)
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Habituate the mice to the locomotor activity chambers for at least 60 minutes.[1]
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, administer methamphetamine (2 mg/kg, i.p.).[1]
-
Immediately place the mice back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 90 minutes).
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the mean locomotor activity between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Dopamine and Serotonin Receptor Interactions in this compound's Mechanism of Action
This compound's low propensity for EPS is attributed to its interaction with both dopamine D2 and serotonin 5-HT2A receptors.[12] Blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the nigrostriatal pathway, counteracting the effects of D2 receptor blockade and thus reducing the risk of motor side effects.[12]
Caption: this compound's dual antagonism of D2 and 5-HT2A receptors.
This compound's Modulation of the Notch Signaling Pathway
Recent studies suggest that this compound can modulate the Notch signaling pathway, which may contribute to its neuroprotective effects. In a mouse model of demyelination, this compound was shown to reverse the downregulation of key Notch signaling molecules.[13][14]
Caption: this compound's effect on the Notch signaling pathway.
Experimental Workflows
General Workflow for Assessing Antipsychotic-Induced EPS in Rodents
The following diagram illustrates a typical workflow for evaluating the EPS liability of a test compound in animal models.
Caption: Experimental workflow for in vivo EPS assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotic effects of this compound fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Methamphetamine-Induced Locomotor Changes are Dependent on Age, Dose and Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Dosage Optimization in Depression Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dosage optimization of quetiapine in patients with depression.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting doses and titration schedules for this compound in depression studies?
A1: The starting dose and titration schedule for this compound in depression research depend on the formulation (immediate-release [IR] or extended-release [XR]), the type of depression (Major Depressive Disorder [MDD] or Bipolar Depression), and whether it is used as monotherapy or augmentation.
-
For MDD Augmentation Therapy (XR formulation): The typical starting dose is 50 mg/day, administered in the evening.[1][2] This is often titrated up to 150 mg/day on day 3 and then to a target dose of 150-300 mg/day.[2][3]
-
For Bipolar Depression Monotherapy (IR and XR formulations): A common starting dose is 50 mg on day 1, increasing to 100 mg on day 2, 200 mg on day 3, and reaching a target dose of 300 mg/day by day 4.[3][4][5][6][7]
Q2: What are the established effective dose ranges for this compound in depression?
A2: Clinical studies have established different effective dose ranges for various depressive disorders.
-
Unipolar Depression (MDD): As a monotherapy, doses of 50 mg, 150 mg, and 300 mg/day of this compound XR have shown efficacy, with 150 mg/day often demonstrating the most consistent positive results.[3][8][9] For augmentation therapy, the effective range is typically 150-300 mg/day.[2][10]
-
Bipolar Depression: For monotherapy, both 300 mg/day and 600 mg/day have been shown to be effective.[10][11]
Q3: What are the most common side effects to monitor for during dose titration experiments?
A3: During dose titration, it is crucial to monitor for common adverse events, which are generally mild to moderate in severity.[3] These include:
-
Headache[3]
-
Weight gain and metabolic changes should also be monitored, particularly with higher doses.[1]
Q4: How should dosing be adjusted for special populations in a research setting?
A4: For elderly or hepatically impaired participants, a more conservative approach to dosing is recommended.
-
Elderly Patients: A lower starting dose of 25 mg/day with slower titration in increments of 25-50 mg/day is advisable.[2][4]
-
Hepatically Impaired Patients: The recommended starting dose is 25 mg/day, with daily increases of 25-50 mg until the effective dose is reached.[2][3]
Troubleshooting Guide for Experimental Design
Issue: High participant dropout rate during the initial phase of the study.
-
Possible Cause: The initial titration may be too rapid, leading to poor tolerability of side effects such as sedation and dizziness.
-
Troubleshooting Steps:
-
Review the titration schedule. For the XR formulation, consider a more gradual titration, for instance, starting at 50 mg/day and increasing by 50 mg every 3-4 days instead of daily.
-
Administer the daily dose at bedtime to minimize the impact of sedation during waking hours.[3][5][6][7]
-
Ensure participants are well-informed about potential side effects and encourage them to report any discomfort promptly.
-
Issue: Lack of significant difference in efficacy between this compound and placebo groups.
-
Possible Cause: The selected dose may be suboptimal for the specific patient population, or the trial duration may be too short to observe a therapeutic effect.
-
Troubleshooting Steps:
-
Analyze the dose-response relationship from your data. Studies suggest that for MDD monotherapy, 150 mg/day of the XR formulation may offer a better efficacy-tolerability balance than 50 mg/day or 300 mg/day.[8][9]
-
Ensure the primary efficacy endpoint is assessed at an appropriate time. Significant improvements with this compound have been observed as early as day 4, with more robust effects seen at week 6 and beyond.[8][9]
-
Review inclusion and exclusion criteria to ensure the study population is appropriate for the research question.
-
Data Presentation: Quantitative Summary of this compound Dosage in Depression Trials
Table 1: Recommended Titration Schedules for this compound in Depression
| Indication | Formulation | Day 1 | Day 2 | Day 3 | Day 4 | Target Dose |
| MDD Augmentation | XR | 50 mg | 50 mg | 150 mg | 150-300 mg | 150-300 mg/day[2][3] |
| Bipolar Depression | IR/XR | 50 mg | 100 mg | 200 mg | 300 mg | 300 mg/day[3][4][5][6][7] |
| MDD Monotherapy | XR | 50 mg | 150 mg | 300 mg | - | 50-300 mg/day[3] |
Table 2: Efficacy of this compound XR Monotherapy in MDD (6-Week Study)
| Dosage | Mean Change in MADRS Score from Baseline | MADRS Response Rate (≥50% reduction) |
| 50 mg/day | -13.56 (p<0.05 vs. placebo) | 42.7% (p<0.01 vs. placebo) |
| 150 mg/day | -14.50 (p<0.01 vs. placebo) | 51.2% (p<0.001 vs. placebo) |
| 300 mg/day | -14.18 (p<0.01 vs. placebo) | 44.9% (p≤0.001 vs. placebo) |
| Placebo | -11.07 | 30.3% |
| Data from a double-blind, randomized, placebo-controlled study (N=723).[8][9] |
Table 3: Common Adverse Events with this compound XR Monotherapy in MDD
| Adverse Event | Incidence in this compound XR Groups |
| Dry Mouth | Most common |
| Sedation | Common |
| Somnolence | Common |
| Headache | Common |
| Dizziness | Common |
| Data from a pooled analysis of two 6-week studies.[8] |
Experimental Protocols
Protocol: Double-Blind, Randomized, Placebo-Controlled Trial of this compound XR Monotherapy in MDD
-
Objective: To evaluate the efficacy and safety of different doses of this compound XR as monotherapy in patients with MDD.
-
Study Design: A multi-center, parallel-group, double-blind, randomized, placebo-controlled study with a duration of 8 weeks (6-week treatment phase and 2-week follow-up).[5][8]
-
Participant Population: Outpatients diagnosed with MDD according to DSM-IV criteria.
-
Intervention:
-
Group 1: this compound XR 50 mg/day
-
Group 2: this compound XR 150 mg/day
-
Group 3: this compound XR 300 mg/day
-
Group 4: Placebo
-
Titration for the 150 mg and 300 mg groups would follow a schedule of 50 mg on day 1, and 150 mg on day 2, with the 300 mg group increasing to 300 mg on day 3.[3]
-
-
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[5][8]
-
Secondary Outcome Measures:
-
MADRS response rate (≥50% reduction in total score).
-
MADRS remission rate (total score ≤8).[12]
-
Change from baseline in the Hamilton Rating Scale for Anxiety (HAM-A) total score.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on somnolence, sedation, dry mouth, and dizziness.[8]
Mandatory Visualizations
References
- 1. BOLDER II study confirms therapeutic potential of SEROQUEL in bipolar depression | EurekAlert! [eurekalert.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound monotherapy in the treatment of depressive episodes of bipolar I and II disorder: Improvements in quality of life and quality of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Extended release this compound fumarate monotherapy for major depressive disorder: results of a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of extended release this compound fumarate (this compound XR) monotherapy in major depressive disorder: a placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Extended-release this compound fumarate (this compound XR) as adjunctive therapy in major depressive disorder (MDD) in patients with an inadequate response to ongoing antidepressant treatment: a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. This compound Extended Release (XR) Treatment of Major Depressive Disorder With Comorbid Generalized Anxiety Disorder | Clinical Research Trial Listing [centerwatch.com]
- 12. Efficacy of extended release this compound fumarate monotherapy in patients with major depressive disorder: a pooled analysis of two 6-week, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Binding Profiles of Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of several common atypical antipsychotics. The data presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. By summarizing quantitative binding affinities and detailing the experimental methodologies used to obtain this data, we aim to facilitate a deeper understanding of the complex pharmacological actions of these agents.
Introduction
Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs primarily used to manage the symptoms of schizophrenia and bipolar disorder.[1][2] Unlike first-generation or "typical" antipsychotics, which primarily act as dopamine D2 receptor antagonists, atypical antipsychotics exhibit a broader range of pharmacological actions.[2][3] They generally combine dopamine D2 receptor antagonism with activity at other neurotransmitter receptor systems, most notably serotonin (5-HT) receptors, as well as adrenergic, histaminergic, and muscarinic receptors.[2][3] This complex receptor binding profile is thought to contribute to their efficacy against a wider range of symptoms, including the negative and cognitive symptoms of schizophrenia, and their generally lower risk of inducing extrapyramidal side effects compared to typical antipsychotics.[1] However, this polypharmacology is also associated with a variety of side effects, such as metabolic disturbances, sedation, and cardiovascular effects, which differ among the various atypical agents.[4][5]
Understanding the specific receptor binding affinities of each atypical antipsychotic is crucial for predicting its therapeutic effects and potential adverse reactions.[4] This guide presents a comparative summary of these binding profiles, offering a tool for rational drug selection in research and preclinical development.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several widely used atypical antipsychotics for a range of key neurotransmitter receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.
| Drug | D₂ | D₃ | D₄ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c | 5-HT₇ | α₁ | α₂ | H₁ | M₁ |
| Aripiprazole | 0.34 | 0.8 | 44 | 4.4 | 3.4 | 15 | 39 | 57 | - | 61 | >1000 |
| Olanzapine | 11 | 4.9 | 27 | >1000 | 4 | 11 | 94 | 19 | 25 | 7 | 1.9 |
| Quetiapine | 160 | 457 | 1660 | 214 | 148 | 2940 | 43 | 19 | 800 | 11 | 1000 |
| Risperidone | 3.3 | 1.4 | 7.3 | 420 | 0.16 | 5.5 | 1.6 | 0.8 | 1.1 | 20 | >1000 |
| Clozapine | 125 | 15 | 21 | 13 | 5.4 | 7.9 | 13 | 7 | 1.2 | 1.1 | 1.9 |
| Ziprasidone | 4.8 | 0.7 | 47 | 2.5 | 0.4 | 1.3 | 4 | 10 | - | 4.5 | >1000 |
| Brexpiprazole | 0.3 | 1.1 | 50 | 1.1 | 0.47 | 19 | 3.7 | 0.17 | - | 19 | >1000 |
Experimental Protocols
The receptor binding affinity data presented in this guide is primarily derived from in vitro competitive radioligand binding assays.[7][8] This technique is considered the gold standard for quantifying the interaction between a drug and its target receptor.[7][9]
General Principle of Competitive Radioligand Binding Assay
A competitive radioligand binding assay measures the ability of an unlabeled test compound (e.g., an atypical antipsychotic) to displace a radiolabeled ligand from its receptor.[8][10] The assay is typically performed using cell membranes or purified receptors that express the target receptor.[11] A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[7] After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, and the amount of radioactivity in the bound fraction is measured.[11] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki), which reflects the binding affinity of the test compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Detailed Methodology: A Representative Protocol
The following is a representative protocol for a competitive radioligand binding assay using a filtration method.[11][12]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and keep it on ice.[12]
- Radiolabeled Ligand: Dilute the radiolabeled ligand to the desired concentration in ice-cold assay buffer. The concentration used is typically at or below its dissociation constant (Kd) for the receptor.[13]
- Unlabeled Competitor (Test Drug): Prepare serial dilutions of the atypical antipsychotic in the assay buffer to create a range of concentrations.[11]
- Receptor Preparation: Thaw frozen cell membranes or purified receptors containing the target receptor and resuspend them in ice-cold assay buffer to a specific protein concentration.[12]
2. Assay Setup:
- In a 96-well microplate, add the following to each well in a specific order: assay buffer, the unlabeled competitor (or buffer for total binding), the radiolabeled ligand, and the receptor preparation.[11]
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors.[11]
3. Incubation:
- Incubate the plate for a specific duration (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[11][12]
4. Filtration:
- Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[11]
5. Washing:
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
6. Scintillation Counting:
- After the filters are dry, add scintillation fluid to each well.[11]
- Measure the radioactivity in each well using a microplate scintillation counter.[11]
7. Data Analysis:
- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Plot the specific binding as a function of the log concentration of the unlabeled competitor to generate a dose-response curve.
- Determine the IC50 value from this curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]
Visualizing Experimental and Signaling Pathways
To further elucidate the methodologies and biological context of these receptor binding profiles, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Key signaling pathways affected by atypical antipsychotics.
References
- 1. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. cdn.neiglobal.com [cdn.neiglobal.com]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Quetiapine Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo pharmacokinetic properties of quetiapine, a widely used atypical antipsychotic. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] This guide summarizes key experimental data, details the methodologies used in these studies, and presents visual representations of the metabolic pathway and the in vitro-in vivo correlation (IVIVC) workflow to aid in the understanding of this compound's behavior.
Data Presentation
The following tables summarize the quantitative data from various studies on this compound's in vitro dissolution and in vivo pharmacokinetics for both immediate-release (IR) and extended-release (XR) formulations.
Table 1: In Vitro Dissolution of this compound Extended-Release (XR) Tablets
| Dissolution Medium | 50 mg Tablet Dissolution Rate (%/hour) | 400 mg Tablet Dissolution Rate (%/hour) | Time to Complete Dissolution (50 mg) | Time to Complete Dissolution (400 mg) |
| 0.1 N HCl (pH 1.0) | ~12.3% | ~12.1% | ~8 hours | ~8 hours |
| USP Phosphate Buffer (pH 6.8) | ~5.7% | ~3.4% | ~18 hours | >24 hours |
Data sourced from a study on the release characteristics of Seroquel XR® tablets.[1]
Table 2: Comparative In Vivo Pharmacokinetics of this compound IR and XR Formulations
| Parameter | This compound IR (150 mg twice daily) | This compound XR (300 mg once daily) |
| Cmax (ng/mL) | 568.1 | 495.3 |
| Tmax (hours) | 2 | 5 |
| AUC (0-24h) (ng·h/mL) | Equivalent to XR | Equivalent to IR |
| Cmin (ng/mL) | 96.5 | 95.3 |
Data from a comparative pharmacokinetic study in patients with schizophrenia, schizoaffective disorder, or bipolar disorder.
Table 3: Pharmacokinetic Parameters of a Single 200 mg Oral Dose of this compound (Immediate-Release) in Healthy Male Volunteers
| Parameter | Test Formulation (Quantia 200®) | Reference Formulation (Seroquel®) |
| Cmax (ng/mL) (Mean ± SD) | 886.60 ± 356.50 | 811.34 ± 323.37 |
| Tmax (hours) (Mean ± SD) | 1.08 ± 0.778 | 1.10 ± 0.79 |
| AUC (0-48h) (ng·h/mL) (Mean ± SD) | 3754.41 ± 1453.00 | 3420.00 ± 1229.6 |
| AUC (0-inf) (ng·h/mL) (Mean ± SD) | 4015.35 ± 1528.25 | 3769.45 ± 1296.69 |
Data from a bioequivalence study of two immediate-release this compound formulations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Dissolution Study for Extended-Release this compound
This protocol is based on standardized methods for dissolution testing of extended-release formulations.
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Rotation Speed: 50 rpm.
-
Dissolution Media:
-
0.1 N Hydrochloric Acid (pH 1.2) to simulate gastric fluid.
-
Phosphate Buffer (pH 6.8) to simulate intestinal fluid.
-
-
Volume of Media: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and replaced with an equal volume of fresh medium.
-
Analysis: The concentration of this compound in the samples is determined by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical bioequivalence study design for this compound.
-
Study Design: A randomized, two-way crossover study with a washout period between treatments.
-
Subjects: Healthy, non-smoking male and/or female volunteers.
-
Dosing: A single oral dose of the test and reference this compound formulations administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or HPLC with UV detection.
Bioanalytical Method for this compound in Human Plasma (HPLC-UV)
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate this compound from the plasma matrix.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.
-
Detection: UV detection at a wavelength of approximately 252 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.
Mandatory Visualization
This compound Metabolism Pathway
The primary route of elimination for this compound is through hepatic metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[3]
Caption: Major metabolic pathways of this compound.
In Vitro-In Vivo Correlation (IVIVC) Workflow
A Level A IVIVC has been successfully established for an extended-release formulation of this compound, demonstrating a point-to-point relationship between in vitro dissolution and in vivo absorption.[3] This allows for the prediction of the in vivo performance of a formulation based on its in vitro dissolution characteristics.
Caption: Workflow for establishing a Level A IVIVC.
References
Validating the therapeutic potential of quetiapine in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the preclinical therapeutic potential of quetiapine against other widely used atypical antipsychotics, olanzapine and risperidone. By presenting supporting experimental data from various preclinical models, this document aims to provide a clear, objective resource for evaluating this compound's pharmacological profile and its potential applications in drug development.
Comparative Preclinical Efficacy: Data Overview
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of this compound with olanzapine and risperidone across different parameters, from receptor binding affinities to effects in animal models of psychiatric disorders.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate a higher binding affinity. This data provides insight into the potential mechanisms of action and side-effect profiles of these antipsychotics.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 160 | 11 | 3.5 |
| Serotonin 5-HT2A | 148 | 4 | 0.2 |
| Serotonin 5-HT1A | 863 | 313 | 4.2 |
| Histamine H1 | 7 | 7 | 20 |
| Adrenergic α1 | 19 | 59 | 0.8 |
| Muscarinic M1 | >10,000 | 26 | >10,000 |
Table 2: Comparative Efficacy in a Preclinical Model of Schizophrenia (MK-801-Induced Hyperactivity)
The MK-801-induced hyperactivity model in rodents is a widely used paradigm to assess the antipsychotic potential of compounds. The data below represents the percentage reduction in locomotor activity.
| Treatment | Dose (mg/kg) | Reduction in Hyperactivity (%) |
| This compound | 10 | 55 |
| Olanzapine | 1 | 65 |
| Risperidone | 0.3 | 70 |
Note: Data is compiled from multiple sources and may not represent head-to-head comparisons in a single study. Dosages are representative of those used in preclinical studies.
Table 3: Effects on NMDA Receptor Binding in Rat Forebrain Regions
Chronic treatment with atypical antipsychotics can modulate NMDA receptor levels, which is relevant to the glutamate hypothesis of schizophrenia. The data shows the percentage change in [3H]MK-801 binding after 28 days of treatment.
| Brain Region | This compound (% Change) | Olanzapine (% Change) | Risperidone (% Change) |
| Caudate-Putamen | -26% | -30% | -34% |
| Hippocampus CA1 | No significant change | -21% | -19% |
| Hippocampus CA3 | No significant change | -23% | -22% |
Key Preclinical Models and Experimental Protocols
Detailed methodologies for the key animal models used to assess the therapeutic potential of this compound and its comparators are provided below.
MK-801-Induced Schizophrenia Model
Objective: To model psychosis-like symptoms, particularly hyperactivity and sensorimotor gating deficits, to evaluate the efficacy of antipsychotic drugs.
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, olanzapine, risperidone) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Schizophrenia-like Behaviors: After a specific pretreatment time, animals are administered a single injection of MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, typically at a dose of 0.15-0.3 mg/kg (i.p.).
-
Behavioral Assessment:
-
Locomotor Activity: Immediately following MK-801 injection, animals are placed in an open-field arena, and their locomotor activity (distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes). A reduction in MK-801-induced hyperactivity is indicative of antipsychotic-like effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating, a deficit observed in schizophrenia. The acoustic startle response to a loud pulse is measured with and without a preceding weaker prepulse. The percentage of inhibition of the startle response by the prepulse is calculated. Antipsychotics are tested for their ability to reverse MK-801-induced deficits in PPI.
-
Cuprizone-Induced Demyelination Model
Objective: To induce demyelination and study the effects of compounds on remyelination and neuroprotection, relevant to the white matter abnormalities observed in some psychiatric and neurological disorders.
Methodology:
-
Animals: Typically, 8-12 week old male C57BL/6 mice are used.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone, a copper chelator, for 5-6 weeks. This leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
-
Drug Treatment: Test compounds can be administered concurrently with the cuprizone diet or during the recovery phase after cessation of cuprizone to assess their effects on preventing demyelination or promoting remyelination, respectively.
-
Assessment of Demyelination/Remyelination:
-
Histology: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. The extent of demyelination is often scored semi-quantitatively.
-
Immunohistochemistry: Staining for myelin basic protein (MBP) provides a more specific measure of myelin integrity. Oligodendrocyte lineage cells can be identified using markers like Olig2.
-
Electron Microscopy: Provides ultrastructural confirmation of demyelination and remyelination.
-
Chronic Unpredictable Mild Stress (CUMS) Model
Objective: To induce a depression- and anxiety-like phenotype in rodents to evaluate the efficacy of antidepressants and anxiolytics.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Stress Protocol: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors. These stressors are varied daily and can include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (wet bedding)
-
Reversal of light/dark cycle
-
Food and water deprivation (for a limited duration)
-
Forced swimming in cold water
-
-
Behavioral Assessments:
-
Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. Animals are given a choice between two bottles, one with water and one with a sucrose solution. A decrease in the preference for sucrose is indicative of anhedonia. The ability of a drug to reverse this deficit is a measure of its antidepressant-like effect.
-
Forced Swim Test: This test assesses behavioral despair. The time the animal spends immobile in a cylinder of water is measured. Antidepressants typically reduce immobility time.
-
Elevated Plus Maze: This test measures anxiety-like behavior. The maze consists of two open and two closed arms. Anxiolytic compounds increase the time spent in the open arms.
-
Signaling Pathways and Molecular Mechanisms
This compound's therapeutic effects are believed to be mediated through its modulation of multiple signaling pathways.
This compound's Modulation of the Notch Signaling Pathway
Preclinical studies, particularly in the cuprizone-induced demyelination model, have shown that this compound can positively modulate the Notch signaling pathway.[1] This pathway is crucial for neurodevelopment and the maturation of oligodendrocytes, the cells responsible for myelination. This compound has been found to reverse the cuprizone-induced downregulation of key components of this pathway, including Notch1 and the downstream transcription factors Hes1 and Hes5.[1] This action may contribute to its neuroprotective and pro-remyelinating effects.
References
Quetiapine vs. Risperidone: A Comparative Guide on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used atypical antipsychotics, quetiapine and risperidone, on cognitive function in preclinical animal models. The information presented is supported by experimental data from various studies, offering insights into their differential mechanisms and potential implications for the development of novel cognitive-enhancing therapies.
Summary of Quantitative Data
The following tables summarize the quantitative data from key studies comparing the effects of this compound and risperidone on various cognitive domains in animal models.
Table 1: Effects on Fear Conditioning
| Animal Model | Drug and Dosage | Cognitive Task | Key Findings | Reference |
| Rats with kainic acid-induced hippocampal neuropathy | This compound (5, 10, 20 mg/kg), Risperidone (0.5 mg/kg) | Contextual and Cued Fear Conditioning | Low-dose this compound (5 mg/kg) reversed deficits in both contextual and cued fear conditioning. Higher doses of this compound and risperidone did not show this effect.[1][2] | [1] |
Table 2: Effects on Novel Object Recognition (NOR)
| Animal Model | Drug and Dosage | Cognitive Task | Key Findings | Reference |
| Rats | Risperidone (0.2 mg/kg) in PCP-treated rats | Novel Object Recognition | Risperidone did not significantly ameliorate the PCP-induced deficit in novel object recognition. | [3] |
Table 3: Effects on Spatial Learning and Memory (Morris Water Maze)
| Animal Model | Drug and Dosage | Cognitive Task | Key Findings | Reference |
| Rats | Risperidone | Morris Water Maze | Risperidone impaired performance and significantly lowered swimming speed. | [4] |
| Rats | This compound (Seroquel) | Morris Water Maze | This compound (Seroquel) was without effect on spatial performance. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Fear Conditioning
Animal Model: Adult male Sprague-Dawley rats with excitotoxin-induced hippocampal neuropathy.[1]
Drug Administration:
-
This compound (5, 10, or 20 mg/kg) or risperidone (0.5 mg/kg) was administered intraperitoneally (i.p.) once daily for 21 days.[1]
Procedure:
-
Habituation: On day 22, rats were habituated to the conditioning chamber for 10 minutes.
-
Conditioning: On day 23, rats were placed in the conditioning chamber. After a 2-minute baseline, they received three pairings of an auditory cue (conditioned stimulus, CS; 80 dB, 2800 Hz, 30 seconds) that co-terminated with a footshock (unconditioned stimulus, US; 0.5 mA, 1 second). The inter-trial interval was 2 minutes.
-
Contextual Fear Testing: On day 24, rats were returned to the same chamber for 5 minutes without any explicit stimuli, and freezing behavior was measured.
-
Cued Fear Testing: On day 25, rats were placed in a novel context. After a 2-minute baseline, the auditory cue was presented for 3 minutes, and freezing behavior was recorded.[5][6][7][8]
Novel Object Recognition (NOR) Test
Animal Model: Adult male Sprague-Dawley rats.[3]
Drug Administration:
-
Rats were pre-treated with phencyclidine (PCP) (5 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period.
-
Risperidone (0.2 mg/kg, i.p.) was administered 60 minutes before the acquisition trial.[3]
Procedure:
-
Habituation: Rats were individually habituated to the testing arena (a 40x40x40 cm open field) for 10 minutes for 3 consecutive days.
-
Acquisition Trial (T1): On the test day, two identical objects were placed in the arena, and each rat was allowed to explore them for 5 minutes.
-
Retention Trial (T2): After a 1-hour inter-trial interval, one of the familiar objects was replaced with a novel object. The rat was then returned to the arena and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object was recorded. A discrimination index (DI) was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[9][10][11][12][13][14][15][16]
Morris Water Maze (MWM)
Animal Model: Young male Wistar rats.[4]
Drug Administration:
-
Risperidone or this compound (Seroquel) was administered acutely before testing. The specific doses were not detailed in the provided abstract.
Procedure:
-
Apparatus: A circular pool (150 cm in diameter) filled with water made opaque with a non-toxic substance. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface.
-
Acquisition Training: Rats were trained for 4 consecutive days with three trials per day. In each trial, the rat was released from one of four starting positions and given 60 seconds to find the hidden platform. If the rat failed to find the platform within 60 seconds, it was gently guided to it.
-
Probe Trial: On day 5, the platform was removed, and the rat was allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded as a measure of spatial memory.
-
Data Analysis: Escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial were the primary measures. Swimming speed was also recorded to assess for motor deficits.[17][18][19][20][21][22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the cognitive effects of this compound and risperidone, as well as a typical experimental workflow.
References
- 1. Low dose this compound reverses deficits in contextual and cued fear conditioning in rats with excitotoxin-induced hippocampal neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential effect of antipsychotics on place navigation of rats in the Morris water maze. A comparative study between novel and reference antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 6. mmpc.org [mmpc.org]
- 7. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fear extinction disruption in a developmental rodent model of schizophrenia correlates with an impairment in basolateral amygdala-medial prefrontal cortex plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. transpharmation.com [transpharmation.com]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze - Scholarpedia [scholarpedia.org]
- 19. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 20. researchgate.net [researchgate.net]
- 21. Escape latency: Significance and symbolism [wisdomlib.org]
- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Quetiapine and Clozapine in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two widely used atypical antipsychotics, quetiapine and clozapine. By examining their performance in various animal models, this document aims to offer insights into their distinct pharmacological and metabolic properties, supported by experimental data.
This comparative analysis delves into the receptor binding affinities, behavioral effects in models of psychosis and cognition, and metabolic consequences of this compound and clozapine administration in rodents. The data presented is intended to serve as a valuable resource for understanding the preclinical characteristics that may underlie the clinical efficacy and side-effect profiles of these drugs.
Receptor Binding Profiles: A Tale of Two Affinities
Both this compound and clozapine exhibit complex pharmacologies, with affinities for a wide range of neurotransmitter receptors. However, their binding profiles show notable differences, which are believed to contribute to their distinct clinical effects. Clozapine generally displays a higher affinity for several key receptors implicated in psychosis, including dopamine D4 and various serotonin subtypes. This compound, while also possessing a broad receptor interaction profile, tends to have a lower affinity for many of these same receptors.[1]
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D1 | 457 | 85 |
| Dopamine D2 | 339 | 126 |
| Dopamine D4 | 1600 | 21 |
| Serotonin 5-HT1A | 716 | 179 |
| Serotonin 5-HT2A | 128 | 12 |
| Serotonin 5-HT2C | 2700 | 11 |
| Serotonin 5-HT6 | 33 | 6 |
| Serotonin 5-HT7 | 27 | 17 |
| Adrenergic α1 | 32 | 7 |
| Adrenergic α2 | 811 | 15 |
| Histamine H1 | 11 | 6 |
| Muscarinic M1 | >10,000 | 25 |
Note: Ki values are compiled from various rodent brain receptor binding studies and represent approximate affinities. Values can vary depending on the specific experimental conditions.
References
Quetiapine Monotherapy in Bipolar Depression: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of quetiapine monotherapy's efficacy in preclinical models of bipolar depression against commonly used alternatives: lithium, lamotrigine, and olanzapine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in psychiatric drug discovery and development.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies evaluating the antidepressant-like effects of this compound and its comparators in rodent models of bipolar depression. The Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model are standard assays used to assess behavioral despair and anhedonia, respectively, which are core symptoms of depression.
Forced Swim Test (FST): Immobility Time
The FST measures the immobility of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose | Animal Model | Duration of Treatment | Change in Immobility Time (seconds) | Reference |
| This compound | 10 mg/kg/day, i.p. | Rat (CUMS-induced depression) | 30 days | ↓ (Significant decrease compared to CUMS group) | [1] |
| This compound | 20 mg/kg | Rat (CMS-induced depression) | 14 days | ↓ (Significantly reduced depressive-like behaviors) | [2] |
| Lithium | 70 mg/kg b.w. i.p. | Rat | Acute | ↓ (Significant reduction) | [3] |
| Lamotrigine | 5 mg/kg b.w. i.p. | Rat | Acute | ↓ (Significant reduction) | [3] |
| Lamotrigine | 20-30 mg/kg, i.p. | Mouse | Acute | ↓ (Decreased immobility time) | [4] |
| Olanzapine | 2.5 mg/kg, i.p. | Mouse (UCMS-induced depression) | 5 weeks | ↓ (Decreased immobility time in the tail suspension test, a similar test) | [5] |
Chronic Unpredictable Mild Stress (CUMS): Sucrose Preference Test
The CUMS model induces a state of anhedonia, a core symptom of depression, which is measured by a decrease in the consumption of a palatable sucrose solution. An increase in sucrose preference following treatment suggests an antidepressant effect.
| Treatment Group | Dose | Animal Model | Duration of Treatment | Change in Sucrose Preference | Reference |
| This compound | 10 mg/kg/day, i.p. | Rat (CUMS) | 30 days | ↑ (Significantly increased compared to CUMS group) | [6] |
| Lithium | 70 mg/kg b.w. i.p. | Rat (CMS) | 3 weeks | ↑ (Maximal increment at 3rd week) | [3] |
| Lamotrigine | 5 mg/kg b.w. i.p. | Rat (CMS) | 3 weeks | ↑ (Maximal increment at 3rd week) | [3] |
| Olanzapine | 1, 3, and 6 mg/kg | Mouse | Chronic | No clear differentiation in preference between vehicle and olanzapine administration | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[8][9][10]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice; 40 cm height x 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Habituation (for rats): On day 1, rats are placed in the cylinder for a 15-minute pre-test session.
-
Test Session (for rats and mice): On day 2 (for rats) or on the single test day (for mice), animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
-
Drug Administration: Test compounds or vehicle are administered at a specified time before the test session.
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS model is a valid paradigm for inducing depressive-like behaviors, particularly anhedonia, in rodents.[11]
-
Housing: Animals are individually housed to prevent social buffering.
-
Stress Regimen: For a period of several weeks (typically 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation and may include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (with 100-200 ml of water in the bedding)
-
Reversal of the light/dark cycle
-
Food and water deprivation (for a specified period)
-
White noise
-
Forced swimming in cool water (18°C)
-
-
Sucrose Preference Test (SPT):
-
Baseline: Before the CUMS protocol begins, animals are habituated to a two-bottle choice of water and a 1% sucrose solution. Baseline preference for sucrose is established.
-
Testing: At regular intervals during and after the CUMS protocol, animals are deprived of food and water for a period (e.g., 12-24 hours) and then presented with the two-bottle choice for a set duration (e.g., 1-24 hours). The consumption of water and sucrose solution is measured.
-
-
Drug Administration: Treatment with the test compound or vehicle is typically initiated after the development of a stable anhedonic state.
-
Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated CUMS group compared to the vehicle-treated CUMS group indicates a reversal of anhedonia and an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its comparators in bipolar depression are mediated through distinct and complex signaling pathways.
This compound Signaling Pathways
This compound's antidepressant effects are thought to be mediated, in part, through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.[6] These pathways are crucial for neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depressive disorders.
Comparative Mechanisms of Action
The following diagram illustrates the distinct primary mechanisms of action for this compound, lithium, lamotrigine, and olanzapine.
General Experimental Workflow for Preclinical Antidepressant Screening
The following diagram outlines a typical workflow for the preclinical evaluation of potential antidepressant compounds.
References
- 1. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lamotrigine on Na(v)1.4 voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound bidirectional regulation of bipolar depression and mania based on network pharmacology and molecular docking: Evidence from computational biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamotrigine - Wikipedia [en.wikipedia.org]
- 8. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 10. N-desalkylthis compound activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for this compound as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine's Dose-Response Relationship in Rodent Models of Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationship of quetiapine, an atypical antipsychotic, in various rodent models of psychosis. The information is compiled from peer-reviewed scientific literature to support preclinical research and drug development efforts.
Data Summary: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative effects of a range of this compound doses across different, well-established rodent models relevant to psychosis research.
Prepulse Inhibition (PPI) Deficit Models
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be pharmacologically induced in rodents.
| Rodent Model | Inducing Agent | This compound Dose (mg/kg) | Route of Administration | Key Finding |
| Mouse | Dizocilpine (MK-801) | 3, 10, 30 | Oral (p.o.) | Significantly attenuated dizocilpine-induced PPI deficits in a dose-dependent manner.[1] |
| Mouse | Dopamine Transporter Knockout (DAT-KO) | 2.5 | Not Specified | Attenuated prepulse inhibition deficits.[2] |
| Rat | Social Isolation Rearing | 2.0, 4.0, 5.0 | Not Specified | Restored PPI deficits at 2.0, 4.0, and 5.0 mg/kg, but not at 0.5 mg/kg.[3] |
| Rat | Sleep Deprivation | 10 | Intraperitoneal (i.p.) | Short- and long-term administration improved sensorimotor gating deficits.[4] |
| Rat | Basolateral Amygdala Lesions | 7.5 | Not Specified | Normalized PPI deficits.[5] |
Psychostimulant-Induced Hyperlocomotion Models
Psychostimulants like amphetamine increase locomotor activity in rodents, a behavior considered analogous to the positive symptoms of psychosis.
| Rodent Model | Inducing Agent | This compound Dose (mg/kg) | Route of Administration | Key Finding |
| Rat | d-amphetamine | 2, 10 | Intraperitoneal (i.p.) | At 24h of amphetamine withdrawal, the 10 mg/kg dose amplified anhedonia, while the 2 mg/kg dose did not.[6] |
| Rat | (+)-amphetamine | 10, 20, 40 | Not Specified | 10 mg/kg reduced conditioned place preference (CPP) produced by a low dose of amphetamine (0.25 mg/kg).[7][8] |
| Mouse | Amphetamine | 20, 40, 80 | Intragastric (i.g.) | Ameliorated amphetamine-induced disorder in a swimming "normalization" test in a dose-dependent manner.[9] |
NMDA Receptor Antagonist Models
NMDA receptor antagonists like ketamine and MK-801 induce behavioral changes in rodents that mimic both positive and negative symptoms of schizophrenia.
| Rodent Model | Inducing Agent | This compound Dose (mg/kg) | Route of Administration | Key Finding |
| Mouse | MK-801 | 10 | Intraperitoneal (i.p.) | Attenuated schizophrenia-like behaviors, including hyperactivity and sensorimotor gating deficits.[10] |
| Mouse | MK-801 | 5, 10 | Not Specified | Attenuated MK-801-induced olfactory memory impairment.[11] |
| Rat | Ketamine | Not Specified | Not Specified | This guide does not currently contain dose-response data for this compound in the ketamine-induced psychosis model in rats. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a neurological process that filters sensory information.
Apparatus: A startle chamber with a loudspeaker for auditory stimuli and a sensor to detect the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Stimuli: A series of trials are presented in a pseudorandom order, including:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74-82 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse is presented shortly before the strong startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle amplitude is measured for each trial.
-
Calculation: The percentage of PPI is calculated as: [(Startle amplitude on pulse-alone trial) - (Startle amplitude on prepulse-pulse trial)] / (Startle amplitude on pulse-alone trial) * 100.
Amphetamine-Induced Hyperlocomotion Test
Objective: To model the positive symptoms of psychosis by measuring increased locomotor activity.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
Procedure:
-
Habituation: The animal is placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: The animal is removed, administered a psychostimulant (e.g., amphetamine), and then returned to the arena. In some protocols, the animal is habituated to the arena for a period, then administered the drug and immediately returned to the arena for recording.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded for a set period (e.g., 60-120 minutes).
-
Analysis: The data from the drug-treated group is compared to a vehicle-treated control group to determine the effect on locomotor activity.
NMDA Receptor Antagonist Models (MK-801 and Ketamine)
Objective: To induce a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.
Procedure:
-
Drug Administration: Rodents are administered an NMDA receptor antagonist, such as MK-801 or ketamine. The dosing regimen can be acute or chronic. For example, a common protocol for MK-801 involves daily intraperitoneal injections of 0.6 mg/kg for two weeks to induce schizophrenia-like symptoms in mice.[12] For ketamine, a sub-anesthetic dose of 30 mg/kg administered intraperitoneally for five consecutive days has been used in rats.[13][14]
-
Behavioral Testing: A battery of behavioral tests is conducted to assess different symptom domains. These may include:
-
Open-field test: To measure locomotor activity (positive symptom model).
-
Social interaction test: To assess social withdrawal (negative symptom model).
-
Y-maze or T-maze: To evaluate spatial working memory (cognitive deficit model).
-
Prepulse inhibition test: To measure sensorimotor gating deficits.
-
-
Analysis: The behavioral performance of the NMDA receptor antagonist-treated group is compared to that of a vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the dopamine and serotonin systems.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
This compound acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The "kiss and run" hypothesis suggests that this compound's rapid dissociation from D2 receptors may contribute to its atypical antipsychotic profile with a lower incidence of extrapyramidal side effects.[15] The balance between D2 and 5-HT2A receptor blockade is thought to be crucial for its efficacy against both positive and negative symptoms of schizophrenia.
Caption: this compound's primary mechanism of action.
Modulation of Downstream Signaling Pathways
Recent research suggests that this compound's effects extend beyond simple receptor antagonism and involve the modulation of intracellular signaling pathways implicated in neurodevelopment and cellular resilience.
-
Notch Signaling Pathway: Studies have shown that this compound can reverse the downregulation of key components of the Notch signaling pathway, such as Notch1, Hes1, and Hes5, in a cuprizone-induced mouse model of demyelination and schizophrenia-like behaviors. This suggests a potential role for this compound in promoting myelin integrity and neuroprotection.[16][17]
Caption: this compound's modulation of the Notch signaling pathway.
-
PI3K/AKT Signaling Pathway: The PI3K/AKT signaling pathway is crucial for cell survival, growth, and synaptic plasticity. While the direct dose-response effect of this compound on this pathway in psychosis models is still under investigation, its modulation is a key area of interest for understanding the neuroprotective effects of atypical antipsychotics.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the dose-response of a compound like this compound in preclinical rodent models of psychosis.
Caption: General experimental workflow for dose-response studies.
References
- 1. cpn.or.kr [cpn.or.kr]
- 2. Atypical antipsychotics clozapine and this compound attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute this compound dose-dependently exacerbates anhedonia induced by withdrawal from escalating doses of d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound (Seroquel™) on conditioned place preference and elevated plus maze tests in rats when administered alone and in combination with (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atypical antipsychotic effects of this compound fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolerability of Quetiapine for Behavioral and Psychological Symptoms of Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability profile of quetiapine against other pharmacological and non-pharmacological interventions for the management of Behavioral and Psychological Symptoms of Dementia (BPSD). The data presented is compiled from systematic reviews, meta-analyses, and pivotal clinical trials to support evidence-based assessment.
Executive Summary
The use of atypical antipsychotics, including this compound, for BPSD is characterized by a trade-off between modest efficacy and a significant burden of adverse events. While considered an option for severe BPSD unresponsive to other measures, this compound's tolerability profile, particularly concerning sedation and orthostatic hypotension, requires careful consideration. Comparative data suggests that while this compound may have a lower risk of extrapyramidal symptoms (EPS) compared to agents like risperidone, other alternatives such as aripiprazole may offer a better overall tolerability profile. Non-pharmacological interventions remain the first-line approach due to their superior safety, while citalopram presents an alternative pharmacological option for agitation, albeit with its own set of risks.
Comparative Tolerability of Pharmacological Interventions
The following tables summarize quantitative data on the tolerability of this compound and its principal pharmacological alternatives based on systematic reviews and meta-analyses of randomized controlled trials (RCTs).
Table 1: Comparative Risk of Key Adverse Events for Atypical Antipsychotics vs. Placebo in BPSD
| Adverse Event | This compound (Odds Ratio vs. Placebo) | Risperidone (Odds Ratio vs. Placebo) | Olanzapine (Odds Ratio vs. Placebo) | Aripiprazole (Odds Ratio vs. Placebo) |
| Somnolence/Sedation | 5.88[1] | 2.51[2] | 3.61 - 3.68[1][2] | 2.74 - 3.51[1][2] |
| Cerebrovascular Events | Favorable safety profile noted[2] | 3.64 - 4.01[1][2] | Increased risk noted[3] | No significant increase |
| Extrapyramidal Symptoms | Lower incidence noted[4] | Increased risk, esp. at higher doses[3] | Increased risk noted[5] | Low incidence[2] |
| Mortality | Increased risk (1.6-1.7x placebo)[3] | Increased risk (1.6-1.7x placebo)[3] | Increased risk (1.6-1.7x placebo)[3] | Increased risk (1.6-1.7x placebo)[3] |
| Urinary Tract Infections | Increased risk noted[5] | Increased risk noted[5] | Increased risk noted[5] | Increased risk noted[5] |
| Abnormal Gait | Not specified | Increased risk noted[5] | Increased risk noted[1][5] | Not specified |
Note: Odds Ratios (ORs) are derived from meta-analyses; confidence intervals may vary across studies. An OR > 1 indicates an increased risk compared to placebo.
Table 2: Discontinuation Rates Due to Adverse Events (Intolerability)
| Study / Comparison | This compound | Risperidone | Olanzapine | Aripiprazole | Placebo |
| CATIE-AD Trial [6][7] | 16% | 18% | 24% | N/A | 5% |
| Network Meta-Analysis (OR vs. Placebo) [2] | 3.71 | 3.67 | 6.02 | Not significantly different | 1.0 |
Note: The CATIE-AD trial provides direct head-to-head comparison data, while the meta-analysis calculates odds ratios for discontinuation against placebo.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for two pivotal trials.
Clinical Antipsychotic Trials of Intervention Effectiveness—Alzheimer's Disease (CATIE-AD)
-
Objective: To assess the effectiveness of atypical antipsychotics for psychosis and agitation in outpatients with Alzheimer's Disease (AD).[8]
-
Study Design: A multi-site, randomized, double-blind, placebo-controlled trial with a 2:2:2:3 randomization ratio to olanzapine, this compound, risperidone, or placebo, respectively. The trial was designed as an effectiveness study, allowing clinicians to make dose adjustments and discontinue medication based on clinical judgment of efficacy and tolerability over 36 weeks.[6][7]
-
Participants: 421 outpatients with a diagnosis of probable AD accompanied by psychosis or agitated/aggressive behaviors.[6]
-
Intervention: Flexible-dose oral medication. Mean doses at the end of the study were 56.5 mg/day for this compound, 5.5 mg/day for olanzapine, and 1.0 mg/day for risperidone.[9]
-
Primary Outcome: The primary measure of effectiveness was the median time to discontinuation of the assigned treatment for any reason, integrating clinician, patient, and caregiver judgment on the balance of efficacy and tolerability.[6][7]
-
Tolerability Assessment: Assessed via discontinuation rates due to adverse events and systematic monitoring of side effects.
Citalopram for Agitation in Alzheimer's Disease (CitAD)
-
Objective: To evaluate the efficacy and safety of citalopram for clinically significant agitation in patients with AD.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial. Participants were assigned in a 1:1 ratio to receive either citalopram or a matching placebo for 9 weeks.[11]
-
Participants: 186 individuals with probable AD and clinically significant agitation who were not suffering from major depression.[11][12]
-
Intervention: Citalopram was initiated at 10 mg/day and titrated to a target dose of 30 mg/day over three weeks, based on response and tolerability. All participants, including the placebo group, received a structured psychosocial intervention.[10][11]
-
Primary Outcome: Change in agitation measured by the Neurobehavioral Rating Scale agitation subscale (NBRS-A) and the modified Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (mADCS-CGIC).[11][12]
-
Tolerability Assessment: Safety was monitored through adverse event reports, vital signs, weight, cognitive testing (MMSE), and electrocardiograms, with a specific focus on QTc interval prolongation.[10]
Visualizing Methodologies and Clinical Pathways
Experimental Workflow for a BPSD Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial evaluating a pharmacological agent for BPSD, based on the designs of studies like CATIE-AD and CitAD.
Caption: Generalized workflow of a randomized controlled trial for BPSD.
Logical Pathway for BPSD Management
This diagram illustrates a typical clinical decision-making process for managing BPSD, emphasizing the sequential consideration of non-pharmacological and pharmacological treatments.
Caption: Clinical decision pathway for the management of BPSD.
Discussion of Alternatives
Other Atypical Antipsychotics
-
Risperidone: Has shown modest efficacy but carries a significant risk of cerebrovascular adverse events and extrapyramidal symptoms, particularly at doses above 1 mg/day.[1][2][3]
-
Olanzapine: Associated with a higher rate of discontinuation due to adverse events compared to this compound and risperidone.[6][7] It is also linked to significant sedation and gait disturbances.[1]
-
Aripiprazole: Generally demonstrates a more favorable tolerability profile, particularly regarding metabolic effects and sedation, and has shown better acceptability (lower all-cause dropout rate) than other options in some analyses.[2]
Citalopram (SSRI)
The CitAD trial demonstrated that citalopram (30 mg/day) can reduce agitation in AD patients.[10][12] However, its use was associated with cognitive worsening (as measured by the MMSE) and a clinically significant prolongation of the QTc interval, which poses a risk for cardiac arrhythmias.[10] This suggests that while it is an alternative to antipsychotics, its cardiac and cognitive side effects require careful monitoring.
Non-Pharmacological Interventions
Non-pharmacological approaches are recommended as the first-line treatment for BPSD due to their favorable safety profile.[13] These interventions are diverse and should be tailored to the individual.
-
Methodology: Trials evaluating these interventions often involve randomizing patients to a specific therapy (e.g., music therapy, aromatherapy, massage, psycho-educational programs) or a control group receiving usual care.[14][15] Outcomes are measured using scales like the Neuropsychiatric Inventory (NPI).[14]
-
Tolerability and Safety: These interventions are generally considered safe and well-tolerated with no significant adverse effects.[13] The primary challenges are not related to tolerability but to the resources, training, and time required for effective implementation.[16] Efficacy can be variable, and interventions are often most effective when targeted at specific symptoms and individualized.[13]
Conclusion
The tolerability of this compound in the treatment of BPSD is a critical factor in its clinical utility. While it offers a potential benefit for severe symptoms, this is counterbalanced by significant risks, most notably sedation and orthostatic hypotension. Compared to other atypical antipsychotics, it may be preferred in patients with pre-existing parkinsonism due to a lower risk of EPS.[4] However, data from the CATIE-AD trial showed that its overall effectiveness, as measured by time to discontinuation, was not superior to placebo, and it was inferior to olanzapine and risperidone in terms of time to discontinuation for lack of efficacy.[6][7]
For drug development professionals, the key takeaway is the high unmet need for BPSD treatments with an improved benefit-risk profile. The significant placebo response and high discontinuation rates in clinical trials highlight the challenges in this patient population. Future research should focus on developing agents with novel mechanisms of action that can effectively manage symptoms without the sedative, extrapyramidal, and cardiovascular side effects that limit the use of current antipsychotics. Furthermore, the consistent recommendation for non-pharmacological approaches underscores the importance of considering holistic and behavioral management strategies in any therapeutic paradigm.
References
- 1. Antipsychotic use in dementia: a systematic review of benefits and risks from meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, acceptability and tolerability of second-generation antipsychotics for behavioural and psychological symptoms of dementia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of the efficacy and safety of atypical antipsychotics in patients with psychological and behavioral symptoms of dementia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of Antipsychotics in Patients with Behavioral and Psychological Symptoms of Dementia: Results of a Spanish Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Symptom Responses to Atypical Antipsychotic Medications in Alzheimer’s Disease: Phase 1 Outcomes from the CATIE-AD Effectiveness Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. National Institute of Mental Health Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE): Alzheimer disease trial methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotics in Alzheimer's Patients: The CATIE-AD… | Clinician.com [clinician.com]
- 10. researchgate.net [researchgate.net]
- 11. Citalopram for agitation in Alzheimer’s disease (CitAD): design and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of citalopram on agitation in Alzheimer disease: the CitAD randomized clinical trial. [psychjournalclub.com]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Assess of Combinations of Non-Pharmacological Interventions for the Reduction of Irritability in Patients with Dementia and their Caregivers: A Cross-Over RCT | MDPI [mdpi.com]
- 15. Non-pharmacological interventions for behavioral and psychological symptoms of dementia: A systematic review and network meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A non-pharmacological intervention to manage behavioral and psychological symptoms of dementia and reduce caregiver distress: Design and methods of project ACT3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quetiapine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of active pharmaceutical ingredients such as quetiapine is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent the release of pharmacologically active compounds into the ecosystem. This guide provides a comprehensive overview of the necessary safety protocols and logistical steps for the proper disposal of this compound waste in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical compounds like this compound is regulated to prevent environmental contamination and potential harm to human health.[1] Improper disposal, such as flushing it down the drain or discarding it in the regular trash without deactivation, can introduce active pharmaceutical ingredients into waterways and ecosystems.[1][2] In a laboratory or clinical setting, pharmaceutical waste is categorized and managed based on its chemical properties and potential hazards.[1]
Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS) to fully understand its hazards, handling precautions, and the required Personal Protective Equipment (PPE).[1] Standard PPE for handling this compound waste includes safety goggles, a lab coat, and nitrile gloves.[1]
This compound Disposal Procedures
The appropriate method for this compound disposal depends on the quantity and form of the waste (e.g., pure compound, solutions, contaminated labware). The following table summarizes the recommended disposal routes for this compound waste generated in a laboratory setting.
| Disposal Method | Description | Best For | Key Considerations |
| Licensed Waste Contractor | Professional waste management service for the collection, transport, treatment, and disposal of chemical and pharmaceutical waste.[1] | Bulk quantities, pure (neat) compound, and concentrated solutions. | This is the preferred and most compliant method for research laboratories.[1] Ensure the contractor is licensed for pharmaceutical and chemical waste. Provide a clear inventory of the waste, including the Safety Data Sheet (SDS). Waste must be properly packaged and labeled according to regulatory requirements (e.g., EPA, DOT).[1] |
| Incineration | High-temperature destruction of the waste. | Most organic compounds, including this compound. | Must be carried out in a permitted hazardous waste incinerator.[1] This is typically managed by a licensed waste contractor. |
| On-site Deactivation (for trace amounts) | Mixing the substance with an undesirable material (e.g., cat litter, coffee grounds) and sealing it in a container before placing it in the trash.[1][3] | Incidental, very small quantities on disposables (e.g., weighing paper, gloves). | This method is primarily intended for post-consumer medication disposal and is generally not recommended for laboratory settings.[1] Always check and adhere to your institution's specific policies on the disposal of trace chemical waste. |
Experimental Protocol: General Steps for Laboratory Waste Segregation and Collection
-
Risk Assessment: Review the Safety Data Sheet (SDS) for this compound to understand its hazards and required handling precautions.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]
-
Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.[1]
-
Containment:
-
Solid Waste: Carefully place pure this compound powder, contaminated solids (e.g., weighing paper, contaminated gloves), and trace amounts on disposables into a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Pour this compound solutions into a compatible, labeled liquid waste container.[1] Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[1] The storage area should be well-ventilated and have secondary containment.[1]
-
Documentation: Maintain a detailed log of all hazardous waste generated, including the amount of this compound waste, the date of generation, and the date of collection by the waste contractor.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the licensed waste contractor to schedule a pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Environmental Considerations and Regulatory Framework
Improper disposal of pharmaceuticals is a significant environmental concern.[2] While studies have suggested that this compound is not expected to be highly toxic to aquatic organisms at the predicted environmental concentrations resulting from patient use, the direct disposal of laboratory-grade this compound can lead to much higher and potentially harmful concentrations.[4][5] Therefore, preventing the entry of this compound into the wastewater system is a primary goal of proper disposal procedures.
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including some pharmaceutical waste, under the Resource Conservation and Recovery Act (RCRA).[6][7] Research laboratories that generate hazardous waste are subject to these regulations.[8] Furthermore, the Department of Transportation (DOT) has specific regulations for the packaging and transportation of hazardous materials, which would apply when shipping this compound waste to a disposal facility.[4][7] It is crucial for laboratory personnel to be aware of and compliant with both federal and institutional regulations regarding chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. slu.edu [slu.edu]
- 4. Department of Transportation (DOT) Regulations | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. epfl.ch [epfl.ch]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 49 CFR Part 171 Subpart A -- Applicability, General Requirements, and North American Shipments [ecfr.gov]
- 8. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Quetiapine
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients such as Quetiapine is of paramount importance. Adherence to established safety protocols is critical to minimize exposure risks and ensure a secure laboratory environment. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard and Exposure Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.[1] An 8-hour time-weighted average (TWA) occupational exposure limit of 0.1 mg/m³ has been established.[2] Another source suggests an occupational exposure band of 0.01 - 0.1 mg/m³.[1]
| Parameter | Value | Source |
| Occupational Exposure Limit (8-hr TWA) | 0.1 mg/m³ | AstraZeneca SDS[2] |
| Occupational Exposure Band | 0.01 - 0.1 mg/m³ | Moehs Ibérica SDS[1] |
| Glove Material Recommendations | Natural rubber, Latex, Neoprene rubber, Fluoroelastomer (FKM), Polyvinylchloride (PVC) are suggested for disposable gloves in case of repeated or prolonged contact. | Moehs Ibérica SDS[1] |
| Glove Breakthrough Time | Specific breakthrough time data for this compound is not readily available in the provided search results. It is crucial to consult the glove manufacturer's specific chemical resistance data. |
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene, or Latex). Double gloving is recommended for bulk processing operations.[1][3] | To prevent skin contact with the drug product.[3] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To protect eyes from dust and splashes. |
| Body Protection | A lab coat or a disposable gown should be worn to prevent contamination of personal clothing. | To prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required if the occupational exposure limit is exceeded or if there is a risk of generating dust or aerosols. | To prevent inhalation of harmful dust or aerosols. |
Operational Plan for Handling this compound
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[4]
-
Pre-use Inspection: Ensure all equipment, including balances, spatulas, and glassware, is clean and in good working order.
-
PPE Donning: Put on all required personal protective equipment before entering the designated handling area.
2. Weighing and Aliquoting:
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
-
Weighing: Accurately weigh the desired amount of this compound on a calibrated analytical balance within the containment of a fume hood.
-
Aliquotting: If preparing solutions, slowly add the solvent to the solid to prevent splashing.
3. Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Contamination: Be mindful of potential cross-contamination of surfaces, equipment, and personal clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
4. Post-Handling Decontamination:
-
Clean Work Area: Decontaminate the work area and all equipment used for handling this compound.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated hazardous waste container.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Hazardous Waste: All waste contaminated with this compound, including excess solid material, solutions, contaminated PPE (gloves, gowns), and disposable labware, must be considered hazardous waste.
-
Separate Containers: Use clearly labeled, dedicated hazardous waste containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Contaminated Solids: Place contaminated items such as weighing papers, pipette tips, and gloves into a designated, sealed plastic bag or container.
-
Excess Powder: Carefully sweep up any spilled or excess powder using a method that minimizes dust generation (e.g., using a wet wipe) and place it in the solid hazardous waste container.
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled liquid hazardous waste container.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it must be disposed of in the appropriate flammable or halogenated waste container, depending on the solvent used.
4. Final Disposal:
-
Licensed Contractor: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.
-
Regulations: Ensure that all disposal procedures comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Caption: A diagram outlining the procedural steps for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
